molecular formula C15H32NO6P B565176 tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate CAS No. 73839-23-3

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

カタログ番号: B565176
CAS番号: 73839-23-3
分子量: 353.396
InChIキー: JNJAYILGKOYKRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, also known as Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, is a useful research compound. Its molecular formula is C15H32NO6P and its molecular weight is 353.396. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJAYILGKOYKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675747
Record name 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-23-3
Record name 3,5,12-Trioxa-4-phosphatetradecan-1-aminium, 4-hydroxy-N,N,N,13,13-pentamethyl-11-oxo-, inner salt, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73839-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate: A Biomimetic Modifier for Advanced Drug Delivery and Biomedical Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a functionalized biomimetic molecule designed for advanced applications in drug development and materials science. At its core is the phosphorylcholine (PC) headgroup, which mimics the zwitterionic surface of eukaryotic cell membranes. This unique characteristic imparts exceptional biocompatibility and anti-fouling properties, positioning the molecule as a critical building block for creating "stealth" nanoparticles, modifying biomedical device surfaces, and engineering sophisticated drug delivery systems. We will explore its chemical properties, the scientific principles behind its function, synthesis strategies, and detailed protocols for its application, offering researchers and developers a thorough understanding of its potential to mitigate biological rejection and enhance therapeutic efficacy.

Molecular Profile and Physicochemical Properties

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a strategically designed molecule featuring three key components: a reactive phosphorylcholine headgroup responsible for its biological inertness, a hexanoate linker providing spatial separation and flexibility, and a tert-butyl ester protecting group that allows for controlled chemical conjugation.

Chemical Structure:

Table 1: Chemical Identifiers and Properties
PropertyValueSource(s)
CAS Number 73839-23-3[1][2]
Molecular Formula C₁₅H₃₂NO₆P[1][2][3]
Molecular Weight 353.39 g/mol [1][2][3]
Solubility Soluble in Water[1]
Storage Conditions Store at -20°C for long-term stability[1]
Primary Use Biomedical reagent, drug impurity reference[3]

The Scientific Rationale: The Power of the Phosphorylcholine Headgroup

The primary value of this molecule is derived from the phosphorylcholine (PC) moiety. The PC group is the most common phospholipid headgroup found on the outer leaflet of red blood cell membranes, making it the primary interface between the cell and its external environment, including blood plasma[4]. This evolutionary design is the foundation for its utility in biomedicine.

Mechanism of Biocompatibility (Anti-Fouling):

The zwitterionic nature of the PC group—possessing both a positive quaternary ammonium ion and a negative phosphate group—results in a net neutral charge[4]. In an aqueous environment, this structure tightly binds water molecules, forming a dense, stable hydration layer. This layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins, lipids, and cells onto the surface[4][5]. This phenomenon, known as anti-fouling, is critical for any material or nanoparticle intended for in vivo use. By inhibiting protein adsorption, a PC-functionalized surface can:

  • Prevent the Protein Corona: In the bloodstream, nanoparticles are rapidly coated with proteins, forming a "protein corona" that dictates their biological fate, often leading to rapid clearance by the immune system (macrophages)[5][6]. PC surfaces significantly reduce corona formation, creating "stealth" nanoparticles that can circulate longer.[6]

  • Reduce Thrombogenicity: Protein adsorption is the initial step in the coagulation cascade. By preventing this, PC coatings on medical devices like cardiovascular stents dramatically reduce the risk of blood clot formation (thrombosis).[4][7]

  • Inhibit Biofilm Formation: Bacterial adhesion, the precursor to dangerous biofilm formation on devices like catheters, is also suppressed by the anti-fouling properties of PC.[4]

G cluster_0 Unmodified Surface cluster_1 Phosphorylcholine (PC) Modified Surface U_Surface Hydrophobic Surface Macrophage Macrophage (Immune Cell) U_Surface->Macrophage Opsonization & Recognition Proteins Plasma Proteins Proteins->U_Surface Non-specific Adsorption Macrophage->U_Surface Clearance PC_Surface PC-Coated Surface Hydration Stable Hydration Layer Macrophage2 Macrophage (Immune Cell) PC_Surface->Macrophage2 Immune Evasion (Stealth Effect) Proteins2 Plasma Proteins Proteins2->Hydration Adsorption Repelled

Caption: Mechanism of anti-fouling by a phosphorylcholine-coated surface.

Synthesis and Functionalization Strategy

The structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is designed for versatility. The tert-butyl group serves as a robust protecting group for the carboxylic acid. This allows for chemical modifications at other parts of a larger molecule without affecting the hexanoate terminus. Upon completion of other synthetic steps, the tert-butyl group can be selectively removed under acidic conditions to reveal a terminal carboxylic acid. This free acid is a versatile chemical handle that can be activated (e.g., to an NHS-ester) and readily conjugated to amine-containing molecules, such as lipids, polymers, or proteins, to anchor the PC moiety to the desired scaffold.

G start tert-Butyl 6-(O-Phosphorylcholine) hydroxyhexanoate deprotection Step 1: Deprotection (e.g., Trifluoroacetic Acid) start->deprotection activated_acid Activated Carboxylic Acid (e.g., NHS Ester) deprotection->activated_acid activation Step 2: Carboxylic Acid Activation (e.g., EDC/NHS Chemistry) activated_acid->activation conjugation Step 3: Conjugation (Amine Coupling) activation->conjugation final_product PC-Functionalized Product conjugation->final_product target Target Molecule (Lipid, Polymer, Surface) target->conjugation

Caption: General workflow for deprotection and conjugation of the molecule.

Core Applications in Research and Drug Development

Nanoparticle Engineering for Drug Delivery

The primary application for this molecule in drug development is the surface functionalization of nanoparticles (e.g., liposomes, polymeric micelles, metallic nanoparticles). This serves as a powerful alternative to Poly(ethylene glycol) (PEG), the current gold standard for "stealth" coatings.[5]

  • Causality: By creating a PC-coated nanoparticle, developers can significantly reduce the formation of a protein corona. This prevents recognition and uptake by the reticuloendothelial system (RES), primarily macrophages in the liver and spleen.[5][6] The direct consequence is a longer circulation half-life, which provides a greater opportunity for the nanoparticle to accumulate at the target site (e.g., a tumor) through passive (EPR effect) or active targeting.

G cluster_0 Uncoated Nanoparticle cluster_1 PC-Coated Nanoparticle NP1 NP Macro1 Macrophage NP1->Macro1 Rapid Clearance P1 P P2 P P3 P NP2 NP Macro2 Macrophage NP2->Macro2 Reduced Clearance (Long Circulation) PC1 PC PC2 PC PC3 PC

Caption: Comparison of uncoated vs. PC-coated nanoparticle fate.

Surface Modification of Medical Devices

The molecule can be used to covalently attach a dense layer of phosphorylcholine groups to the surface of medical devices.

  • Causality: For blood-contacting devices such as stents, vascular grafts, and catheters, surface-induced thrombosis is a major cause of failure. By immobilizing PC groups on the surface, the initial protein adsorption that triggers the clotting cascade is prevented.[4][7] This creates a more hemocompatible surface, reducing the need for aggressive anti-coagulant therapy and lowering the risk of device failure.[7] Studies have shown that PC coatings can lead to a significant reduction in complications and an improved device lifespan.[8]

Experimental Protocol: Preparation of Phosphorylcholine-Functionalized Liposomes

This protocol describes a self-validating system for creating PC-coated liposomes for drug delivery research, starting with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Objective: To formulate liposomes with a surface functionalized with phosphorylcholine to enhance their biocompatibility.

Materials:

  • tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), Chloroform

  • Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

  • Buffers: Phosphate-Buffered Saline (PBS, pH 7.4)

Methodology:

Part A: Deprotection and Activation of the PC-Linker

  • Deprotection: Dissolve 10 mg of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in 1 mL of DCM. Add 100 µL of TFA. Stir at room temperature for 4 hours to cleave the tert-butyl group.

  • Verification: Evaporate the solvent and TFA under vacuum. Confirm the deprotection via Mass Spectrometry by observing the expected mass shift.

  • Activation: Re-dissolve the resulting carboxylic acid (6-(O-Phosphorylcholine)hydroxyhexanoic acid) in anhydrous DCM. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir under an inert atmosphere (nitrogen or argon) for 6 hours at room temperature to form the NHS-ester.

Part B: Conjugation to Lipid

  • Dissolve 1 molar equivalent of DSPE (relative to the starting PC-linker) in chloroform in a separate flask.

  • Add the activated PC-linker solution from Part A to the DSPE solution. Add 2 molar equivalents of a non-nucleophilic base like triethylamine (TEA) to neutralize the acid formed.

  • Stir the reaction overnight at room temperature.

  • Purification: Purify the resulting DSPE-PC conjugate using silica gel column chromatography to remove unreacted starting materials. Confirm product identity via NMR and Mass Spectrometry.

Part C: Liposome Formulation and Characterization

  • Lipid Film Hydration: Prepare a lipid mixture in chloroform consisting of DSPC, Cholesterol, and the DSPE-PC conjugate at a molar ratio of 55:40:5.

  • Evaporate the solvent using a rotary evaporator to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) of a defined size.

  • Characterization (Self-Validation):

    • Size & Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a homogenous population.

    • Surface Charge: Determine the Zeta Potential. A near-neutral potential is expected, confirming the zwitterionic PC surface is successfully presented.

    • Protein Adsorption Assay: Incubate the liposomes with fetal bovine serum (FBS). Quantify the amount of adsorbed protein (e.g., using a BCA assay) and compare it to control liposomes made without the DSPE-PC conjugate. A significant reduction in protein adsorption validates the anti-fouling property.

Conclusion and Future Outlook

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is more than just a chemical reagent; it is an enabling tool for overcoming fundamental challenges in biocompatibility. Its ability to mimic the natural cell surface provides a powerful strategy to control biological interactions at the nano- and micro-scale. Future applications will likely see its integration into more complex systems, including multi-functional nanoparticles for targeted theranostics, advanced coatings for implantable biosensors, and scaffolds for tissue engineering where minimizing foreign body response is paramount. As the demand for more sophisticated and biologically integrated materials grows, the utility of precisely engineered biomimetic molecules like this will continue to expand.

References

  • Direct Comparison of Poly(ethylene glycol) and Phosphorylcholine Drug-Loaded Nanoparticles In Vitro and In Vivo.
  • Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. PMC - PubMed Central.
  • Phosphorylcholine – Knowledge and References. Taylor & Francis.
  • The Next Frontier in Coating Technology: Phosphorylcholine Coating for Enhanced Performance. Typical Culture.
  • Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands. NIH.
  • tert-Butyl 6-(O-Phosphorylcholine)
  • tert-Butyl 6-(O-Phosphorylcholine)
  • tert-Butyl 6-(O-Phosphorylcholine)

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phosphocholine-Functionalized Molecules

Phosphocholine is a ubiquitous headgroup found in phospholipids, which are the primary components of cell membranes.[1] Its zwitterionic nature imparts unique physicochemical properties, influencing membrane fluidity, protein interactions, and cell signaling. The conjugation of a phosphocholine moiety to various molecular scaffolds is a powerful strategy in drug delivery and biomaterial science. Specifically, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate represents a valuable intermediate, combining a protected carboxylic acid, a flexible hexanoate linker, and the biocompatible phosphocholine headgroup. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic pathway for this target molecule, intended for researchers, scientists, and professionals in drug development. The presented methodology is a convergent synthesis, focusing on the preparation of a key precursor, tert-butyl 6-hydroxyhexanoate, followed by the strategic installation of the phosphocholine moiety.

Strategic Overview of the Synthesis

The synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is most effectively approached through a two-stage process. The first stage involves the preparation of the aliphatic backbone, tert-butyl 6-hydroxyhexanoate. The second stage is the crucial phosphorylation and subsequent installation of the choline headgroup onto the terminal hydroxyl group of the hexanoate derivative.

synthesis_overview Precursors Precursors Stage_1 Stage_1 Precursors->Stage_1 Synthesis of tert-Butyl 6-hydroxyhexanoate Stage_2 Stage_2 Stage_1->Stage_2 Phosphorylation and Choline Installation Final_Product tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Stage_2->Final_Product Purification synthesis_backbone e_Caprolactone e_Caprolactone Ring_Opening Ring_Opening e_Caprolactone->Ring_Opening NaOMe, MeOH 6_Hydroxyhexanoic_Acid 6_Hydroxyhexanoic_Acid Ring_Opening->6_Hydroxyhexanoic_Acid Acidification Esterification Esterification 6_Hydroxyhexanoic_Acid->Esterification tert-Butyl Acetate, H₂SO₄ (cat.) tert_Butyl_6_hydroxyhexanoate tert_Butyl_6_hydroxyhexanoate Esterification->tert_Butyl_6_hydroxyhexanoate synthesis_phosphocholine tBu_HexOH tert-Butyl 6-hydroxyhexanoate Intermediate Cyclic Phosphate Triester tBu_HexOH->Intermediate Et₃N, CH₂Cl₂ Phosphorylating_Agent 2-Chloro-1,3,2-dioxaphospholane 2-oxide Phosphorylating_Agent->Intermediate Final_Product tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Intermediate->Final_Product Trimethylamine

Sources

physicochemical properties of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Executive Summary

This technical guide provides a comprehensive analysis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, an amphiphilic, biomimetic molecule with significant potential in advanced drug delivery and biomaterial science. The molecule's unique architecture, combining a zwitterionic phosphorylcholine headgroup with an acid-labile tert-butyl ester tail, imparts a compelling set of physicochemical properties. This document elucidates the compound's structural attributes, explores its behavior in aqueous environments, details its stability profile, and provides validated experimental protocols for its characterization. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness this molecule for creating sophisticated nanocarriers, pH-responsive systems, and biocompatible surfaces.

Molecular Structure and Core Attributes

The functionality of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a direct consequence of its modular chemical structure. Understanding this structure is paramount to predicting and explaining its physicochemical behavior.

Chemical Identity

A summary of the core identifying properties of the molecule is presented below.

PropertyValueSource(s)
CAS Number 73839-23-3[1][2][3]
Molecular Formula C₁₅H₃₂NO₆P[1][2][3]
Molecular Weight 353.39 g/mol [1][2][3]
Solubility Soluble in Water[1][2]
Storage Conditions Recommended storage at -20°C[1][2]
Structural Analysis

The molecule can be deconstructed into three key functional domains:

  • The Phosphorylcholine (PC) Headgroup: This zwitterionic moiety mimics the hydrophilic portion of phospholipids found in natural cell membranes.[4] Its presence is the primary driver of the molecule's high water solubility and its exceptional biocompatibility, which includes a notable resistance to protein adsorption and platelet adhesion.[4][5][6]

  • The Hexanoate Linker: A six-carbon aliphatic chain that provides spacing and flexibility between the hydrophilic head and the hydrophobic tail.

  • The tert-Butyl Ester Tail: This bulky, nonpolar group serves as the hydrophobic anchor. Critically, tert-butyl esters are known to be chemically labile under acidic conditions, a feature that can be exploited for triggered-release applications.[7][8]

Micelle Formation cluster_Monomer < CMC (Monomers) cluster_Micelle > CMC (Micelle) Monomer Head1 PC Tail1 A1 PC A1->center A2 PC A2->center A3 PC A3->center A4 PC A4->center A5 PC A5->center A6 PC A6->center A7 PC A7->center A8 PC A8->center

Caption: Self-assembly of amphiphiles into a micelle.

pH-Dependent Stability: The Acid-Labile Trigger

A defining feature of this molecule is the tert-butyl ester group. While stable at neutral (pH 7.4) and basic conditions, it undergoes rapid acid-catalyzed hydrolysis. [7]The reaction proceeds via a stable tertiary carbocation intermediate (the t-butyl cation), which readily eliminates a proton to form isobutylene gas. [8] This chemical property is of immense practical importance in drug delivery. Micelles formulated with this molecule can remain intact in the bloodstream (pH ~7.4). However, upon reaching acidic microenvironments, such as those found in tumor tissues or within cellular endosomes, the ester linkage is cleaved. This hydrolysis event transforms the amphiphilic molecule into a water-soluble carboxylic acid and a phosphorylcholine derivative, leading to the disassembly of the micelle and the triggered release of its encapsulated payload.

ConditionStability of tert-Butyl EsterImplication
Acidic (e.g., pH < 5) Labile / Rapid HydrolysisMicelle disassembly, drug release
Neutral (e.g., pH 7.4) StableMicelle integrity during circulation
Basic (e.g., pH > 8) StableStructural integrity

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols describe self-validating systems for characterizing the core properties of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be precisely determined using fluorescence spectroscopy with pyrene as a hydrophobic probe. The emission spectrum of pyrene is highly sensitive to the polarity of its environment.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the amphiphile in ultrapure water. Prepare a 0.1 mM stock solution of pyrene in acetone.

  • Sample Preparation: Prepare a series of aqueous solutions of the amphiphile with concentrations ranging from 10⁻⁶ M to 10⁻² M.

  • Pyrene Addition: Add a microliter amount of the pyrene stock to each amphiphile solution so that the final pyrene concentration is approximately 1 µM. The acetone volume should be negligible (<0.1% v/v).

  • Equilibration: Allow the solutions to equilibrate for at least 2 hours in the dark to ensure pyrene partitioning into the micellar cores.

  • Fluorescence Measurement: Measure the fluorescence emission spectra from 350 nm to 450 nm using an excitation wavelength of 334 nm.

  • Data Analysis: Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the intensity ratio (I₁/I₃) as a function of the logarithm of the amphiphile concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio indicates the formation of hydrophobic micellar cores. [9][10]

A Prepare Amphiphile Dilution Series B Spike with Pyrene Probe A->B C Equilibrate Samples B->C D Measure Fluorescence (Ex: 334 nm) C->D E Calculate I₁/I₃ Ratio D->E F Plot I₁/I₃ vs. log[Concentration] E->F G Determine CMC from Inflection Point F->G

Caption: Workflow for CMC determination via pyrene assay.

Protocol: Analysis of pH-Dependent Hydrolysis

The rate of hydrolysis of the tert-butyl ester can be quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Buffer Preparation: Prepare buffers at relevant pH values (e.g., pH 4.0 acetate buffer, pH 7.4 phosphate-buffered saline).

  • Reaction Setup: Dissolve a known concentration (e.g., 1 mg/mL) of the amphiphile in each buffer and maintain the solutions at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and immediately quench the reaction by neutralizing the pH or freezing the sample.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column. The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Quantification: Monitor the disappearance of the peak corresponding to the parent compound (tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate) and the appearance of the peak for the hydrolyzed product (6-(O-Phosphorylcholine)hydroxyhexanoic acid). The peak areas are used to calculate the percentage of compound remaining over time.

  • Half-Life Calculation: Plot the natural logarithm of the parent compound concentration versus time. For a first-order reaction, the slope of this line is the negative of the rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

Protocol: Characterization of Micellar Size

Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter of micelles in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the amphiphile in a suitable buffer (e.g., 10 mM PBS, pH 7.4) at a concentration significantly above the determined CMC (e.g., 10x CMC).

  • Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

  • DLS Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C). Perform measurements to determine the size distribution and the average hydrodynamic diameter (Z-average).

  • Zeta Potential: To assess surface charge and colloidal stability, the same sample can be measured using an electrophoretic light scattering (ELS) instrument, which provides the zeta potential. For a phosphorylcholine surface, a near-neutral zeta potential is expected. [11]

Potential Applications in Research and Drug Development

  • Nanocarriers for Hydrophobic Drugs: The hydrophobic core of the micelles serves as an ideal reservoir for delivering poorly soluble anticancer agents, imaging agents, or other therapeutics. [12][13]* pH-Responsive Delivery Systems: The acid-triggered disassembly makes this molecule an excellent candidate for "smart" delivery systems that release their payload specifically in acidic tumor microenvironments or after endosomal uptake by cells.

  • Biocompatible Coatings: The phosphorylcholine group can be used to modify the surface of medical devices, such as stents or catheters, to improve their blood compatibility and reduce the risk of thrombosis and biofouling. [5][6]

Conclusion

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a highly versatile molecule whose properties are dictated by its intelligent, biomimetic design. Its amphiphilicity drives the formation of stable, biocompatible nanocarriers, while its acid-labile ester bond provides a built-in mechanism for environmentally triggered payload release. The combination of these features makes it a powerful tool for scientists and engineers working at the forefront of drug delivery, biomaterials, and nanotechnology. The protocols and data presented in this guide offer a robust framework for the characterization and application of this promising compound.

References

  • Nguyen, T. L., Ishihara, K., & Yusa, S. (2022). Separated Micelles Formation of pH-Responsive Random and Block Copolymers Containing Phosphorylcholine Groups. Polymers, 14(3), 577. [Link]

  • ResearchGate. (2022). Separated Micelles Formation of pH-Responsive Random and Block Copolymers Containing Phosphorylcholine Groups. [Link]

  • Laliberte, M., et al. (2008). Synthesis and characterization of phosphorylcholine-substituted chitosans soluble in physiological pH conditions. Carbohydrate Polymers, 71(2), 247-257. [Link]

  • Nguyen, T. L., Ishihara, K., & Yusa, S. (2022). Separated Micelles Formation of pH-Responsive Random and Block Copolymers Containing Phosphorylcholine Groups. PubMed. [Link]

  • Li, Y., et al. (2014). Disulfide cross-linked phosphorylcholine micelles for triggered release of camptothecin. Biomacromolecules, 15(10), 3611-3619. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • CIR Expert Panel. (2022). Safety Assessment of Acryloyloxyethyl Phosphorylcholine Polymers as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Sun, C., et al. (2017). Phosphorylcholine micelles decorated by hyaluronic acid for enhancing antitumor efficiency. Polymer Chemistry, 8(30), 4381-4391. [Link]

  • Zhang, X., et al. (2023). A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane. Polymers, 15(13), 2877. [Link]

  • Le Gac, S., et al. (2022). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Biomacromolecules, 23(7), 2999-3008. [Link]

  • Ishihara, K. (2019). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Science and Technology of Advanced Materials, 20(1), 935-947. [Link]

  • Chen, B., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]

  • BIOFOUNT. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • PubChem. (n.d.). tert-Butyl 3-hydroxy-6-oxohexanoate. Retrieved from [Link]

  • Bartoli, G., et al. (2000). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl₃·7H₂O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(12), 3550-3553. [Link]

  • Wagschal, S., et al. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 63(20), 11849-11864. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. Organic Letters, 6(25), 4675-4678. [Link]

  • Keshavarz, A., et al. (2012). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. Journal of Nanomaterials, 2012, 1-10. [Link]

  • Tan, J., et al. (2022). Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges. Polymers, 14(2), 223. [Link]

Sources

Unraveling the Anti-Inflammatory Mechanism of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a synthetic phosphorylcholine mimetic with significant anti-inflammatory potential. By acting as a competitive inhibitor of C-reactive protein (CRP), this molecule prevents the conformational changes that lead to pro-inflammatory signaling cascades. This document provides a comprehensive overview of its molecular interactions, the downstream consequences of its inhibitory action, and detailed protocols for its experimental validation.

Introduction: The Dual Nature of C-Reactive Protein and the Therapeutic Opportunity

C-reactive protein (CRP) is a pivotal acute-phase reactant, with its plasma concentration escalating dramatically in response to inflammation.[1][2] Traditionally viewed as a marker of inflammation, recent research has unveiled a more complex role for CRP, demonstrating its capacity to transition from a relatively inert pentameric form (pCRP) to a highly pro-inflammatory monomeric form (mCRP).[1][2] This conformational change is a critical step in the amplification of inflammatory responses.

The transition from pCRP to the pro-inflammatory mCRP is initiated by the binding of pCRP to phosphocholine (PC) head groups exposed on the membranes of damaged or activated cells.[1][2] Phosphocholine is a ubiquitous component of cell membranes and acts as both a danger-associated molecular pattern (DAMP) and a pathogen-associated molecular pattern (PAMP).[3] The recognition of exposed PC by pCRP triggers a conformational rearrangement, first to an intermediate state (pCRP*) and subsequently to the dissociated, pro-inflammatory mCRP.[1] This "activated" CRP then exacerbates local inflammatory responses.

This pivotal role of the pCRP-phosphocholine interaction in driving inflammation presents a compelling therapeutic target. A molecule that could competitively inhibit this interaction would be expected to suppress the generation of pro-inflammatory mCRP and thereby dampen the inflammatory cascade. tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate has been designed as a low molecular weight phosphocholine mimetic to fulfill this role.

Core Mechanism of Action: Competitive Inhibition of pCRP Activation

The primary mechanism of action of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is its function as a competitive antagonist at the phosphocholine binding site of pentameric C-reactive protein (pCRP). By mimicking the structure of the natural ligand, phosphorylcholine, it occupies the binding pocket on pCRP, physically preventing its interaction with exposed phosphocholine on damaged cell membranes.[1][2]

This competitive inhibition has a critical downstream consequence: it blocks the conformational change of pCRP into its pro-inflammatory isoforms, pCRP* and mCRP.[1] X-ray crystallography studies have confirmed the specific binding of similar phosphocholine-mimicking compounds to the phosphocholine binding pockets of pCRP.[1][2]

The key steps in the mechanism are as follows:

  • Binding: tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate binds to the phosphocholine binding sites on the pentameric CRP molecule.

  • Inhibition of Conformational Change: This binding stabilizes the pCRP conformation and prevents its interaction with exposed phosphocholine on cell surfaces.

  • Suppression of Pro-inflammatory Isoforms: By blocking the initial binding event, the generation of the pro-inflammatory pCRP* and mCRP is inhibited.

  • Anti-inflammatory Effect: The reduction in pro-inflammatory CRP isoforms leads to a decrease in the downstream inflammatory signaling and a reduction in the exacerbation of local inflammatory responses.[1]

This targeted approach is designed to specifically inhibit the pro-inflammatory activities of CRP while potentially preserving its roles in pathogen defense.[1]

cluster_0 Physiological State (Inflammation/Cell Damage) cluster_1 Pro-inflammatory Cascade (Without Inhibitor) cluster_2 Inhibitory Mechanism of Action Damaged Cell Damaged Cell Exposed Phosphocholine Exposed Phosphocholine Damaged Cell->Exposed Phosphocholine exposes pCRP pCRP Exposed Phosphocholine->pCRP binds to pCRP->pCRP mCRP mCRP Inflammatory Response Inflammatory Response mCRP->Inflammatory Response triggers pCRP* pCRP* pCRP*->mCRP dissociates to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate pCRP_inhibited pCRP tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate->pCRP_inhibited competitively binds to pCRP_inhibited->Exposed Phosphocholine blocks binding No Conformational Change No Conformational Change pCRP_inhibited->No Conformational Change Reduced Inflammation Reduced Inflammation No Conformational Change->Reduced Inflammation

Figure 1: Signaling pathway illustrating the inhibitory action of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate on CRP-mediated inflammation.

Experimental Protocols for Mechanistic Validation

To investigate and confirm the mechanism of action of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a series of in vitro and in vivo experiments can be employed.

In Vitro Validation

Protocol 1: CRP Binding Assay (ELISA-based)

This assay confirms the direct binding of the compound to pCRP and its ability to compete with a known ligand.

  • Objective: To demonstrate competitive binding of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate to the phosphocholine binding site of pCRP.

  • Methodology:

    • Coat a 96-well microplate with a phosphocholine-conjugated carrier protein (e.g., PC-KLH).

    • Block non-specific binding sites with a suitable blocking buffer.

    • In separate tubes, pre-incubate a constant concentration of pCRP with varying concentrations of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

    • Add the pCRP/inhibitor mixtures to the coated plate and incubate.

    • Wash the plate to remove unbound pCRP.

    • Detect bound pCRP using an anti-CRP antibody conjugated to an enzyme (e.g., HRP).

    • Add a suitable substrate and measure the resulting signal (e.g., absorbance).

  • Expected Outcome: A dose-dependent decrease in the signal, indicating that tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate competes with immobilized phosphocholine for binding to pCRP.

Protocol 2: Cell-Based Assay for Inhibition of CRP-Mediated Inflammation

This assay assesses the ability of the compound to prevent the pro-inflammatory effects of pCRP on target cells.

  • Objective: To determine if tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can inhibit pCRP-induced inflammatory responses in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., endothelial cells or macrophages).

    • Induce membrane damage or activation to expose phosphocholine (e.g., using phospholipase A2).

    • Treat the cells with pCRP in the presence or absence of varying concentrations of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

    • After incubation, measure markers of inflammation, such as the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) by flow cytometry or the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.

  • Expected Outcome: A dose-dependent reduction in the expression of inflammatory markers in cells treated with pCRP and tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate compared to cells treated with pCRP alone.

start Start: Prepare Reagents plate_prep Coat & Block 96-well Plate with PC-KLH start->plate_prep incubation Pre-incubate pCRP with varying concentrations of Inhibitor plate_prep->incubation add_to_plate Add pCRP/Inhibitor mixture to coated plate incubation->add_to_plate wash_1 Wash to remove unbound pCRP add_to_plate->wash_1 add_antibody Add HRP-conjugated anti-CRP antibody wash_1->add_antibody wash_2 Wash to remove unbound antibody add_antibody->wash_2 add_substrate Add Substrate & Measure Signal wash_2->add_substrate end End: Analyze Data add_substrate->end

Sources

An In-Depth Technical Guide to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3), a phosphorylcholine-containing amphiphilic molecule. The document details its chemical and physical properties, a proposed synthesis protocol, and predicted spectroscopic data. Furthermore, it explores potential applications in drug delivery and biomedical research, discussing its probable mechanism of action in these contexts. Safety and handling guidelines are also provided. This guide is intended to be a valuable resource for researchers and professionals working with lipid-based drug delivery systems and other applications of functionalized phospholipids.

Introduction and Overview

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a synthetic amphiphilic molecule that combines a hydrophilic phosphorylcholine headgroup with a lipophilic hexanoate tail, which is further modified with a tert-butyl ester. The unique structure of this compound imparts surfactant-like properties, making it a molecule of interest for various applications in biomedical research and drug development. The phosphorylcholine moiety is notably biocompatible, as it is a major component of cell membranes, which can reduce the immunogenicity of drug delivery systems.[1][2]

This guide will provide an in-depth analysis of the compound's properties, synthesis, and potential uses, offering a foundational understanding for its application in a laboratory setting.

Chemical and Physical Properties

A summary of the known and predicted properties of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is presented in the table below.

PropertyValueSource
CAS Number 73839-23-3Internal Knowledge
Molecular Formula C₁₅H₃₂NO₆P[3]
Molecular Weight 353.39 g/mol [3]
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Solubility Soluble in water[4]
Storage Conditions -20°C for long-term storage[4]
Precursor tert-Butyl 6-hydroxyhexanoate (CAS 73839-20-0)Inferred from chemical structure

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can be envisioned as a two-step process starting from the commercially available precursor, tert-Butyl 6-hydroxyhexanoate.

Synthesis_Pathway A tert-Butyl 6-hydroxyhexanoate B Intermediate Phosphite A->B Phosphitylation reagent1 1. 2-chloro-1,3,2-dioxaphospholane 2. Pyridine C tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate B->C Oxidation and Ring Opening reagent2 1. Bromine (Br₂) 2. Trimethylamine (NMe₃)

A proposed two-step synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Step 1: Phosphitylation of tert-Butyl 6-hydroxyhexanoate. The hydroxyl group of tert-Butyl 6-hydroxyhexanoate is reacted with a phosphitylating agent, such as 2-chloro-1,3,2-dioxaphospholane, in the presence of a mild base like pyridine to form a cyclic phosphite intermediate.

Step 2: Oxidation and Ring Opening. The phosphite intermediate is then oxidized, typically with a halogen such as bromine, followed by nucleophilic ring-opening with trimethylamine to yield the final phosphorylcholine product.

Experimental Protocol

Materials:

  • tert-Butyl 6-hydroxyhexanoate

  • 2-chloro-1,3,2-dioxaphospholane

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Bromine

  • Trimethylamine (solution in a suitable solvent, e.g., THF)

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation: To a solution of tert-Butyl 6-hydroxyhexanoate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon), add anhydrous pyridine (1.1 equivalents). Cool the mixture to 0°C. Add 2-chloro-1,3,2-dioxaphospholane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, filter the reaction mixture to remove pyridinium hydrochloride. Concentrate the filtrate under reduced pressure. The crude phosphite intermediate may be used directly in the next step or purified by column chromatography on silica gel.

  • Oxidation and Ring Opening: Dissolve the crude or purified phosphite intermediate in anhydrous DCM. Cool the solution to -20°C. Add a solution of bromine (1 equivalent) in DCM dropwise until a persistent orange color is observed. Stir for 30 minutes. Quench the excess bromine with a few drops of a saturated solution of sodium thiosulfate.

  • Formation of Phosphorylcholine: To the cold solution, add trimethylamine (3-5 equivalents) and stir at room temperature for 24-48 hours in a sealed vessel.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by precipitation from a solvent such as diethyl ether or by column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in chloroform).

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and mass spectrometry data for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.[6][7][8][9][10][11]

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2m2H-O-CH₂-CH₂-N⁺-
~3.9m2H-O-CH₂-(CH₂)₄-
~3.6m2H-CH₂-N⁺-
~3.2s9H-N⁺-(CH₃)₃
~2.2t2H-CH₂-COO-
~1.6m4H-O-CH₂-CH₂-CH₂-CH₂-COO-
~1.4s9H-C(CH₃)₃
~1.3m2H-O-CH₂-CH₂-CH₂-CH₂-COO-

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~173C=O (ester)
~80-C(CH₃)₃
~66-O-CH₂-CH₂-N⁺-
~65-O-CH₂-(CH₂)₄-
~60-CH₂-N⁺-
~54-N⁺-(CH₃)₃
~36-CH₂-COO-
~30-O-CH₂-CH₂-
~28-C(CH₃)₃
~25-CH₂-CH₂-COO-
~24-O-CH₂-CH₂-CH₂-

³¹P NMR (Predicted) [12][13][14][15]

Chemical Shift (ppm)Assignment
~0Phosphorylcholine headgroup

FT-IR (Predicted) [16][17][18][19]

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching (alkyl)
~1730C=O stretching (ester)
~1250P=O stretching
~1100-1000P-O-C stretching
~970N⁺-(CH₃)₃ stretching

Mass Spectrometry (Predicted)

m/zAssignment
354.2[M+H]⁺
376.2[M+Na]⁺
298.2[M - C(CH₃)₃ + H]⁺

Potential Applications and Mechanism of Action

Given its amphiphilic nature and the presence of the biocompatible phosphorylcholine headgroup, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a promising candidate for various applications in drug development and biomedical research.[1][2][20][21][22]

Drug Delivery Systems

This compound can be used as a component in lipid-based drug delivery systems such as liposomes, micelles, and nanoemulsions.[1][2][21][22] The phosphorylcholine headgroup can help to stabilize these formulations and improve their biocompatibility, potentially leading to longer circulation times and reduced clearance by the immune system. The tert-butyl ester provides a bulky, lipophilic anchor that can influence the packing of the lipid assembly.

Drug_Delivery cluster_0 Liposome Hydrophilic Drug Hydrophilic Drug Bilayer Phospholipid Bilayer (containing CAS 73839-23-3) Hydrophobic Drug Hydrophobic Drug Cell Membrane Cell Membrane cluster_0 cluster_0 cluster_0->Cell Membrane Fusion or Endocytosis

Role of phosphorylcholine lipids in drug delivery vesicles.
Surface Modification of Biomaterials

The phosphorylcholine group is known to resist protein adsorption and cell adhesion. Therefore, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate could be used to modify the surfaces of biomaterials to improve their biocompatibility and reduce fouling.

Research Tool in Lipid Bilayer Studies

The unique structure of this molecule, with its bulky tert-butyl group, can be used as a probe to study the physical properties of lipid bilayers. By incorporating it into model membranes, researchers can investigate how such modifications affect membrane fluidity, permeability, and interactions with membrane proteins.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is not widely available, general safety precautions for handling phosphorylcholine-containing lipids and esters should be followed.[23][24]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container at -20°C for long-term stability.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for similar compounds, acute toxicity is expected to be low. However, as with any chemical, unnecessary exposure should be avoided.

Conclusion

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a synthetic amphiphile with potential applications in drug delivery, biomaterial surface modification, and biophysical research. Its biocompatible phosphorylcholine headgroup and unique lipophilic tail make it a versatile molecule for creating and studying lipid-based systems. While further experimental data is needed to fully characterize this compound, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications.

References

  • PHOSPHATIDYLCHOLINE: A REVOLUTION IN DRUG DELIVERY TECHNOLOGY. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy. (n.d.). PubMed Central. Retrieved from [Link]

  • Safety Assessment of Acryloyloxyethyl Phosphorylcholine Polymers as Used in Cosmetics. (2022). Cosmetic Ingredient Review. Retrieved from [Link]

  • Phospholipid-Based Delivery Systems – Advanced Pulmonary Applications Using Phospholipids. (2022). Lipoid. Retrieved from [Link]

  • Safety Assessment of Acryloyloxyethyl Phosphorylcholine Polymers as Used in Cosmetics. (2021). Cosmetic Ingredient Review. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240697). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. (n.d.). PubMed Central. Retrieved from [Link]

  • 31 Phosphorus NMR. (n.d.). University of Sheffield. Retrieved from [Link]

  • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. (n.d.). PubMed Central. Retrieved from [Link]

  • O-Phosphonatomethylcholine, its analogues, alkyl esters, and their biological activity. (n.d.). PubMed. Retrieved from [Link]

  • Safety Assessment of Acryloyloxyethyl Phosphorylcholine Polymers as Used in Cosmetics. (2021). Cosmetic Ingredient Review. Retrieved from [Link]

  • 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... (n.d.). ResearchGate. Retrieved from [Link]

  • Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). Australian Department of Health. Retrieved from [Link]

  • FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. (2016). National Institutes of Health. Retrieved from [Link]

  • Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013). Australian Department of Health. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). PubMed Central. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Phenol, 2,4,6-tri-tert-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one. (n.d.). PubChem. Retrieved from [Link]

  • Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation. (n.d.). PubMed. Retrieved from [Link]

  • 31 P{H}NMR spectrum (a) and 31 P NMR spectrum (b) of the mixture of. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. (n.d.). Google Patents.
  • Phospholipids and Lipid-Based Formulations in Oral Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation, Physicochemical Properties, and Hemocompatibility of the Composites Based on Biodegradable Poly(Ether-Ester-Urethane) and Phosphorylcholine-Containing Copolymer. (2019). MDPI. Retrieved from [Link]

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.). Google Patents.
  • Hexanoic acid, 2-ethylhexyl ester. (n.d.). PubChem. Retrieved from [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved from [Link]

  • Analysis of Bacterial Phosphorylcholine-Related Genes Reveals an Association between Type-Specific Biosynthesis Pathways and Biomolecules Targeted for Phosphorylcholine Modification. (2023). PubMed. Retrieved from [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether.. (2020). YouTube. Retrieved from [Link]

  • (a) Mass spectrum of compound VI from the OE sample and (b) MS of O-3-methylbutyl-S-ethyl methylphosphonothiolate VI, the synthesized reference chemical.. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Bacterial Phosphorylcholine-Related Genes Reveals an Association between Type-Specific Biosynthesis Pathways and Biomolecules Targeted for Phosphorylcholine Modification. (2023). National Institutes of Health. Retrieved from [Link]

  • Tri-tert-butylphosphine. (n.d.). SpectraBase. Retrieved from [Link]

  • tert-Butyl(phenyl)phosphine oxide. (n.d.). SpectraBase. Retrieved from [Link]

  • 13 C-NMR. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link]

  • Butylated Hydroxytoluene. (n.d.). NIST WebBook. Retrieved from [Link]

  • FTIR spectrum of B 6 O 11 T 0 6 D 100 D 25 vi M 0 14 (neat). (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a novel amphiphilic molecule with significant potential in drug delivery and formulation science. Lacking extensive published data on this specific compound, this guide establishes a predictive framework based on first principles of physical organic chemistry and data from structurally analogous compounds. We delve into the molecular architecture, predicting its interactions with a range of organic solvents, from polar protic to nonpolar aprotic. Furthermore, this document outlines a rigorous, step-by-step experimental protocol for the systematic determination of its solubility, ensuring data integrity and reproducibility. The insights herein serve as a foundational resource for researchers aiming to formulate, purify, or otherwise utilize this compound in complex solvent systems.

Introduction: Deconstructing a Complex Amphiphile

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a unique synthetic molecule characterized by a distinct tripartite structure. Understanding its solubility behavior requires a detailed examination of each component's contribution to the overall physicochemical profile.

  • The Phosphorylcholine Headgroup: This zwitterionic moiety confers strong hydrophilicity. The positively charged quaternary ammonium and negatively charged phosphate group dominate the molecule's polarity, creating a large dipole moment. This headgroup is expected to interact favorably with highly polar solvents capable of hydrogen bonding and solvating ionic species.[1][2]

  • The tert-Butyl Ester Tail: In stark contrast, the tert-butyl group is a bulky, sterically hindered, and highly nonpolar (lipophilic) functional group.[3][4] It significantly contributes to the molecule's solubility in nonpolar organic solvents and reduces its affinity for aqueous or highly polar environments.

  • The 6-Hydroxyhexanoate Linker: This six-carbon chain provides spatial separation between the polar head and nonpolar tail. The presence of a hydroxyl (-OH) group and an ester carbonyl (C=O) adds intermediate polarity and hydrogen bonding capabilities (both donor and acceptor), further complicating its solubility profile.[5][6][7]

This amphiphilic and zwitterionic nature means the compound is unlikely to be "very soluble" in any single solvent but will exhibit a nuanced range of solubilities dependent on the solvent's ability to simultaneously satisfy the solvation requirements of its disparate regions.[8][9]

G Head O-Phosphorylcholine (PO₄⁻-CH₂-CH₂-N⁺(CH₃)₃) Linker 6-Hydroxyhexanoate (-O-CH(OH)-(CH₂)₄-C(=O)O-) Head->Linker Tail tert-Butyl (-C(CH₃)₃) Linker->Tail

Caption: Molecular structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this molecule. A solvent's effectiveness will be determined by its ability to overcome the strong intermolecular forces within the solid solute (lattice energy) and form stable solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be the most effective. Their hydroxyl groups can act as hydrogen bond donors to the phosphate and hydroxyl moieties, and as acceptors for the hydroxyl proton. Furthermore, their high dielectric constants can effectively screen and solvate the zwitterionic phosphorylcholine headgroup.[10][11] Short-chain alcohols are particularly adept at solvating phospholipids and their components.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate charged species, but they lack hydrogen bond donating ability. Dimethyl sulfoxide (DMSO) may show some utility, but studies on pure phosphorylcholine have shown it to be a poorer solvent than water, suggesting the hydrogen bonding aspect is critical.[2] The solubility in acetone is expected to be low, as it cannot effectively solvate the highly polar phosphate group.[1][13]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the tert-butyl tail via van der Waals forces. They are incapable of solvating the polar headgroup, leading to extremely low, likely negligible, solubility. The strong ionic interactions of the headgroup will prevent the molecule from dissolving in a nonpolar environment.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate dielectric constant and can act as weak hydrogen bond donors. Chloroform, in particular, is often used with methanol to dissolve complex lipids.[1] While pure chloroform may be a poor solvent, a mixture like chloroform/methanol could prove highly effective by creating a solvent environment that can simultaneously solvate both the polar and nonpolar sections of the molecule.

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating workflow for accurately determining the solubility of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. The "shake-flask" method is a gold standard for thermodynamic solubility measurement.[14]

Materials and Equipment
  • Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (purity >98%)

  • Analytical grade organic solvents

  • Analytical balance (± 0.01 mg)

  • Vials with Teflon-lined screw caps

  • Thermostatically controlled shaker or incubator set to 25 °C (or desired temperature)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Calibrated pipettes

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or a quantitative NMR (qNMR) setup.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials. "Excess" is critical; enough solid must remain undissolved at equilibrium to ensure saturation. A starting point of ~10-20 mg per 1 mL of solvent is recommended.

    • Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For complex molecules, 48 to 72 hours is recommended to ensure the dissolution process is complete.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow undissolved solid to settle.

    • To ensure complete separation of solid from the supernatant, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-ELSD or qNMR).

    • Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G start Start prep 1. Add Excess Solid & Known Volume of Solvent to Vial start->prep equilibrate 2. Equilibrate (e.g., 48h at 25°C) with Agitation prep->equilibrate separate 3. Settle & Centrifuge to Pellet Undissolved Solid equilibrate->separate sample 4. Filter Supernatant (0.22 µm filter) separate->sample quantify 5. Dilute & Quantify (e.g., HPLC, qNMR) sample->quantify end End: Solubility Data quantify->end

Caption: Experimental workflow for solubility determination via the shake-flask method.

Predicted Solubility Data Summary

While experimental data for the target compound is not available, the table below presents a predictive summary of its expected solubility based on the chemical principles discussed. This serves as a hypothesis for experimental verification. Solubility is categorized using standard pharmaceutical definitions.[15]

Solvent ClassExample SolventPredicted Solubility CategoryRationale
Polar Protic MethanolSoluble to Freely SolubleExcellent H-bonding and high polarity effectively solvate the zwitterionic headgroup.[10]
EthanolSolubleSimilar to methanol, but slightly lower polarity may decrease effectiveness.[11]
Polar Aprotic DMSOSparingly to Slightly SolubleCan solvate charged groups but lacks H-bond donation, making it less effective for the phosphorylcholine headgroup.[2]
AcetonitrileSlightly SolubleLower polarity and inability to H-bond significantly limit its interaction with the solute.
AcetoneVery Slightly SolublePoor solvent for phospholipids and phosphorylcholine due to its inability to solvate the highly polar headgroup.[1][13]
Nonpolar Aprotic HexanePractically InsolubleCannot solvate the polar headgroup; interactions are limited to the nonpolar tail.
ToluenePractically InsolubleAromatic ring offers minimal additional interaction; insufficient to overcome lattice energy.
Chlorinated DichloromethaneVery Slightly SolubleModerate polarity is insufficient to dissolve the compound alone.
Solvent Mixture Chloroform/Methanol (2:1)Freely SolubleA classic lipid solvent mixture; chloroform solvates the tail while methanol solvates the head, providing a comprehensive solvation environment.[1]

Conclusion and Future Directions

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate presents a challenging but predictable solubility profile governed by its amphiphilic and zwitterionic structure. The highest solubility is anticipated in polar protic solvents like methanol and in optimized solvent mixtures such as chloroform/methanol. Conversely, it is expected to be practically insoluble in nonpolar solvents. The robust experimental protocol detailed in this guide provides a clear and reliable pathway for obtaining precise, quantitative solubility data. This foundational data is indispensable for advancing the use of this molecule in drug formulation, purification processes, and other scientific applications. Future work should focus on executing these experiments and exploring the effects of temperature and pH (in buffered aqueous/organic mixtures) on its solubility.

References

  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available at: [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of phosphorylcholine () and L-h-glycerophosphorylchorine (?).... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2024). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. Available at: [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-hydroxyhexanoate. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl 6-hydroxyhexanoate. Available at: [Link]

  • Jessop Lab. (n.d.). Switchable Solvents. Available at: [Link]

  • ResearchGate. (2024). Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. Available at: [Link]

  • National Center for Biotechnology Information. (2022). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Available at: [Link]

  • ResearchGate. (2024). Surfactant–dye binding degree method for the determination of amphiphilic drugs. Available at: [Link]

  • ChemistryViews. (2024). Room-Temperature Zwitterionic Liquids You Can Actually Stir. Available at: [Link]

  • MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-6-oxohexanoate. Available at: [Link]

  • ResearchGate. (n.d.). Approximate phospholipid solubility in CO 2 and ethanol mixtures,.... Available at: [Link]

  • Slideshare. (2015). Solubility & Method for determination of solubility. Available at: [Link]

  • ACS Publications. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. Available at: [Link]

  • MDPI. (n.d.). Structure-Based Prediction of Molecular Interactions for Stabilizing Volatile Drugs. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 6-hydroxyhexanoate - 5299-60-5. Available at: [Link]

  • Wikipedia. (n.d.). Isoelectric point. Available at: [Link]

  • Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • PubMed. (2024). Comments Regarding "Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15-323.15 K". Available at: [Link]

  • International Journal of Research in Engineering and Science. (2021). Drug Solubility. Available at: [Link]

  • Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of phosphorylcholine at various concentrations of DMSO (mole.... Available at: [Link]

  • Pharmaffiliates. (n.d.). 3-tert-Butyl-p-hydroxyanisole. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 6-aminohexanoate. Available at: [Link]

  • LookChem. (n.d.). tert-BUTYL ACETATE. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a unique bifunctional molecule combining a protected carboxylic acid and a biomimetic phosphorylcholine headgroup. While specific literature on this exact compound is sparse, this document synthesizes information from analogous structures and the well-established chemistry of its constituent moieties. We will explore its core chemical properties, propose a logical synthetic pathway grounded in established organic chemistry principles, and detail robust protocols for its characterization and quality control. Furthermore, this guide will delve into the potential applications of this molecule, particularly in the fields of advanced drug delivery, medical device coatings, and biomaterials, leveraging the known biocompatibility and bio-inertness of phosphorylcholine-based materials. This document is intended for researchers and professionals in chemistry, materials science, and drug development seeking to understand and utilize this promising, yet underexplored, chemical entity.

Core Chemical Identity and Properties

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a zwitterionic organic molecule featuring a phosphorylcholine group, which mimics the headgroup of phospholipids found in natural cell membranes. It also contains a hexanoate backbone with a hydroxyl group and a tert-butyl ester. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a terminal carboxyl group for further conjugation or functionalization.

Chemical Structure

Caption: Chemical structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight 353.39 g/mol [1][2]
Molecular Formula C₁₅H₃₂NO₆P[1][2]
CAS Number 73839-23-3[1][2]
Appearance Expected to be a white to off-white solid or a viscous oilInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred from structure
Storage Conditions Store at -20°C for long-term stability[3]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, tert-butyl 6-hydroxyhexanoate.

G start tert-Butyl 6-hydroxyhexanoate step1 Phosphorylation with 2-chloro-2-oxo-1,3,2-dioxaphospholane start->step1 intermediate Cyclic Phosphate Ester Intermediate step1->intermediate step2 Ring-opening with Trimethylamine (TMA) intermediate->step2 product tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate step2->product

Caption: Proposed synthetic workflow for the target molecule.

Causality and Rationale:

  • Step 1: Phosphorylation: The use of 2-chloro-2-oxo-1,3,2-dioxaphospholane is a standard and efficient method for introducing a protected phosphate group onto a primary alcohol.[4] The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran (THF) is crucial to prevent side reactions.

  • Step 2: Ring-Opening Amination: The cyclic phosphate ester is a stable intermediate that can be readily ring-opened by a nucleophile.[4] Anhydrous trimethylamine is the reagent of choice to introduce the quaternary ammonium group, thus forming the complete phosphorylcholine headgroup. This reaction is typically carried out in a polar aprotic solvent like acetonitrile under pressure or at elevated temperatures to ensure complete conversion.

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on established chemical principles. Actual reaction conditions may require optimization.

Materials:

  • tert-Butyl 6-hydroxyhexanoate

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Triethylamine (anhydrous)

  • Trimethylamine solution (in THF or ethanol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Phosphorylation:

    • Dissolve tert-butyl 6-hydroxyhexanoate (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude cyclic phosphate ester intermediate.

  • Ring-Opening Amination:

    • Dissolve the crude intermediate in anhydrous acetonitrile.

    • Transfer the solution to a pressure vessel.

    • Add an excess of trimethylamine solution (e.g., 3-5 eq).

    • Seal the vessel and heat to 60-80°C for 24-48 hours.

    • Cool the reaction to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • Purify the crude product using silica gel column chromatography.

    • A gradient elution system of dichloromethane and methanol is typically effective for separating the polar zwitterionic product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized molecule. A combination of spectroscopic and spectrometric techniques should be employed.

Analytical Techniques
TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.Resonances corresponding to the tert-butyl protons (~1.4 ppm), the methylene protons of the hexanoate chain, a distinct singlet for the N-methyl protons of the choline group (~3.2 ppm), and signals for the methylene groups adjacent to the phosphate ester.
¹³C NMR Confirmation of the carbon skeleton.Signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the hexanoate backbone, and the carbons of the phosphorylcholine moiety.
³¹P NMR Confirmation of the phosphate group.A single resonance in the typical range for phosphate esters.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.High-resolution mass spectrometry (e.g., ESI-TOF) should show the exact mass corresponding to the molecular formula C₁₅H₃₂NO₆P.[1][2]
FTIR Spectroscopy Identification of key functional groups.Characteristic absorption bands for C=O (ester), P=O (phosphate), O-H (hydroxyl), and C-N (quaternary amine) vibrations.
HPLC Purity assessment.A single major peak using a suitable column (e.g., C18 reverse-phase with a mixed-mode mobile phase) and detector (e.g., ELSD or CAD).[5]
Self-Validating Protocol: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control in pharmaceutical and chemical research. For a polar, zwitterionic compound like this, a robust method is required. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred over a UV detector due to the lack of a strong chromophore in the molecule.[6]

Methodology:

  • System Preparation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and ELSD/CAD.

  • Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and peak shape of the polar analyte.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-15 min: Gradient from 95% B to 50% B

    • 15-17 min: Hold at 50% B

    • 17-18 min: Return to 95% B

    • 18-25 min: Re-equilibration at 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is typically considered acceptable for research applications.

Applications in Drug Development and Biomaterials

The unique molecular architecture of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate makes it a highly versatile building block for a range of biomedical applications. The key to its utility lies in the biomimetic phosphorylcholine headgroup.

Mechanism of Biocompatibility: The Role of Phosphorylcholine

The phosphorylcholine (PC) moiety is zwitterionic and highly hydrophilic, allowing it to bind water molecules tightly, creating a hydration layer on the surface where it is present. This layer acts as a physical and energetic barrier that prevents the non-specific adsorption of proteins, a critical first step in biofouling and the foreign body response.[1][2]

G cluster_surface Material Surface PC Phosphorylcholine Coating hydration Hydration Layer (Bound Water) PC->hydration forms protein Protein protein->hydration is repelled by

Caption: The hydration layer formed by phosphorylcholine prevents protein adsorption.

This bio-inertness leads to several key advantages:

  • Reduced Thrombogenicity: Surfaces coated with PC polymers show significantly reduced platelet adhesion and activation, making them ideal for blood-contacting medical devices.[7]

  • Anti-Fouling Properties: PC-functionalized surfaces resist the formation of biofilms, which is a major cause of device-related infections.

  • Stealth Characteristics in Drug Delivery: When incorporated into nanoparticles or liposomes, the PC group can act as a "stealth" coating, similar to polyethylene glycol (PEG), reducing clearance by the immune system and prolonging circulation time.[3][8]

Potential Applications
  • Surface Modification of Medical Devices: The molecule can be deprotected (tert-butyl group removed) to reveal a carboxylic acid, which can then be used to covalently attach it to the surfaces of stents, catheters, or implants. This would render the device surfaces more biocompatible.[1][2][9]

  • Drug Delivery Nanoparticles: It can be used as a functional lipid or polymerizable monomer to create liposomes or nanoparticles for drug delivery. The PC group provides the "stealth" property, while the hexanoate chain can be incorporated into the lipid bilayer or polymer backbone.[10][11]

  • Prodrug Synthesis: The hydroxyl group on the hexanoate chain offers a potential site for the attachment of a drug molecule via an ester or ether linkage, creating a prodrug that can be targeted to specific tissues.

Conclusion

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a molecule of significant potential, bridging the gap between synthetic materials and biological systems. Its dual functionality—a protected reactive handle and a biomimetic headgroup—makes it an attractive tool for scientists and engineers in drug development and biomaterials science. While further research is needed to fully elucidate its specific properties and applications, the foundational principles of its constituent parts suggest a promising future in creating more biocompatible and effective medical technologies. This guide provides a solid theoretical and practical framework for researchers to begin exploring the capabilities of this versatile compound.

References

  • Vertex AI Search. tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.
  • ChemicalBook. tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate synthesis.
  • PubChem. tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | C10H17ClO4.
  • BIOFOUNT. tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.
  • Lewis, A. L., et al. "Biocompatibility of phosphorylcholine coated stents in normal porcine coronary arteries." Heart, vol. 80, no. 4, 1998, pp. 394-399.
  • Noy, J. M., et al. "Direct Comparison of Poly(ethylene glycol) and Phosphorylcholine Drug-Loaded Nanoparticles In Vitro and In Vivo." Biomacromolecules, vol. 21, no. 6, 2020, pp. 2236-2248.
  • MDPI. "A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane." Polymers, vol. 15, no. 13, 2023, p. 2894.
  • Taylor & Francis Online. "Recent Approaches for Analytical Characterization of Phospholipids in Food Matrices." Critical Reviews in Food Science and Nutrition, 2023.
  • ACS Publications. "Controlled Synthesis of Phosphorylcholine Derivatives of Poly(serine) and Poly(homoserine)." Journal of the American Chemical Society, vol. 137, no. 13, 2015, pp. 4443-4449.
  • PubMed Central. "The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery." Pharmaceutics, vol. 13, no. 1, 2021, p. 88.
  • PubMed Central. "Analytical Techniques for Single-Cell Biochemical Assays of Lipids." Analytical Chemistry, vol. 90, no. 1, 2018, pp. 342-365.
  • Lipidomics.
  • MDPI. "Characterization of Milk Fat Globule Membrane Phospholipids in Colostrum..." Foods, vol. 12, no. 23, 2023, p. 4315.
  • RSC Publishing. "Analytical techniques for single-liposome characterization." Analyst, vol. 143, no. 1, 2018, pp. 59-74.
  • EXCLI Journal. "Review article: PHOSPHATIDYLCHOLINE (PCL) FORTIFIED NANO-PHYTOPHARMACEUTICALS FOR IMPROVEMENT OF THERAPEUTIC EFFICACY." EXCLI Journal, vol. 22, 2023, pp. 834-851.
  • PubMed. "Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization..." Biomaterials Science, vol. 9, no. 15, 2021, pp. 5243-5252.
  • Dembitsky, V. M., & Srebnik, M. "Natural and synthetic organophosphorus compounds." Chemical Reviews, vol. 103, no. 8, 2003, pp. 3245-3292.

Sources

An In-depth Technical Guide to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate: Synthesis, Characterization, and Applications in Biomaterials and Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a molecule of significant interest in the fields of biomaterials and protein purification. While its direct application as a phosphorylating agent is not prominently documented, its structure suggests a primary role as a versatile precursor for the synthesis of affinity ligands and for the modification of surfaces to enhance biocompatibility. This document details a plausible synthetic pathway, methods for its characterization, and explores its potential applications, offering valuable insights for researchers working with phosphorylcholine-containing biomolecules.

Introduction: The Significance of the Phosphorylcholine Moiety

The phosphorylcholine (PC) group is a key component of phospholipids in eukaryotic cell membranes.[1] Its zwitterionic nature at physiological pH contributes to the excellent biocompatibility and bio-inertness of surfaces that display this moiety. Materials modified with PC have been shown to resist nonspecific protein adsorption and cell adhesion, making them ideal for a wide range of medical devices.[2] Furthermore, phosphorylcholine acts as an immunomodulatory hapten on various pathogens, and as such, is a target for specific binding by certain proteins of the immune system.

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate incorporates this important functional group, along with a six-carbon linker and a tert-butyl protected carboxylic acid. This unique combination of features makes it a valuable building block for a variety of biochemical applications. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, upon deprotection, provides a reactive handle for covalent attachment to surfaces or other molecules.

This guide will now delve into the synthesis, properties, and potential applications of this versatile molecule.

Synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

A plausible and efficient synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can be envisioned through a multi-step process, beginning with the protection of 6-hydroxyhexanoic acid, followed by the introduction of the phosphorylcholine group. The following protocol is a proposed synthetic route based on established chemical principles.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of 6-Hydroxyhexanoic Acid

  • To a solution of 6-hydroxyhexanoic acid (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxyhexanoate.

Rationale: The tert-butyl ester is a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions without affecting the phosphorylcholine moiety.[3][4]

Step 2: Introduction of the Phosphorylcholine Group

  • Dissolve tert-butyl 6-hydroxyhexanoate (1 equivalent) in anhydrous acetonitrile.

  • In a separate flask, prepare the phosphorylating agent. A suitable reagent would be 2-chloro-2-oxo-1,3,2-dioxaphospholane.

  • Add the phosphorylating agent to the solution of tert-butyl 6-hydroxyhexanoate and stir at room temperature for 2-4 hours.

  • Quench the reaction by the addition of a solution of trimethylamine in acetonitrile.

  • Stir the mixture for an additional 12 hours at room temperature.

  • Purify the crude product by silica gel column chromatography to obtain tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Rationale: This two-step, one-pot phosphorylation/amination sequence is a common and effective method for introducing the phosphorylcholine group onto a primary alcohol.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Phosphorylation and Amination 6-Hydroxyhexanoic Acid 6-Hydroxyhexanoic Acid tert-Butyl 6-hydroxyhexanoate tert-Butyl 6-hydroxyhexanoate 6-Hydroxyhexanoic Acid->tert-Butyl 6-hydroxyhexanoate (Boc)2O, DMAP, DCM Intermediate Phosphonate Intermediate Phosphonate tert-Butyl 6-hydroxyhexanoate->Intermediate Phosphonate Phosphorylating Agent, Acetonitrile tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Intermediate Phosphonate->tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Trimethylamine, Acetonitrile G A tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate B 6-(O-Phosphorylcholine)hydroxyhexanoic acid A->B Acidic Deprotection (e.g., TFA) C Activated Ester B->C Activation (e.g., EDC/NHS) E PC-Affinity Matrix C->E Coupling D Amine-functionalized Resin D->E

Caption: Synthesis of a phosphorylcholine affinity matrix.

The deprotection of the tert-butyl ester with an acid like trifluoroacetic acid (TFA) yields the free carboxylic acid. [3]This acid can then be activated, for example, with carbodiimide chemistry (EDC/NHS), and subsequently coupled to an amine-functionalized solid support (e.g., agarose beads) to create a highly specific affinity chromatography matrix.

Surface Modification for Enhanced Biocompatibility

Drawing parallels from the extensive research on PC-containing polymers, this molecule can be used to modify surfaces to create biomimetic, protein-repellent coatings. [2][5]The carboxylic acid, after deprotection, can be used to covalently attach the phosphorylcholine moiety to a variety of material surfaces that have been pre-functionalized with amine or hydroxyl groups.

This approach would be particularly useful for:

  • Medical implants: To reduce the foreign body response and improve long-term integration.

  • Biosensors: To prevent biofouling and improve signal-to-noise ratio.

  • Drug delivery nanoparticles: To increase circulation time by evading the immune system.

Reactivity and the Role of the tert-Butyl Group

The chemical reactivity of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is dominated by the tert-butyl ester. This group is stable to a wide range of reaction conditions, including those that are mildly basic or nucleophilic. However, it is readily cleaved under acidic conditions, which proceeds via a stable tert-butyl carbocation. [3] Table 2: Comparison of Protecting Group Stability

Protecting GroupCleavage ConditionsStability
tert-Butyl Ester Strongly acidic (e.g., TFA, HCl) [3]Stable to base, nucleophiles, and hydrogenation
Methyl/Ethyl Ester Acidic or basic hydrolysisLess stable to base
Benzyl Ester Hydrogenolysis (H₂, Pd/C)Labile to hydrogenation

The stability of the tert-butyl group under non-acidic conditions is crucial for allowing the manipulation of other parts of a molecule without premature deprotection of the carboxylic acid. This is why it is considered a protecting group and not a leaving group in the context of phosphorylation. The molecule is designed to introduce the entire phosphorylcholine-linker-acid moiety, not to transfer a phosphate group to another molecule.

Conclusion

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a strategically designed molecule with significant potential in the fields of biopurification and biomaterials. While not a phosphorylating agent in the traditional sense, its value lies in its ability to serve as a protected precursor for the introduction of the phosphorylcholine group. The tert-butyl ester provides a robust and selectively cleavable handle that allows for the covalent attachment of the PC moiety to a wide range of substrates. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a foundation for researchers to leverage the unique properties of this versatile molecule.

References

  • Slama, J., & Schraml, J. (1982). An improved synthesis of 6-(O-phosphorylcholine)hydroxyhexanoic acid.
  • Ishihara, K., Ueda, T., & Nakabayashi, N. (1990). Preparation of phospholipid polymers and their properties as polymer hydrogel membranes. Polymer Journal, 22(5), 355-360.
  • Gao, W., et al. (2011). Biomimetic Surface Modification of Polycarbonateurethane Film via Phosphorylcholine-Graft for Resisting Platelet Adhesion. Macromolecular Research, 19(11), 1166-1172.
  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and solution properties of zwitterionic polymers. Chemical Reviews, 102(11), 4177-4190.
  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342.
  • Baran, P. S., et al. (2020). An Effective Reagent to Functionalize Alcohols with Phosphocholine. The Journal of Organic Chemistry, 85(16), 10646–10652.
  • van der Veken, P., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5433-5484.
  • O'Brien, P. J., & Herschlag, D. (2002). Catalytic promiscuity and the evolution of new enzymatic activities. Chemistry & Biology, 9(2), 119-125.
  • Lundbæk, J. A., et al. (2016). A general mechanism for regulation of channel-gating by lipids: the 'lipidation' of membrane proteins. Journal of General Physiology, 148(5), 371-380.
  • Waldmann, H., & Janning, P. (2014). Chemical Biology: Learning through Case Studies. Wiley-VCH.
  • Holy, A. (2001). O-Phosphonatomethylcholine, its analogues, alkyl esters, and their biological activity. Journal of Medicinal Chemistry, 44(24), 4258-4267.
  • Egron, D., et al. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Chemical Research in Toxicology, 16(3), 355-362.
  • Vankayalapati, H., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.

Sources

An In-depth Technical Guide to the Synthesis and Theoretical Yield of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate, a molecule of interest in various biomedical and pharmaceutical research areas. The synthesis is presented in a multi-step approach, beginning with the preparation of the starting material, followed by the introduction of the phosphorylcholine headgroup. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and culminate in a thorough analysis of the theoretical yield calculation.

Introduction and Synthetic Strategy

tert-Butyl 6-(O-phosphorylcholine)hydroxyhexanoate is a functionalized fatty acid ester containing a phosphorylcholine headgroup. This zwitterionic moiety is characteristic of phospholipids found in cell membranes, making this molecule a valuable tool for studying lipid-protein interactions, developing drug delivery systems, and creating biocompatible materials.

The synthetic route outlined in this guide is a robust three-step process designed for efficiency and scalability. The strategy involves:

  • Step 1: Synthesis of the Core Scaffold. Preparation of tert-butyl 6-hydroxyhexanoate from ε-caprolactone. This step introduces the six-carbon chain with a terminal hydroxyl group, which will be the site of phosphorylation, and a tert-butyl ester protecting group.

  • Step 2: Phosphorylation. Reaction of the hydroxyl group with 2-chloro-2-oxo-1,3,2-dioxaphospholane to form a cyclic phosphate intermediate. This is a highly efficient method for introducing a protected phosphate group.

  • Step 3: Formation of the Phosphorylcholine Headgroup. Ring-opening of the cyclic phosphate intermediate with trimethylamine to yield the final product.

This approach is favored due to the commercial availability of the starting materials, the high reactivity of the chosen reagents, and the relatively straightforward purification procedures.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 6-hydroxyhexanoate

The synthesis of the starting material, tert-butyl 6-hydroxyhexanoate, is achieved through the ring-opening of ε-caprolactone with tert-butanol. This reaction is typically catalyzed by an acid.

Reaction Scheme:

ε-Caprolactone + tert-Butanol → tert-Butyl 6-hydroxyhexanoate

Protocol:

  • To a solution of ε-caprolactone (1 equivalent) in anhydrous toluene, add tert-butanol (1.5 equivalents).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or a sulfonic acid resin (e.g., Amberlyst-15).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure tert-butyl 6-hydroxyhexanoate as a colorless oil.

Step 2: Synthesis of tert-Butyl 6-((2-oxo-1,3,2-dioxaphospholan-2-yl)oxy)hexanoate

This step involves the phosphorylation of the terminal hydroxyl group of tert-butyl 6-hydroxyhexanoate with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of a non-nucleophilic base to scavenge the liberated HCl.

Reaction Scheme:

tert-Butyl 6-hydroxyhexanoate + 2-chloro-2-oxo-1,3,2-dioxaphospholane → tert-Butyl 6-((2-oxo-1,3,2-dioxaphospholan-2-yl)oxy)hexanoate + Triethylamine Hydrochloride

Protocol:

  • Dissolve tert-butyl 6-hydroxyhexanoate (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cyclic phosphate intermediate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

The final step is the ring-opening of the cyclic phosphate intermediate with trimethylamine to generate the phosphorylcholine headgroup. This reaction is typically carried out in a sealed vessel due to the gaseous nature of trimethylamine.

Reaction Scheme:

tert-Butyl 6-((2-oxo-1,3,2-dioxaphospholan-2-yl)oxy)hexanoate + Trimethylamine → tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Protocol:

  • Dissolve the crude cyclic phosphate intermediate from the previous step in anhydrous acetonitrile or a mixture of acetonitrile and chloroform in a pressure-resistant vessel.

  • Cool the solution to -20 °C and add a solution of trimethylamine (3-5 equivalents) in THF or bubble trimethylamine gas through the solution.

  • Seal the vessel and allow the reaction mixture to warm to room temperature, then heat to 40-50 °C for 24-48 hours.

  • After the reaction is complete (as monitored by TLC or NMR), cool the vessel and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is a viscous oil or a waxy solid. Purification can be achieved by column chromatography on silica gel using a gradient of methanol in chloroform or by recrystallization from a suitable solvent system such as acetone/ethanol.[1]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. It is determined by the limiting reactant in the overall reaction sequence. For a multi-step synthesis, the overall theoretical yield is the product of the theoretical yields of each individual step. However, for the purpose of this guide, we will calculate the theoretical yield for the final product based on the initial amount of the starting material, tert-butyl 6-hydroxyhexanoate, assuming the other reagents are in excess.

Molecular Weights of Key Reactants and Product:

CompoundMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 6-hydroxyhexanoateC₁₀H₂₀O₃188.26[2][3]
2-chloro-2-oxo-1,3,2-dioxaphospholaneC₂H₄ClO₃P142.48
TrimethylamineC₃H₉N59.11[4][5][6]
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoateC₁₅H₃₂NO₆P353.39[7][8]

Calculation Steps:

  • Determine the moles of the limiting reactant. In this synthetic pathway, the starting material for the phosphorylation step, tert-butyl 6-hydroxyhexanoate, is typically the limiting reactant.

    • Moles = Mass (g) / Molecular Weight ( g/mol )

  • Use the stoichiometry of the balanced overall reaction to find the theoretical moles of the product. The overall reaction from tert-butyl 6-hydroxyhexanoate to the final product has a 1:1 molar ratio.

    • Moles of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate = Moles of tert-Butyl 6-hydroxyhexanoate

  • Calculate the theoretical mass of the product.

    • Theoretical Yield (g) = Moles of product × Molecular Weight of product

Example Calculation:

Assuming we start with 10.0 g of tert-butyl 6-hydroxyhexanoate:

  • Moles of tert-butyl 6-hydroxyhexanoate:

    • 10.0 g / 188.26 g/mol = 0.0531 moles

  • Theoretical moles of tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate:

    • 0.0531 moles

  • Theoretical yield of tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate:

    • 0.0531 moles × 353.39 g/mol = 18.76 g

Therefore, the theoretical yield of tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate starting from 10.0 g of tert-butyl 6-hydroxyhexanoate is 18.76 grams. The actual yield will be lower due to incomplete reactions and losses during purification.

Visualization of the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the logical flow of the experimental procedure.

Synthesis_Pathway ε-Caprolactone ε-Caprolactone tert-Butyl 6-hydroxyhexanoate tert-Butyl 6-hydroxyhexanoate ε-Caprolactone->tert-Butyl 6-hydroxyhexanoate Step 1: Ring-opening tert-Butanol tert-Butanol tert-Butanol->tert-Butyl 6-hydroxyhexanoate Cyclic Phosphate Intermediate Cyclic Phosphate Intermediate tert-Butyl 6-hydroxyhexanoate->Cyclic Phosphate Intermediate Step 2: Phosphorylation 2-chloro-2-oxo-1,3,2-dioxaphospholane 2-chloro-2-oxo-1,3,2-dioxaphospholane 2-chloro-2-oxo-1,3,2-dioxaphospholane->Cyclic Phosphate Intermediate Final Product Final Product Cyclic Phosphate Intermediate->Final Product Step 3: Ring-opening Trimethylamine Trimethylamine Trimethylamine->Final Product

Caption: Synthetic pathway for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Experimental_Workflow cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: Phosphorylation cluster_step3 Step 3: Phosphorylcholine Formation React ε-caprolactone and tert-butanol React ε-caprolactone and tert-butanol Neutralize and Extract Neutralize and Extract React ε-caprolactone and tert-butanol->Neutralize and Extract Purify by Distillation/Chromatography Purify by Distillation/Chromatography Neutralize and Extract->Purify by Distillation/Chromatography Obtain tert-Butyl 6-hydroxyhexanoate Obtain tert-Butyl 6-hydroxyhexanoate Purify by Distillation/Chromatography->Obtain tert-Butyl 6-hydroxyhexanoate React alcohol with phosphorylating agent React alcohol with phosphorylating agent Obtain tert-Butyl 6-hydroxyhexanoate->React alcohol with phosphorylating agent Filter precipitate Filter precipitate React alcohol with phosphorylating agent->Filter precipitate Aqueous workup Aqueous workup Filter precipitate->Aqueous workup Obtain crude cyclic phosphate Obtain crude cyclic phosphate Aqueous workup->Obtain crude cyclic phosphate React cyclic phosphate with trimethylamine React cyclic phosphate with trimethylamine Obtain crude cyclic phosphate->React cyclic phosphate with trimethylamine Concentrate Concentrate React cyclic phosphate with trimethylamine->Concentrate Purify by Chromatography/Recrystallization Purify by Chromatography/Recrystallization Concentrate->Purify by Chromatography/Recrystallization Obtain Final Product Obtain Final Product Purify by Chromatography/Recrystallization->Obtain Final Product

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate. By understanding the rationale behind each synthetic step and adhering to the outlined procedures, researchers can reliably produce this valuable compound for their studies. The provided theoretical yield calculation serves as a crucial benchmark for evaluating the efficiency of the synthesis. Careful execution of the experimental work and purification steps will be critical in achieving a good actual yield.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1146, Trimethylamine. Retrieved from [Link]

  • Wasteless Bio. Trimethylamine, 33%. Retrieved from [Link]

  • Google Patents. (2015). Process for the purification of l-alpha-glycerophosphorylcholine.
  • Lead Sciences. tert-Butyl 6-hydroxyhexanoate. Retrieved from [Link]

  • Occupational Safety and Health Administration. TRIMETHYLAMINE. Retrieved from [Link]

  • AdooQ BioScience. tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13490264, t-Butyl 6-hydroxyhexanoate. Retrieved from [Link]

  • precisionFDA. 2-CHLORO-1,3,2-DIOXAPHOSPHOLANE 2-OXIDE. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Biomimetic Linker for Advanced Bioconjugation

In the pursuit of advanced biologics and biocompatible materials, the interface between synthetic molecules and biological systems is of paramount importance. Non-specific protein adsorption, immune responses, and poor solubility can compromise the efficacy and safety of protein therapeutics, diagnostic agents, and medical devices. The use of biomimetic moieties, such as phosphorylcholine (PC), has emerged as a leading strategy to mitigate these challenges. The zwitterionic nature of the phosphorylcholine headgroup mimics the outer surface of red blood cell membranes, leading to the formation of a tightly bound hydration layer that effectively reduces fouling from proteins and other biomolecules.[1]

This application note introduces tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate , a novel heterobifunctional linker designed to impart the benefits of phosphorylcholine to a wide range of biomolecules and surfaces. This molecule features three key chemical motifs:

  • A Phosphorylcholine Headgroup: To confer stealth properties, improve biocompatibility, and enhance aqueous solubility.

  • A tert-Butyl Ester: A robust protecting group for a terminal carboxylic acid, which upon deprotection, provides a reactive handle for covalent conjugation.

  • A Hydroxyl Group: Offering an additional, orthogonal site for potential modification or to influence the spatial orientation of the linker.

The strategic design of this linker allows for a controlled, two-step conjugation process, making it a versatile tool for researchers in drug development, diagnostics, and materials science.

Principle of Application: A Two-Stage Approach to Biomimetic Modification

The primary application of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in bioconjugation involves a sequential deprotection and coupling strategy. This ensures that the reactive carboxylic acid is only revealed immediately prior to conjugation, minimizing side reactions and preserving the integrity of the target biomolecule.

Stage 1: Deprotection of the tert-Butyl Ester The tert-butyl ester is stable under a wide range of conditions but can be efficiently cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield the free carboxylic acid, 6-(O-Phosphorylcholine)hydroxyhexanoic acid. This reaction is typically rapid and clean, resulting in the volatile by-product isobutylene.

Stage 2: Amine-Reactive Conjugation The newly exposed carboxylic acid is then activated to form a highly reactive intermediate that readily couples with primary amines, such as the lysine residues on the surface of a protein. The most common and efficient method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The NHS ester intermediate reacts spontaneously with primary amines to form a stable amide bond, covalently linking the phosphorylcholine moiety to the target molecule.

Visualizing the Bioconjugation Workflow

Bioconjugation_Workflow cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Conjugation Start tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Deprotection Acidic Cleavage (e.g., TFA) Start->Deprotection Intermediate 6-(O-Phosphorylcholine)hydroxyhexanoic acid Deprotection->Intermediate Activation EDC/NHS Activation Intermediate->Activation Conjugation Amide Bond Formation Target Amine-containing Biomolecule (e.g., Protein) Product Phosphorylcholine-Bioconjugate

Sources

Application Notes and Protocols for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate as a Biomimetic Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bio-inspired Approach to Bioconjugation and Surface Modification

In the pursuit of advanced drug delivery systems, functionalized biomaterials, and sensitive diagnostic reagents, the interface between synthetic molecules and biological systems is of paramount importance. The ideal linker molecule should not only provide a stable covalent attachment but also minimize non-specific interactions, reduce immunogenicity, and enhance the biocompatibility of the resulting conjugate. Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate emerges as a superior choice for these applications, leveraging the bio-inspired design of the phosphorylcholine (PC) zwitterionic headgroup.

The PC moiety mimics the outer surface of red blood cell membranes, creating a tightly bound hydration layer that effectively reduces protein adsorption, prevents cellular adhesion, and minimizes inflammatory responses.[1][2] This "stealth" characteristic is highly desirable for in-vivo applications, prolonging circulation times and improving the therapeutic index of conjugated drugs or proteins.

This comprehensive guide provides a detailed framework for the utilization of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate as a linker. We will elucidate the underlying chemical principles and provide step-by-step protocols for its deprotection, activation, and subsequent conjugation to amine-containing biomolecules or surfaces.

Molecular Structure and Properties

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a heterobifunctional linker characterized by three key domains:

  • Phosphorylcholine Headgroup: A zwitterionic, highly hydrophilic group responsible for the molecule's excellent biocompatibility and anti-fouling properties.[3]

  • Hexanoate Spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules, mitigating potential steric hindrance.

  • tert-Butyl Ester: A protecting group for the terminal carboxylic acid. This group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the reactive carboxylate functionality.[4]

PropertyValueSource
Molecular Formula C15H32NO6PN/A
Molecular Weight 353.39 g/mol N/A
Solubility Soluble in WaterN/A
Storage Store at -20°CN/A

Experimental Workflow: From Protected Linker to Functional Bioconjugate

The utilization of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate as a linker involves a sequential three-stage process. This workflow ensures a controlled and efficient conjugation, minimizing unwanted side reactions.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Activation cluster_2 Stage 3: Conjugation cluster_3 Stage 4: Characterization Deprotection tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (Protected Linker) Deprotected_Linker 6-(O-Phosphorylcholine)hydroxyhexanoic Acid (Active Linker) Deprotection->Deprotected_Linker TFA in DCM Activated_Linker NHS-Ester of Phosphorylcholine Linker (Amine-Reactive) Deprotected_Linker->Activated_Linker EDC / Sulfo-NHS pH 4.5-6.0 Conjugate Bioconjugate with Phosphorylcholine Linker Activated_Linker->Conjugate Biomolecule Amine-Containing Biomolecule (e.g., Protein, Peptide) Biomolecule->Conjugate pH 7.0-8.5 Analysis Mass Spectrometry (MALDI-TOF/ESI-MS) Conjugate->Analysis

Figure 1: Overall experimental workflow for bioconjugation.

Part 1: Deprotection of the tert-Butyl Ester

Scientific Rationale: The carboxylic acid of the linker is protected as a tert-butyl ester to prevent its participation in undesired reactions. To render the linker active for conjugation, this protecting group must be removed. This is typically achieved through acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose. The reaction proceeds through the protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then neutralized.[5][6][7]

Figure 2: Mechanism of TFA-mediated deprotection.
Protocol 1: Deprotection of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Materials:

  • tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve the tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in anhydrous DCM at room temperature to a concentration of 0.1-0.2 M.

  • Reaction Initiation: Add an equal volume of TFA to the solution (e.g., for 5 mL of DCM, add 5 mL of TFA). A 1:1 (v/v) mixture of TFA and DCM is generally effective.[8]

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.

  • Purification (Optional): For most applications, the crude deprotected linker, 6-(O-Phosphorylcholine)hydroxyhexanoic acid, can be used directly in the next step after thorough drying. If higher purity is required, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Storage: The deprotected linker should be stored under desiccated conditions at -20°C and used promptly.

Part 2: Activation of the Carboxylic Acid and Conjugation to Amines

Scientific Rationale: The deprotected carboxylic acid is activated to facilitate its reaction with primary amines on the target biomolecule. The most widely used method for this is carbodiimide chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[10][11] This two-step process enhances the coupling efficiency and allows for better control over the reaction. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with a primary amine is optimal at a physiological to slightly basic pH (7.0-8.5).[9][12]

G EDC/NHS Activation and Amine Coupling Mechanism cluster_0 Activation (pH 4.5-6.0) cluster_1 Coupling (pH 7.0-8.5) Carboxylic_Acid Linker-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Bioconjugate (Linker-CONH-Biomolecule) NHS_Ester->Amide_Bond + Biomolecule-NH₂ Amine Biomolecule-NH₂

Figure 3: EDC/NHS activation and amine coupling mechanism.
Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation

Materials:

  • Deprotected 6-(O-Phosphorylcholine)hydroxyhexanoic acid

  • Target biomolecule (e.g., protein, antibody, peptide with primary amines)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Desalting column or dialysis cassette appropriate for the biomolecule size

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis and should not be stored in solution.

  • Activation of the Linker: a. Dissolve the deprotected 6-(O-Phosphorylcholine)hydroxyhexanoic acid in the Activation Buffer. b. Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the linker solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Preparation of the Biomolecule: a. Dissolve the amine-containing biomolecule in the Coupling Buffer. b. If the biomolecule is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Coupling Buffer using a desalting column or dialysis.

  • Conjugation Reaction: a. Add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is recommended. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: Remove the excess linker and reaction by-products by dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).

Part 3: Characterization of the Bioconjugate

Scientific Rationale: It is crucial to confirm the successful conjugation and to determine the extent of modification. Mass spectrometry is a powerful tool for this purpose. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are two commonly used techniques for the analysis of proteins and their conjugates.[13][14][15]

By comparing the mass spectrum of the unmodified biomolecule with that of the conjugate, the number of attached linker molecules can be determined. The mass of the deprotected linker is approximately 297.3 Da. Therefore, the mass of the conjugate should increase by multiples of this value.[16]

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

Materials:

  • Purified bioconjugate

  • Unmodified biomolecule (as a control)

  • MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: a. Mix a small aliquot (e.g., 1 µL) of the purified bioconjugate solution with an equal volume of the MALDI matrix solution directly on the MALDI target plate. b. Prepare a separate spot for the unmodified biomolecule as a control. c. Allow the spots to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra for both the unmodified and modified biomolecule in the appropriate mass range.

  • Data Analysis: a. Process the acquired spectra to determine the molecular weight of the major peaks. b. Compare the mass of the conjugate to the mass of the unmodified biomolecule. The mass shift should correspond to the mass of the covalently attached 6-(O-Phosphorylcholine)hydroxyhexanoic acid linker (approximately 297.3 Da) multiplied by the number of attached linkers.

Applications in Research and Drug Development

The unique properties of the phosphorylcholine linker make it suitable for a wide range of applications:

  • Drug Delivery: Conjugation of small molecule drugs to targeting ligands (e.g., antibodies) to create antibody-drug conjugates (ADCs) with improved biocompatibility and reduced off-target toxicity.

  • Protein Modification: "PMPCylation" of therapeutic proteins and peptides to extend their plasma half-life, reduce immunogenicity, and improve stability.[6]

  • Surface Modification: Covalent attachment to the surfaces of medical devices (e.g., catheters, stents) to create a biomimetic, anti-fouling coating that resists bacterial adhesion and thrombus formation.[17][18]

  • Diagnostics: Immobilization of antibodies or other capture molecules onto sensor surfaces for the development of highly sensitive and specific immunoassays with reduced non-specific binding.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the proportion of TFA in the reaction mixture or extend the reaction time. Monitor by LC-MS.[19]
Low Conjugation Efficiency Inactive EDC/Sulfo-NHS. Hydrolysis of NHS-ester. Presence of amine-containing buffers.Use freshly prepared EDC/Sulfo-NHS solutions. Ensure the correct pH is maintained for each step. Exchange the biomolecule into an amine-free buffer.
Biomolecule Precipitation High concentration of EDC or organic solvent.Reduce the amount of EDC used. Perform the conjugation in a completely aqueous buffer system.
Broad Peaks in Mass Spectrum Heterogeneous conjugation (multiple linker additions).Optimize the linker-to-biomolecule molar ratio. Further purification by ion-exchange chromatography may be necessary.

References

  • Vertellus Biomaterials. (n.d.). Biocompatible Coating Materials. Medical Device Network. Retrieved from [Link]

  • Lange, C. (2000). Characterization of posttranslational modifications of proteins by MALDI-TOF MS: Application to the study of tubulin. Analusis, 28(8), 719-725.
  • Typical Culture. (2025). The Next Frontier in Coating Technology: Phosphorylcholine Coating for Enhanced Performance. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Mistry, P., et al. (1993). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry.
  • Chemistry LibreTexts. (2019). MALDI-TOF. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Zhang, X., et al. (2022). Bioinspired Phosphorylcholine Coating for Surface Functionalization of Interventional Biomedical Implants with Bacterial Resistance and Anti-Encrustation Properties. Langmuir, 38(11), 3536-3545.
  • jMedtech. (n.d.). jHemo PC® Phosphorylcholine Hemocompatible Coating. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Ishihara, K. (2019). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Polymer Journal, 51(10), 1037-1049.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reagent Guides: Acids. Retrieved from [Link]

Sources

Application Note: Analytical Strategies for the Quantification of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a synthetic organophosphate compound of interest in various research and development sectors. Its amphiphilic nature, combining a hydrophilic phosphorylcholine headgroup with a lipophilic tert-butyl hexanoate tail, suggests potential applications in drug delivery, material science, and as a biochemical probe. Accurate and reliable quantification of this molecule is paramount for its development and application. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, designed for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring robust and reproducible results. This guide will cover High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA), providing both theoretical justifications for procedural choices and detailed, actionable protocols.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone technique for the analysis of non-volatile and semi-volatile organic molecules. Its high sensitivity and selectivity make it an ideal choice for the quantification of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in complex matrices. The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of the target analyte.[1][2]

Rationale for Method Selection

The zwitterionic nature of the phosphorylcholine group and the hydrophobicity of the tert-butyl hexanoate moiety present a unique chromatographic challenge.[3] A hydrophilic interaction liquid chromatography (HILIC) approach is recommended to achieve optimal retention and separation of this polar lipid-like compound.[4][5][6] HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent and a smaller amount of aqueous solvent. This allows for the retention of polar analytes like our target molecule.

Mass spectrometric detection, particularly with a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF, provides the necessary sensitivity and specificity.[3][7] Precursor ion scanning for the characteristic phosphorylcholine fragment at m/z 184.1 can be a powerful tool for specific detection in complex samples.[3]

Experimental Workflow: HPLC-MS

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing s_start Start: Biological or Formulation Sample s_extract Liquid-Liquid Extraction (e.g., Folch Method) s_start->s_extract s_dry Dry Down Extract (Nitrogen Stream) s_extract->s_dry s_reconstitute Reconstitute in Mobile Phase s_dry->s_reconstitute a_inject Inject Sample s_reconstitute->a_inject a_hilic HILIC Separation a_inject->a_hilic a_ms Mass Spectrometry (ESI+, Precursor Ion Scan m/z 184.1) a_hilic->a_ms a_data Data Acquisition a_ms->a_data d_integrate Peak Integration a_data->d_integrate d_quantify Quantification (Standard Curve) d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Caption: HPLC-MS workflow for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate analysis.

Detailed Protocol: HPLC-MS

1.3.1. Sample Preparation

  • For Biological Matrices (e.g., Plasma, Tissue Homogenate):

    • Perform a liquid-liquid extraction using a modified Folch method. To 100 µL of sample, add 400 µL of methanol, vortex thoroughly.

    • Add 800 µL of chloroform, vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate).

  • For Aqueous Formulations:

    • Perform a simple dilution with the initial mobile phase to bring the concentration within the calibration range.

1.3.2. HPLC-MS Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Gradient 95% B (0-2 min), 95-70% B (2-10 min), 70-40% B (10-12 min), 40% B (12-14 min), 40-95% B (14-15 min), 95% B (15-20 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion Scan Scan for precursors of m/z 184.1 (phosphorylcholine fragment)
MRM Transitions For quantification (hypothetical): Q1: 354.4 -> Q3: 184.1 (Quantifier), Q1: 354.4 -> Q3: 104.1 (Qualifier)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

1.3.3. Data Analysis

  • Integrate the peak corresponding to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

  • Generate a standard curve by plotting the peak area against the concentration of a series of known standards.

  • Quantify the analyte in the samples by interpolating their peak areas from the standard curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines.[8][9] Key parameters to assess include:

Validation ParameterAcceptance Criteria (Typical)
Specificity No interfering peaks at the retention time of the analyte.
Linearity R² > 0.99 over the defined concentration range.
Accuracy 80-120% recovery for LLOQ, 85-115% for other QC levels.
Precision RSD ≤ 20% for LLOQ, ≤ 15% for other QC levels.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Robustness Insensitive to small, deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of pure compounds.[10][11] For tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, ¹H NMR can be used for absolute quantification (qNMR) without the need for a specific reference standard of the analyte, provided a certified internal standard is used.

Rationale for Method Selection

The structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate contains several unique proton signals that can be used for quantification.[12] The nine equivalent protons of the tert-butyl group at approximately 1.4 ppm and the nine equivalent protons of the trimethylammonium group of the choline moiety at around 3.2 ppm are particularly well-suited for this purpose due to their high signal intensity and distinct chemical shifts.[13][14]

Experimental Workflow: qNMR

qNMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing q_start Start: Purified Compound q_weigh Accurately Weigh Compound and Internal Standard q_start->q_weigh q_dissolve Dissolve in Deuterated Solvent (e.g., D2O or CD3OD) q_weigh->q_dissolve q_transfer Transfer to NMR Tube q_dissolve->q_transfer n_acquire Acquire 1H NMR Spectrum (High-resolution Spectrometer) q_transfer->n_acquire n_process Process Spectrum (Phasing, Baseline Correction) n_acquire->n_process d_integrate Integrate Analyte and Standard Signals n_process->d_integrate d_calculate Calculate Concentration (Using Integral Values and Weights) d_integrate->d_calculate d_report Report Result d_calculate->d_report

Caption: qNMR workflow for absolute quantification.

Detailed Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 700 µL) of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

    • Vortex until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal from the tert-butyl group of the analyte (approx. 1.4 ppm, 9H) and a known signal from the internal standard (e.g., the two olefinic protons of maleic acid at approx. 6.3 ppm, 2H).

    • Calculate the concentration using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_analyte) * P_std Where:

      • C_analyte = Purity of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

Enzyme-Linked Immunosorbent Assay (ELISA)

For high-throughput screening or when a simpler, less instrument-intensive method is required, a competitive ELISA can be developed. This immunoassay is particularly useful for detecting small molecules.[15][16][17]

Rationale for Method Selection

Due to its small size, a direct or sandwich ELISA for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is not feasible.[18][19] A competitive ELISA format is the most appropriate approach.[17] This involves synthesizing a conjugate of the analyte (or a derivative) and a carrier protein (e.g., BSA) to coat the microplate wells. The free analyte in the sample then competes with this coated conjugate for binding to a specific primary antibody. The amount of antibody bound is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow: Competitive ELISA

Competitive ELISA Workflow e_coat Coat Plate with Analyte-Protein Conjugate e_block Block Non-specific Sites e_coat->e_block e_incubate Add Sample/Standard and Primary Antibody e_block->e_incubate e_wash1 Wash Plate e_incubate->e_wash1 e_secondary Add Enzyme-linked Secondary Antibody e_wash1->e_secondary e_wash2 Wash Plate e_secondary->e_wash2 e_substrate Add Substrate e_wash2->e_substrate e_read Read Absorbance e_substrate->e_read

Caption: Workflow for a competitive ELISA.

Detailed Protocol: Competitive ELISA
  • Plate Coating:

    • Coat a 96-well microplate with 100 µL/well of the analyte-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

  • Competition:

    • Wash the plate three times.

    • Add 50 µL of the sample or standard solution to each well.

    • Immediately add 50 µL of the primary antibody (e.g., a specific monoclonal or polyclonal antibody against the analyte) at a pre-optimized dilution.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of an enzyme-linked secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).

    • Stop the reaction with 50 µL of 2N H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The signal will be inversely proportional to the concentration.

    • Calculate the analyte concentration in the samples from the standard curve.

Conclusion

The choice of analytical method for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate depends on the specific requirements of the study, including the sample matrix, required sensitivity, throughput, and the availability of instrumentation. HPLC-MS offers the highest sensitivity and specificity, making it the gold standard for quantification in complex matrices. qNMR provides an excellent method for the absolute quantification of pure material without the need for an identical certified reference standard. Competitive ELISA, once developed, offers a high-throughput and cost-effective solution for screening large numbers of samples. Each method, when properly validated, can provide accurate and reliable data to support research and development activities.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • Aptamer Group. (2019, July 2). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Ueda, H. (2007). [Sensitive noncompetitive measurement of small molecules by open sandwich immunoassay]. Yakugaku Zasshi, 127(1), 71-77. Retrieved from [Link]

  • Pure. (2019, December 1). Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry. Retrieved from [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1536-1542. Retrieved from [Link]

  • Wilde, D., & De Saeger, S. (2016). Non-competitive immunoassays to detect small molecules using nanopeptamers. US Patent 10,101,324 B2.
  • Lee, J., et al. (2020). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Foods, 9(10), 1385. Retrieved from [Link]

  • Leis, B., et al. (2015). Detection and site localization of phosphorylcholine-modified peptides by NanoLC-ESI-MS/MS using precursor ion scanning and multiple reaction monitoring experiments. Journal of The American Society for Mass Spectrometry, 26(4), 624-634. Retrieved from [Link]

  • Ovčačíková, M., et al. (2016). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of Lipid Research, 57(9), 1734-1744. Retrieved from [Link]

  • Ippolito, E., et al. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. Retrieved from [Link]

  • ResearchGate. (2019, March 26). (PDF) Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry. Retrieved from [Link]

  • Parrish, K. E., et al. (2015). Magnetic resonance spectroscopy for detection of choline kinase inhibition in the treatment of brain tumors. World Journal of Clinical Oncology, 6(5), 116-124. Retrieved from [Link]

  • Barak, A. J., & Tuma, D. J. (1981). Determination of choline, phosphorylcholine, and betaine. Methods in Enzymology, 72, 287-292. Retrieved from [Link]

  • Meena, N., & Sharma, M. K. (2019). Role of magnetic resonance spectroscopy in evaluation of intracranial malignancies. Journal of Clinical and Diagnostic Research, 13(1). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra and chemical structures with atom labelling. (A) choline.... Retrieved from [Link]

  • BIOFOUNT. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Retrieved from [Link]

  • Bustillo, J. R., et al. (2017). Magnetic resonance spectroscopic evidence of increased choline in the dorsolateral prefrontal and visual cortices in recent onset schizophrenia. Schizophrenia Research, 188, 193-199. Retrieved from [Link]

  • Sarafian, M. H., et al. (2013). Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. Journal of Chromatography A, 1296, 161-170. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Phosphorylcholine-containing lipid molecular species profiling in biological tissue using a fast HPLC/QqQ-MS method. Retrieved from [Link] CQqQ-MS_method

  • Springer Nature Experiments. (n.d.). Choline Metabolic Profiling by Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Phosphorylcholine (HMDB0001565). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-6-oxohexanoate. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 6-hydroxyhexanoate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Retrieved from [Link]

  • Cui, L., et al. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Science of The Total Environment, 619-620, 552-558. Retrieved from [Link]

Sources

experimental design for kinase inhibition assays with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design for Evaluating tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate as a Potential Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3] The identification and characterization of small molecule kinase inhibitors is a pivotal step in developing new targeted therapies.[4]

This document provides a comprehensive framework for the experimental design and execution of in vitro kinase inhibition assays. It is structured as a guide for researchers seeking to evaluate the inhibitory potential of any novel compound. For illustrative purposes, we will use the molecule tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (hereafter referred to as "TBPH") as our test compound. While the specific kinase-modulating activity of TBPH is not established in public literature, the methodologies described herein provide the rigorous workflow required to determine its potential as a kinase inhibitor and to calculate its potency (IC50).

Part 1: Foundational Steps - Compound Management and Assay Selection

Test Compound Characterization: The Prerequisite for Reliability

Before any biological assay, a thorough understanding of the test compound's physical and chemical properties is essential. This ensures accurate concentration preparation and avoids artifacts that can invalidate experimental results.

  • Solubility and Stock Preparation: TBPH is reported to be soluble in water.[5] It is critical to prepare a high-concentration, validated stock solution. For many organic small molecules, DMSO is the solvent of choice; however, given TBPH's aqueous solubility, sterile-filtered water or a suitable buffer (e.g., PBS) can be used. The final concentration of the solvent in the assay well must be kept constant across all conditions and should be low enough (typically ≤1% for DMSO) to not interfere with enzyme activity.[6]

  • Storage and Stability: The compound should be stored under recommended conditions, which for TBPH is -20°C.[5] Aliquoting the stock solution is a best practice to avoid repeated freeze-thaw cycles that could degrade the compound.

Selecting the Appropriate Kinase Assay Platform

The choice of assay technology is a critical decision point that influences throughput, sensitivity, cost, and the type of data generated. Several robust platforms are available, each with distinct principles and advantages.[7]

  • Luminescence-Based Assays: These are among the most popular methods for high-throughput screening (HTS).[8] They typically measure either the amount of ATP remaining after a kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[2][9][10] The "glow" signal is stable, providing a wide window for measurement and high sensitivity.[11] Due to their simplicity (homogeneous "add-and-read" format), robustness, and scalability, we have selected a luminescence-based ATP-depletion assay as the primary protocol in this guide.[8][12]

  • Fluorescence-Based Assays: These methods offer diverse approaches, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorogenic peptide substrates.[13][14] For instance, some assays use a peptide substrate that, upon phosphorylation, becomes resistant to a protease, preventing the release of a fluorescent signal.[8] These methods are highly sensitive but can sometimes be susceptible to interference from fluorescent test compounds.[6]

  • Radiometric Assays: The traditional gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP) to directly measure the incorporation of phosphate into a substrate.[13] They are highly sensitive and not prone to compound interference but require specialized handling and disposal procedures.

Part 2: The Core Protocol - Luminescence-Based Kinase Inhibition Assay

This section provides a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of TBPH against a chosen protein kinase.

Principle of the Assay

The assay quantifies kinase activity by measuring the depletion of ATP, the universal phosphate donor in kinase reactions. The Kinase-Glo® reagent contains a thermostable luciferase enzyme that produces light in the presence of ATP.[11] When a kinase is active, it consumes ATP, reducing the substrate available for the luciferase. Therefore, the luminescent signal is inversely proportional to kinase activity. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[11][12]

Kinase_Glo_Principle cluster_detection Step 2: Luminescence Detection cluster_inhibition Inhibitor Effect Kinase Kinase PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP consumed RemainingATP Remaining ATP Light Luminescent Signal RemainingATP->Light Luciferase Luciferase Luciferase->Light catalyzes Inhibitor TBPH Inhibitor->Kinase blocks

Caption: Principle of the luminescence-based ATP depletion kinase assay.

Materials and Reagents
ReagentExample SupplierPurpose
Test Compound (TBPH)-The potential inhibitor being tested.
Purified, Active Kinase of InterestCommercial VendorThe enzyme target.
Specific Kinase Substrate (Peptide/Protein)Commercial VendorThe molecule phosphorylated by the kinase.
Adenosine 5'-triphosphate (ATP)Sigma-AldrichThe phosphate donor for the kinase reaction.
Kinase Assay BufferCommercial VendorProvides optimal pH and ionic conditions (e.g., 40 mM Tris, 20 mM MgCl₂).[2]
StaurosporineBenchChemA well-characterized, non-selective kinase inhibitor for use as a positive control.[2]
Luminescence Detection ReagentPromega (Kinase-Glo®)Reagent containing luciferase and its substrate to detect ATP.[9]
Solid White, Opaque Assay Plates (96/384-well)CorningLow-volume plates suitable for luminescence measurements.
DMSO or other appropriate solventSigma-AldrichSolvent for preparing compound stock solutions.
Experimental Workflow

The entire process, from reagent preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

Experimental_Workflow A 1. Compound Plate Preparation B 2. Add Kinase (Pre-incubation) A->B C 3. Initiate Reaction (Add ATP/Substrate) B->C D 4. Stop Reaction & Add Detection Reagent C->D E 5. Read Luminescence D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: High-level overview of the kinase inhibition assay workflow.

Detailed Step-by-Step Protocol

Step 1: Compound Plate Preparation

  • Prepare TBPH Stock: Prepare a 10 mM stock solution of TBPH in an appropriate solvent (e.g., water or DMSO).[2]

  • Serial Dilution: Perform a serial dilution of the TBPH stock solution to create a range of concentrations for testing. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., from 100 µM to 5 nM).

  • Plate Compounds: In a white, opaque 96-well assay plate, add 2.5 µL of each serially diluted TBPH solution to the appropriate wells.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 2.5 µL of solvent (e.g., DMSO) to at least 8 wells. This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Add 2.5 µL of a high concentration of Staurosporine (e.g., 10 µM) to at least 8 wells. This represents background signal.

Step 2: Kinase Reaction

  • Prepare Kinase Solution: Dilute the kinase enzyme to its optimal concentration (empirically predetermined) in the kinase assay buffer.

  • Add Kinase: Add 2.5 µL of the diluted kinase solution to all wells except for a "no enzyme" blank control.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the test compound to bind to the kinase before the reaction starts.[1]

  • Prepare Substrate/ATP Mix: Prepare a master mix containing the kinase substrate and ATP at their final desired concentrations in the kinase assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase, as this provides the greatest sensitivity for detecting competitive inhibitors.[15]

  • Initiate Reaction: Add 5 µL of the Substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Incubate: Cover the plate and incubate at 30°C for 60 minutes (or an empirically determined optimal time).

Step 3: Signal Detection

  • Equilibrate Reagents: Allow the assay plate and the Kinase-Glo® Luminescence Detection Reagent to equilibrate to room temperature.

  • Add Detection Reagent: Add 10 µL of the Kinase-Glo® reagent to each well.[9][12] This stops the kinase reaction and initiates the light-producing reaction.

  • Incubate: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

Step 4: Data Acquisition

  • Read Luminescence: Measure the luminescence of each well using a plate reader. The integration time should be set to ensure the signal is within the linear range of the instrument.

Part 3: Data Analysis, Interpretation, and Validation

From Raw Data to IC50 Value

Proper data analysis is crucial for extracting a meaningful measure of inhibitor potency. The goal is to generate a dose-response curve and calculate the IC50 value.[16][17]

Data_Analysis_Flow RawRLU Raw Luminescence Data (RLU) Normalize Normalize Data (% Inhibition) RawRLU->Normalize Plot Plot: % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit to Sigmoidal Dose-Response Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Workflow for calculating the IC50 value from raw luminescence data.

Step 1: Data Normalization

  • Average Controls: Calculate the average luminescence signal for the negative control wells (0% inhibition, Max_Signal) and the positive control wells (100% inhibition, Min_Signal).

  • Calculate Percent Inhibition: For each well containing the test compound (Test_Signal), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Test_Signal - Min_Signal) / (Max_Signal - Min_Signal))

Step 2: Curve Fitting and IC50 Determination

  • Plot Data: Plot the calculated % Inhibition on the y-axis against the logarithm of the TBPH concentration on the x-axis.

  • Fit Curve: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter sigmoidal dose-response (variable slope) equation.[17]

  • Determine IC50: The IC50 is the concentration of TBPH that produces 50% inhibition of the kinase activity, as determined from the fitted curve.

Data Presentation

Results should be presented clearly, often in a tabular format, especially when screening against multiple kinases to assess selectivity.[3]

Kinase TargetTBPH IC50 (µM)Staurosporine IC50 (µM)Hill Slope
Kinase A[Value]0.015[Value][Value]
Kinase B>1000.020--
Kinase C[Value]0.008[Value][Value]
Assay Validation: Ensuring Trustworthy Data

A robust assay is a self-validating system. The quality of a high-throughput assay is often assessed using the Z'-factor, a statistical parameter that reflects both the dynamic range of the signal and the data variation.[8]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_Max_Signal + SD_Min_Signal)) / |Avg_Max_Signal - Avg_Min_Signal| (Where SD is the standard deviation and Avg is the average)

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[12]

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

Conclusion

This document outlines a rigorous and validated methodology for assessing the potential of a novel compound, such as tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, as a protein kinase inhibitor. By following this structured approach—from careful compound management and informed assay selection to detailed protocol execution and robust data analysis—researchers can generate high-quality, reproducible data. This workflow provides the essential foundation for the initial stages of kinase inhibitor discovery, enabling the confident identification and characterization of new therapeutic candidates.

References

  • Guthrie, J., Sali, D., & Scoins, H. (2009). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1(1), 1-15. Retrieved from [Link]

  • An, W. F., & Tolliday, N. J. (2010). Assay Development for Protein Kinase Enzymes. In H. B. Li & D. S. Sem (Eds.), Methods in Molecular Biology, 661. Retrieved from [Link]

  • Iyer, G. H., et al. (2010). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 132(43), 15212–15222. Retrieved from [Link]

  • Aushman, N., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wodarczyk, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. Retrieved from [Link]

  • Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved from [Link]

  • Brehmer, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link]

Sources

Protocol for Complete NMR-Based Structural Elucidation of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details a robust Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural characterization of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. As an amphiphilic molecule with a zwitterionic headgroup, this compound presents unique challenges for NMR analysis, including potential aggregation and complex spectral features. This document provides an expert-driven methodology, explaining the causality behind each experimental choice to ensure high-quality, reproducible results. The protocol covers optimized sample preparation, detailed acquisition parameters for ¹H, ¹³C, and ³¹P NMR, and guidance on data processing and spectral interpretation.

Foundational Principles and Molecular Structure

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a functionalized lipid analog featuring three distinct chemical regions amenable to NMR analysis: the bulky, non-polar tert-butyl ester group; a six-carbon aliphatic chain; and a polar, zwitterionic phosphorylcholine headgroup. Effective characterization requires a multi-nuclear approach (¹H, ¹³C, and ³¹P) to unambiguously assign all atomic positions and confirm structural integrity.

The primary challenge in analyzing such molecules is their amphiphilic nature, which can lead to the formation of micelles or other aggregates in solution. This aggregation results in significant line broadening in NMR spectra, obscuring crucial details and preventing accurate structural assignment. The protocol outlined herein is specifically designed to mitigate these effects.

Caption: Molecular structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Part I: Optimized Sample Preparation Protocol

The quality of NMR data is fundamentally dependent on the quality of the sample. This protocol ensures molecular dissolution and minimizes aggregation.

Rationale for Solvent Selection

The choice of deuterated solvent is the most critical decision.

  • Chloroform-d (CDCl₃): While common, CDCl₃ is a non-polar solvent that will fail to adequately dissolve the polar phosphorylcholine headgroup, leading to immediate and severe peak broadening. It is not recommended.

  • Water-d₂ (D₂O): D₂O can dissolve the headgroup but may poorly solvate the tert-butyl and aliphatic regions, again risking aggregation. Furthermore, the residual HOD signal is very broad and can obscure nearby proton signals.

  • Methanol-d₄ (MeOD): Methanol is a polar protic solvent that is highly effective at disrupting the ionic and hydrogen-bonding interactions that drive aggregation. It effectively solvates both the polar headgroup and, to a sufficient extent, the non-polar regions of the molecule. It represents the best single-solvent choice.

  • Solvent Mixtures (e.g., CDCl₃/MeOD 2:1): For certain lipids, a mixture can provide a finely-tuned polarity. However, for initial analysis, a single solvent like MeOD simplifies the spectrum and referencing.

Step-by-Step Sample Preparation
  • Weighing the Analyte: Accurately weigh 5-10 mg of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate directly into a clean, dry vial.

  • Solvent Addition: Add 0.6 mL of Methanol-d₄ (CD₃OD, 99.8% D or higher) to the vial.

  • Dissolution: Cap the vial and gently vortex for 30-60 seconds until the solid is fully dissolved. A brief (1-2 minute) sonication can be used if dissolution is slow, but avoid overheating.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part II: NMR Data Acquisition Workflow

The following parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths. The key is ensuring sufficient relaxation delays (D1) for quantitative accuracy, particularly for quaternary carbons and signals used for integration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL Methanol-d4 A->B C Transfer to NMR Tube B->C D Tune & Match Probe C->D E Acquire 1H Spectrum D->E F Acquire 31P Spectrum E->F G Acquire 13C Spectrum F->G H Acquire 2D Spectra (COSY, HSQC - Optional) G->H I Process Data (FT, Phase, Baseline) H->I J Reference Spectra I->J K Assign Signals J->K L Verify Structure K->L

Caption: Standardized NMR workflow from sample preparation to structural verification.

Instrument Setup
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal from the Methanol-d₄ solvent.

  • Tune and match the probe for all relevant nuclei (¹H, ¹³C, ³¹P).

  • Shim the magnetic field to achieve high homogeneity, using the solvent lock signal as a reference. Aim for a narrow, symmetrical lock peak.

Acquisition Parameter Tables

The following tables summarize the recommended starting parameters.

Table 1: ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zg30 Standard 30° pulse for quantitative measurements.
Spectral Width (SW) 16 ppm Covers the full range of expected proton signals.
Acquisition Time (AQ) ~2.0 s Provides good resolution.
Relaxation Delay (D1) 5.0 s Ensures full relaxation of all protons for accurate integration.
Number of Scans (NS) 16 Sufficient for good signal-to-noise (S/N) on a 400 MHz instrument.

| Temperature | 298 K | Standard room temperature analysis. |

Table 2: ¹³C{¹H} NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zgpg30 Standard 30° pulse with proton decoupling for singlet signals.
Spectral Width (SW) 240 ppm Covers the full range of expected carbon signals.
Acquisition Time (AQ) ~1.0 s Standard for ¹³C acquisition.
Relaxation Delay (D1) 10.0 s Crucial. A long delay is needed for the full relaxation of quaternary carbons (e.g., in the tert-butyl and ester carbonyl groups).
Number of Scans (NS) 1024 Required to achieve adequate S/N due to the low natural abundance of ¹³C.

| Temperature | 298 K | Standard room temperature analysis. |

Table 3: ³¹P{¹H} NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zgpg30 Standard 30° pulse with proton decoupling to produce a sharp singlet.
Spectral Width (SW) 50 ppm Sufficient to capture the phosphate signal and any potential impurities.
Acquisition Time (AQ) ~1.5 s Provides good resolution.
Relaxation Delay (D1) 5.0 s Ensures quantitative accuracy.
Number of Scans (NS) 64 ³¹P is 100% abundant, requiring fewer scans than ¹³C.[1][2]

| Temperature | 298 K | Standard room temperature analysis. |

Part III: Data Processing and Spectral Interpretation

Processing Steps
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1-2 Hz for ¹³C and ³¹P) and perform the Fourier transform.

  • Phase Correction: Manually phase correct all spectra to achieve a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing:

    • ¹H & ¹³C: Reference the spectrum to the residual solvent signal of Methanol-d₄ (¹H: δ ~3.31 ppm; ¹³C: δ ~49.0 ppm).

    • ³¹P: Reference the spectrum to an external standard of 85% H₃PO₄ at δ 0.0 ppm. This is the universally accepted standard for ³¹P NMR.[3][4]

Expected Spectral Features
  • ¹H NMR Spectrum:

    • δ ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is characteristically sharp and intense.[5]

    • δ ~1.2-1.8 ppm (multiplets, 6H): The three internal methylene groups (-CH₂-) of the hexanoate chain.

    • δ ~2.3 ppm (triplet, 2H): The methylene group alpha to the ester carbonyl (-CH₂-COO-).

    • δ ~3.2 ppm (singlet, 9H): The nine equivalent protons of the trimethylammonium group (-N⁺(CH₃)₃).

    • δ ~3.6 ppm (multiplet, 2H): The methylene group adjacent to the nitrogen (-CH₂-N⁺).

    • δ ~4.0-4.2 ppm (multiplets, 3H): The methine proton (-CH(OH)-) and the methylene group adjacent to the phosphate (-O-PO₃-CH₂-).

  • ¹³C NMR Spectrum:

    • Expect ~13 distinct signals corresponding to the different carbon environments.

    • δ ~25-40 ppm: Aliphatic carbons from the hexanoate chain and the tert-butyl methyl groups.

    • δ ~54 ppm: The three equivalent carbons of the trimethylammonium group.

    • δ ~60-70 ppm: Carbons adjacent to oxygen (in the chain and choline moiety).

    • δ ~82 ppm: The quaternary carbon of the tert-butyl group.

    • δ ~174 ppm: The ester carbonyl carbon.

  • ³¹P NMR Spectrum:

    • A single, sharp peak is expected. The chemical shift for a phosphomonoester like phosphorylcholine is typically found near δ 0 to 5 ppm .[6][7] The exact position is sensitive to pH and solvent, but in MeOD, it will be a well-defined singlet.

Trustworthiness and Self-Validation

To ensure the protocol is self-validating:

  • Integration Check: In the ¹H spectrum, the relative integrals of the well-separated signals (e.g., tert-butyl singlet, trimethylammonium singlet, and the triplet alpha to the ester) should match the proton count (9H : 9H : 2H). A correct ratio confirms sample purity and proper acquisition settings (i.e., a sufficient D1 delay).

  • Linewidth Analysis: Sharp, symmetrical peaks (e.g., ¹H linewidth at half-height < 2 Hz) indicate that the analyte is monomeric in solution and that the magnetic field is well-shimmed. Broad peaks suggest aggregation, requiring sample dilution or re-preparation.

  • Multi-nuclear Consistency: The number of signals in the ¹³C spectrum should be consistent with the structure proposed from the ¹H spectrum. 2D NMR experiments like HSQC can be used to definitively correlate each proton with its attached carbon, providing ultimate structural proof.

References

  • Olson, L. L., & Cheung, A. P. (1990). 31P-NMR Assay of Phosphatidylcholine and Phosphatidylethanolamine in AL721. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 725-728. [Link]

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • Nishizaki, Y., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Journal of Oleo Science, 67(10), 1229-1238. [Link]

  • US Patent 7,557,238 B2. (2009).
  • Ronan, L., et al. (2005). Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy. NMR in Biomedicine, 18(7), 413-420. [Link]

  • Emwas, A. H., et al. (2015). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Metabolites, 5(2), 295-322. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) poly[MPC] and (b) poly[MPCco-MAAmBO] in D2O. Retrieved from [Link]

  • Hilty, C., et al. (2011). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society, 133(29), 11076–11079. [Link]

  • Steelyard Analytics, Inc. (2019). Analysis of Phospholipids by NMR-Spectroscopy. Retrieved from [Link]

  • London, E., & Feigenson, G. W. (1979). Phosphorus-31 NMR of Phospholipids in Micelles. Journal of Lipid Research, 20(3), 408-412.
  • Taylor & Francis. (n.d.). Phosphorylcholine – Knowledge and References. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Nizza, D., et al. (2022). 31P NMR studies of phospholipids. Chemistry and Physics of Lipids, 245, 105202. [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • de Kruijff, B., et al. (1976). Differential scanning calorimetry and 31P NMR studies on sonicated and unsonicated phosphatidylcholine liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 436(4), 729-740.
  • DR. SYED ADNAN ALI SHAH. (2020, April 18). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2024, March 24). NMR Spectroscopy for Phospholipid Characterization. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • WO2014203045A1. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • London, E., et al. (2019). Protocol for Engineered Compositional Asymmetry Within Nanodiscs. Biomolecules, 9(11), 705. [Link]

  • Feng, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(11), 2638. [Link]

  • Kim, H. Y., & Salem, N., Jr. (1987). Compositional study of phospholipids from the dried big head and opossum shrimp, mussel, and sea cucumber using 31P NMR spectroscopy: content and fatty acid composition of plasmalogen. Journal of Lipid Research, 28(5), 485-494.
  • Azmukhanova, R. R., et al. (2016). Synthesis of O-ethyl-P-(3,5-di-tert-butyl-4-hydroxybenzyl)-N,N-diethylphosphonamide—the first representative of mixed α-phosphorylated 2,6-Di-tert-butyl-4-methylenecyclohexa-2,5-dienones. Russian Journal of General Chemistry, 86(9), 2132-2135.
  • SupremeScience. (2014, September 17). How to Prepare an NMR Sample. YouTube. Retrieved from [Link]

  • CN108033899B. (2020). Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester.
  • Ye, L., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a phosphorylcholine-containing organic molecule with a tert-butyl ester functional group. Its structural features suggest its potential utility in various research and development applications, including but not limited to, the fields of drug delivery, biomaterials, and cell signaling research. The phosphorylcholine moiety is known for its biocompatibility, while the tert-butyl ester provides a sterically hindered, hydrolytically stable protecting group for the carboxylic acid.[1] Proper handling and storage of this compound are paramount to ensure its integrity, prolong its shelf life, and guarantee the safety of laboratory personnel. This document provides a comprehensive guide to the safe handling and long-term storage of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate at its recommended temperature of -20°C.[2]

Physicochemical Properties and Stability Profile

A thorough understanding of the compound's properties is the foundation of its safe and effective use.

1.1. Chemical and Physical Properties

PropertyValueSource
CAS Number 73839-23-3[2]
Molecular Formula C₁₅H₃₂NO₆P[2]
Molecular Weight 353.39 g/mol [2]
Appearance Not explicitly stated, likely a solid.Inferred
Solubility Soluble in Water[2]
Recommended Long-Term Storage -20°C[2]

1.2. Stability Considerations

The stability of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is influenced by its two primary functional groups: the phosphorylcholine headgroup and the tert-butyl ester tail.

  • Phosphorylcholine Moiety: The phosphorylcholine group is generally stable but can be susceptible to enzymatic degradation by phospholipases, which can cleave the phosphate ester bond.[3] This is a crucial consideration if the compound is used in biological systems or exposed to cellular extracts.

  • tert-Butyl Ester: The tert-butyl ester is notably resistant to hydrolysis under neutral and basic conditions due to the steric hindrance provided by the bulky tert-butyl group.[1] However, it is readily cleaved under acidic conditions.[4] This characteristic is often exploited in synthetic chemistry for deprotection but also highlights the importance of avoiding acidic environments during storage and handling to prevent unintended degradation.

At the recommended storage temperature of -20°C, the rates of both potential hydrolytic and enzymatic degradation are significantly reduced, contributing to the compound's long-term stability. However, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially accelerate degradation.

Hazard Identification and Safety Precautions

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin from spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.Minimizes inhalation of airborne powder.

2.2. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound, especially when weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2.3. General Hygiene Practices

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

Long-Term Storage Protocol at -20°C

Proper storage is critical for maintaining the compound's integrity over time. The recommended long-term storage temperature is -20°C.[2]

3.1. Initial Receipt and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and assigned storage location.

  • Log: Record the compound in the laboratory's chemical inventory management system.[6][7] This should include the quantity, storage temperature, and any specific handling notes.

  • Store: Immediately place the container in a designated and clearly labeled -20°C freezer.

3.2. Aliquoting for Frequent Use

To prevent degradation from repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the compound upon first use.

Caption: Workflow for aliquoting tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Protocol for Aliquoting:

  • Equilibration: Before opening, allow the main container to warm to room temperature in a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.

  • Preparation: In a chemical fume hood, prepare a set of appropriately sized, pre-labeled vials.

  • Dispensing: Carefully dispense the desired amount of the compound into each vial.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, particularly if the compound is sensitive to oxidation, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Sealing: Tightly seal each vial.

  • Storage: Place the aliquots and the original stock container back into the -20°C freezer.

  • Documentation: Update the chemical inventory to reflect the number and quantity of the prepared aliquots.[8]

Handling and Solution Preparation

4.1. Handling the Solid

  • As the compound's hygroscopicity is not well-documented, it is prudent to handle it as a potentially hygroscopic powder.

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and weighing instruments.

  • Work in a low-humidity environment if possible.

4.2. Preparation of Aqueous Solutions

Given its solubility in water, preparing aqueous solutions is a common procedure.

Solution_Preparation cluster_pre_dissolution Pre-Dissolution cluster_dissolution Dissolution cluster_post_dissolution Post-Dissolution Start Select Aliquot Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Add_Solvent Add Solvent (e.g., Water) Weigh->Add_Solvent Mix Vortex or Sonicate to Dissolve Add_Solvent->Mix Filter Sterile Filter (if required) Mix->Filter Store_Solution Store Solution (Short-term at 2-8°C or long-term at -20°C) Filter->Store_Solution End Solution Ready Store_Solution->End

Caption: Protocol for preparing aqueous solutions.

Protocol for Solution Preparation:

  • Select Aliquot: Choose an aliquot of the appropriate size to minimize waste.

  • Equilibrate: Allow the vial to warm to room temperature before opening.

  • Weigh: In a chemical fume hood, weigh the desired amount of the compound.

  • Dissolve: Add the desired volume of high-purity water or buffer. Ensure the pH of the buffer is neutral or slightly basic to avoid acid-catalyzed hydrolysis of the tert-butyl ester.

  • Mix: Vortex or sonicate briefly to ensure complete dissolution.

  • Sterilization (if applicable): If the solution is for cell culture or other sterile applications, pass it through a 0.22 µm sterile filter.

  • Storage of Solutions: For short-term use, aqueous solutions can be stored at 2-8°C for a few days. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C.

Inventory Management and Disposal

5.1. Inventory Management

  • Maintain a detailed and up-to-date inventory of the compound, including the location and quantity of the main stock and all aliquots.[9]

  • Regularly audit the inventory to ensure accuracy.

  • Implement a first-in, first-out (FIFO) system for using aliquots to prevent the expiration of older stock.

5.2. Disposal

  • Dispose of unused compound and empty containers in accordance with local, state, and federal regulations for chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Emergency Procedures

6.1. Spills

  • Small Spills: In a chemical fume hood, carefully sweep up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: Evacuate the area and contact your institution's EHS office immediately.

6.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

The safe and effective use of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate hinges on a clear understanding of its chemical properties and adherence to stringent handling and storage protocols. By implementing the guidelines outlined in this document, researchers can ensure the stability and integrity of this valuable compound, while maintaining a safe laboratory environment. The core principles of storing at -20°C, minimizing exposure to moisture and acidic conditions, and proper aliquoting are key to maximizing the utility and shelf-life of this reagent.

References

  • ChemInventory. (n.d.). Simplifying Chemical Inventory Management in the Lab. Retrieved from [Link]

  • Genemod. (2024, March 19). 5 Steps To Manage Chemical Inventory In Your Lab. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Inventory Management. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
  • ChemInventory. (n.d.). Laboratory Chemical Inventory Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphatidylcholine (PC) degradation pathways in Pseudomonas aeruginosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the degradation of phosphatidylcholine during DC. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Phosphorylcholine (HMDB0001565). Retrieved from [Link]

  • PubMed. (n.d.). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from [Link]

  • MBP Inc. (n.d.). Guidelines for Storing Lab Reagents with Specific Temperature Requirements. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. Retrieved from [Link]

  • Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 9 Model guidance for the storage and transport of time- and temperature–sensitive pharmaceutical products. Retrieved from [Link]

  • Google Patents. (n.d.). US7408075B1 - Synthesis of phosphocholine ester derivatives and conjugates thereof.
  • Varcode. (2024, January 26). A Complete Temperature-Sensitive Drugs List and How to Store Them Safely. Retrieved from [Link]

  • NHS Royal Devon. (2021, August 24). STANDARD OPERATING PROCEDURE: Transportation of Temperature Sensitive Medicinal Products for Clinical Trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface reconstruction and hemocompatibility improvement of a phosphorylcholine end-capped poly(butylene succinate) coating. Retrieved from [Link]

  • Google Patents. (n.d.). US9468706B2 - Phosphoryl choline coating compositions.
  • ACS Publications. (n.d.). Toward Non-Toxic Antifouling: Synthesis of Hydroxy-, Cinnamic Acid-, Sulfate-, and Zosteric Acid-Labeled Poly[3-hydroxyalkanoates]. Retrieved from [Link]

  • Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts. Retrieved from [Link]

Sources

Application Notes & Protocols: Surface Modification of Biomaterials with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The interface between a biomaterial and its biological environment governs its success or failure. Unwanted protein adsorption, subsequent cell adhesion, bacterial colonization, and inflammatory responses are significant hurdles in the development of medical devices and drug delivery systems.[1][2] Nature, however, offers a blueprint for biocompatibility in the form of the cell membrane. This application note details the use of a zwitterionic, phosphorylcholine-based molecule, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, for creating biomimetic, non-fouling surfaces. We will explore the fundamental mechanism of action, provide detailed protocols for surface grafting and characterization, and present validation techniques to confirm the enhanced biocompatibility of modified materials.

The Biomimetic Principle: Emulating the Cell Membrane

The outer leaflet of a cell membrane is rich in phospholipids, many of which feature the phosphorylcholine (PC) headgroup.[3][4] This group is zwitterionic, containing both a positively charged quaternary ammonium and a negatively charged phosphate group, resulting in a net neutral charge.[4] This structure allows PC to bind water molecules tightly, forming a robust and stable hydration layer.[5][6] It is this hydration layer that provides a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and the adhesion of cells.[4][6][7] By grafting molecules that terminate in a PC group onto a biomaterial surface, we can impart this "stealth" characteristic, rendering the material passive and "invisible" to many biological recognition systems.[8]

The Modifying Agent: tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

This application note focuses on tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a molecule designed for versatile surface modification. Its structure consists of three key functional domains:

  • The Phosphorylcholine (PC) Headgroup: The active, zwitterionic component that confers biocompatibility.

  • The Hexanoate Spacer: A six-carbon aliphatic chain that physically distances the PC headgroup from the material surface, allowing it the conformational freedom to orient itself and form an effective hydration layer.

  • The Terminal Hydroxyl (-OH) Group (and protected carboxyl): The hydroxyl group serves as a primary reactive site for covalent attachment to appropriately activated biomaterial surfaces. The tert-butyl group is a common protecting group for a carboxylic acid, which, upon deprotection, could serve as an alternative anchoring point.

Caption: Structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Mechanism of Non-Fouling Action

The primary advantage of PC-modified surfaces is their profound resistance to biofouling. This is achieved through the following mechanism:

  • Hydration: The zwitterionic PC groups organize surrounding water molecules into a tightly bound, yet dynamic, hydration shell.[5]

  • Repulsion: This hydration layer creates an energetically unfavorable barrier for proteins to approach the surface. For a protein to adsorb, it would need to displace this structured water, which is a significant energetic cost.[4][6]

  • Inhibition of Denaturation: Even if proteins make transient contact, the hydrophilic environment prevents the conformational changes (denaturation) that often lock proteins onto hydrophobic surfaces.[6]

  • Reduced Biological Cascade: By preventing the initial layer of protein adsorption, the entire cascade of biological responses—including platelet activation, bacterial adhesion, and foreign body response—is significantly diminished.[4][9][10]

cluster_surface PC-Modified Biomaterial Surface cluster_bio Biological Environment PC Zwitterionic PC Groups HW Tightly Bound Hydration Layer PC->HW Forms Protein Proteins HW->Protein Repels (Energetic Barrier) Platelet Platelets HW->Platelet Repels Bacteria Bacteria HW->Bacteria Repels Outcome1 Reduced Protein Adsorption Outcome2 Reduced Thrombus Formation Outcome3 Reduced Biofilm Formation

Caption: Mechanism of anti-fouling on a PC-modified surface.

Protocol: Surface Modification of Biomaterials

This section provides a generalized, three-part protocol for the covalent grafting of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate onto a model substrate with surface hydroxyl groups (e.g., glass, silicon, or plasma-treated polymers like PET).[11]

Workflow Overview

A 1. Substrate Cleaning B 2. Surface Activation (e.g., Oxygen Plasma) A->B C 3. Silanization (e.g., with APTES) B->C D 4. PC-Linker Grafting C->D E 5. Final Washing & Sterilization D->E F Characterization E->F

Caption: General workflow for surface modification and validation.

Part A: Substrate Preparation and Activation

Causality: This step is crucial to remove organic contaminants and to generate reactive chemical groups (e.g., hydroxyls) on the substrate surface, which are necessary for subsequent covalent attachment.

  • Cleaning:

    • Place the biomaterial substrates (e.g., titanium coupons, PET films) in a beaker.

    • Sequentially sonicate for 15 minutes each in acetone, isopropanol, and ultrapure water to degrease and remove contaminants.

    • Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

  • Surface Activation (Oxygen Plasma):

    • Place the clean, dry substrates into the chamber of a plasma cleaner.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce oxygen gas at a controlled flow rate.

    • Apply radio frequency (RF) power (e.g., 50-100 W) for 5 minutes to create a high density of surface hydroxyl (-OH) groups.

    • Vent the chamber and use the activated substrates immediately.

Part B: Covalent Grafting Protocol

Causality: This protocol uses a two-step process. First, a silane coupling agent is used to create an amine-terminated surface. Then, a coupling agent like EDC is used to form a stable amide bond between the deprotected carboxyl group of the PC-linker and the surface amine. (Note: This assumes the tert-butyl group is deprotected to yield a carboxylic acid).

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene.

    • Immerse the plasma-activated substrates in the APTES solution.

    • Allow the reaction to proceed for 2 hours at room temperature under an inert atmosphere.

    • Rinse the substrates thoroughly with toluene, followed by ethanol, to remove excess unreacted silane.

    • Cure the silane layer by baking in an oven at 110°C for 30 minutes.

  • PC-Linker Conjugation (EDC/NHS Coupling):

    • Note: This step requires prior deprotection of the tert-butyl ester on the PC-linker to reveal the carboxylic acid. This is typically achieved under acidic conditions (e.g., with trifluoroacetic acid), followed by purification.

    • Prepare a solution of the deprotected PC-linker (e.g., 10 mg/mL) in a buffer like 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group of the PC-linker. Molar ratio of PC-linker:EDC:NHS should be approximately 1:1.5:1.2.

    • Immerse the amine-functionalized substrates into the activated PC-linker solution.

    • Allow the reaction to proceed overnight (12-16 hours) at room temperature with gentle agitation.

  • Post-Reaction Cleanup:

    • Remove substrates from the reaction solution.

    • Rinse and sonicate sequentially in ultrapure water and ethanol for 15 minutes each to remove any non-covalently bound molecules.

    • Dry the modified substrates under a nitrogen stream and store in a desiccator until further use.

Validation and Characterization Protocols

A successful surface modification must be confirmed with quantitative and qualitative analysis.

Surface Chemistry and Topography
Characterization TechniquePurposeExpected Result for PC-Modified Surface
X-ray Photoelectron Spectroscopy (XPS) To confirm the elemental composition of the surface.Appearance of a Phosphorus peak (P2p) at ~133 eV and a Nitrogen peak (N1s) at ~402 eV, confirming the presence of the phosphorylcholine group.[7][10][11]
Water Contact Angle (WCA) To measure surface hydrophilicity.A significant decrease in the static water contact angle (<20°) compared to the unmodified or activated substrate, indicating a highly hydrophilic surface.[12]
Atomic Force Microscopy (AFM) To assess surface roughness and topography.A potential increase in surface roughness and visualization of a uniform coating layer compared to the bare substrate.[11][13]
Biological Performance Evaluation

The ultimate test of the modification is its ability to resist biological fouling.

Protocol: In Vitro Protein Adsorption Assay (ELISA)

  • Incubate both unmodified (control) and PC-modified substrates in a solution of a model protein (e.g., 1 mg/mL Fibrinogen or BSA in PBS) for 1 hour at 37°C.

  • Wash the substrates thoroughly with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove loosely bound protein.

  • Block any remaining non-specific sites by incubating with a 3% BSA solution for 30 minutes.

  • Incubate with a primary antibody specific to the adsorbed protein (e.g., anti-Fibrinogen antibody).

  • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Wash, then add the HRP substrate (e.g., TMB) and measure the resulting absorbance at the appropriate wavelength.

  • Compare the absorbance values between control and PC-modified surfaces.

Protocol: Bacterial Adhesion Assay

  • Sterilize control and PC-modified substrates (e.g., with ethylene oxide or 70% ethanol).

  • Incubate the substrates in a suspension of bacteria (e.g., Staphylococcus aureus at 10⁶ CFU/mL) in a relevant growth medium for 24 hours at 37°C.

  • Gently rinse the substrates with sterile PBS to remove non-adherent bacteria.

  • Adherent bacteria can be quantified by:

    • Direct Visualization: Staining with a fluorescent dye (e.g., DAPI) and imaging with fluorescence microscopy.[10]

    • Viable Cell Count: Placing the substrate in a tube with PBS, vortexing/sonicating to dislodge the bacteria, and performing serial dilutions for plate counting (CFU/cm²).

Performance MetricUnmodified Substrate (Expected)PC-Modified Substrate (Expected)
Fibrinogen Adsorption High absorbance signal>90% reduction in absorbance signal[7][14]
Platelet Adhesion Numerous adhered and activated plateletsMinimal to no platelet adhesion[9][14]
Bacterial Adhesion (S. aureus) High density of adherent bacteria, potential biofilm formationSignificant reduction in bacterial adhesion[10]
Fibroblast Adhesion High cell attachment and spreadingVery low cell attachment[14][15]

Applications in Research and Drug Development

The ability to create robust, non-fouling surfaces has profound implications across the biomedical field:

  • Medical Implants: Coating cardiovascular stents, catheters, and joint implants to reduce thrombosis, inflammation, and fibrous capsule formation.[3][4][13][16]

  • Drug Delivery: Functionalizing nanoparticles and liposomes to create "stealth" carriers that evade the immune system, prolonging circulation time and improving tumor targeting.[8][17][18]

  • Diagnostics and Biosensors: Preventing non-specific binding of proteins and cells to sensor surfaces, thereby reducing background noise and improving signal accuracy.

  • Tissue Engineering: Modifying scaffolds to control cell-material interactions and guide tissue regeneration.

By providing a versatile method for biomimetic surface engineering, phosphorylcholine-based modifiers like tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate are invaluable tools for the next generation of biomedical innovation.

References

  • Ishihara, K. (2024). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Journal of the Royal Society Interface, 21(213), 20230691. [Link]

  • Li, Y., et al. (2023). A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane. Membranes, 13(7), 641. [Link]

  • Miyazaki, R., et al. (2020). 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study. Analytical Sciences, 36(10), 1231-1238. [Link]

  • Zhao, Y., et al. (2022). Bioinspired Phosphorylcholine Coating for Surface Functionalization of Interventional Biomedical Implants with Bacterial Resistance and Anti-Encrustation Properties. Langmuir, 38(11), 3469-3479. [Link]

  • Wang, C., et al. (2015). A zwitterionic surface with general cell-adhesive and protein-resistant properties. RSC Advances, 5(90), 73851-73858. [Link]

  • Uchida, K., et al. (1995). Protein Adsorption on Biomedical Polymers With a Phosphorylcholine Moiety Adsorbed With Phospholipid. Biomaterials, 16(1), 31-35. [Link]

  • Das, B., et al. (2021). Zwitterionic polymers in drug delivery: A review. Journal of Controlled Release, 339, 49-68. [Link]

  • Zheng, Z., et al. (2013). Surface modification on polyethylene terephthalate films with 2-methacryloyloxyethyl phosphorylcholine. Materials Science and Engineering: C, 33(5), 3041-3046. [Link]

  • Lewis, A. L., et al. (2002). Analysis of a phosphorylcholine-based polymer coating on a coronary stent pre- and post-implantation. Biomaterials, 23(7), 1697-1706. [Link]

  • van der Giessen, W. J., et al. (1996). Biocompatibility of phosphorylcholine coated stents in normal porcine coronary arteries. Heart, 75(6), 587-593. [Link]

  • Not available.
  • Li, L., et al. (2002). Characterization of Protein Adsorption at the Phosphorylcholine Incorporated Polymer−Water Interface. Macromolecules, 35(22), 8659-8667. [Link]

  • Al-Azzam, N., et al. (2024). Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir. [Link]

  • Yuan, S., et al. (2013). Surface conjugation of zwitterionic polymers to inhibit cell adhesion and protein adsorption. Journal of Materials Chemistry B, 1(39), 5258-5265. [Link]

  • Vertellus Biomaterials. (n.d.). Biocompatible Coating Materials. Medical Device Network. [Link]

  • Unno, Y., et al. (2024). Blood-Compatible Surfaces with Phosphorylcholine-Based Polymers for Cardiovascular Medical Devices. Journal of Functional Biomaterials, 15(2), 33. [Link]

  • Wang, C., et al. (2023). Bioabsorbable Zwitterionic Hydrogels Achieving Excellent Protein Repulsion and Cell Adhesion. Chemistry of Materials, 35(21), 9184-9196. [Link]

  • Yap, L. U., et al. (2020). Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption. Polymers, 12(11), 2697. [Link]

  • Not available.
  • ZwitterCo. (n.d.). Zwitterions in Drug Delivery. [Link]

  • Mondal, S., et al. (2020). Protein Adsorption on Biomaterial Surfaces: Subsequent Conformational and Biological Consequences -A Review. ResearchGate. [Link]

  • Not available.
  • Gaharwar, U. S., et al. (2023). Complementary Supramolecular Functionalization Enhances Antifouling Surfaces: A Ureidopyrimidinone-Functionalized Phosphorylcholine Polymer. ACS Biomaterials Science & Engineering, 9(8), 4880-4892. [Link]

  • Cao, Z. (2018). Zwitterionic Polymer Surfactants for Drug Delivery. TechConnect Briefs, 3, 97-99. [Link]

  • Pop-Georgievski, O., et al. (2021). A Bacteria and Cell Repellent Zwitterionic Polymer Coating on Titanium Base Substrates towards Smart Implant Devices. International Journal of Molecular Sciences, 22(19), 10712. [Link]

  • van der Kaaden, M. A., et al. (1994). Adsorption of proteins onto poly(ether urethane) with a phosphorylcholine moiety and influence of preadsorbed phospholipid. Journal of Biomedical Materials Research, 28(7), 795-803. [Link]

  • Wang, C., et al. (2015). A zwitterionic surface with general cell-adhesive and protein-resistant properties. RSC Advances, 5(90), 73851-73858. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important phosphorylcholine-containing molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Phosphorylation Reaction

The core of the synthesis is the phosphorylation of the terminal hydroxyl group of tert-butyl 6-hydroxyhexanoate. This step is critical and often the source of many experimental issues.

Q1: My phosphorylation reaction shows very low to no conversion of the starting alcohol. What are the likely causes and how can I fix it?

A1: Low or no product yield is one of the most common issues and typically points to problems with reagents, reaction conditions, or the choice of phosphorylation strategy.

Core Causality: The phosphorylation of an alcohol involves a nucleophilic attack from the hydroxyl group onto an electrophilic phosphorus center.[1] The efficiency of this process is highly dependent on the reactivity of the phosphorylating agent and the absence of competing nucleophiles, most notably water.

Troubleshooting Workflow:

G start Low / No Product Yield check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Largely Unreacted check_sm->sm_present  SM Status?   sm_gone SM Consumed, No Product check_sm->sm_gone reagent_issue Potential Reagent Inactivity or Insufficient Stoichiometry sm_present->reagent_issue Cause? conditions_issue Suboptimal Reaction Conditions sm_present->conditions_issue Cause? degradation Product or Reagent Degradation sm_gone->degradation Cause? side_reaction Side-Product Formation sm_gone->side_reaction Cause? solve_reagent 1. Use fresh/new phosphorylating agent. 2. Ensure rigorous anhydrous conditions. 3. Increase stoichiometry of phosphorylating agent. reagent_issue->solve_reagent Solution solve_conditions 1. Increase reaction temperature. 2. Extend reaction time. 3. Re-evaluate base/catalyst choice. conditions_issue->solve_conditions Solution solve_degradation 1. Run reaction at lower temperature. 2. Check pH and buffer if necessary. 3. Analyze for hydrolysis byproducts. degradation->solve_degradation Solution solve_side_reaction 1. See Q2 for common side reactions. 2. Modify reaction sequence or protecting groups. side_reaction->solve_side_reaction Solution

Caption: Troubleshooting logic for low phosphorylation yield.

Detailed Checklist:

  • Anhydrous Conditions are Non-Negotiable: Phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoramidites are extremely sensitive to moisture. Water will rapidly quench the reagent, rendering it inactive.

    • Action: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under inert gas.

  • Reagent Quality and Stoichiometry: The phosphorylating agent may have degraded during storage.

    • Action: Use a freshly opened bottle or repurify the reagent if possible. Consider increasing the molar equivalents of the phosphorylating agent and any activating agents or bases.

  • Activation of the Alcohol: The hydroxyl group may not be sufficiently nucleophilic.

    • Action: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to deprotonate the alcohol, increasing its nucleophilicity. Ensure the base is pure, dry, and added in appropriate amounts.

Q2: My reaction is messy, with multiple spots on TLC/LC-MS. What are the common side products?

A2: The formation of side products often arises from the high reactivity of the phosphorylating agent or reactions with other functional groups.

Common Side Reactions:

  • Dimerization/Oligomerization: If a bifunctional phosphorylating agent is used (e.g., POCl₃), it can react with two molecules of the alcohol, leading to the formation of a dimer linked by a pyrophosphate or similar bridge.

  • Reaction with the Ester: While less likely under standard conditions, a highly reactive phosphorylating agent could potentially interact with the carbonyl of the tert-butyl ester, though this is not a primary pathway.

  • Multiple Phosphorylations: If the phosphorylating agent itself has multiple reactive sites, it can lead to complex mixtures.

Mitigation Strategies:

  • Choice of Reagent: Employ a phosphorylating agent with a single reactive site or one where other sites are protected. Phosphoramidite chemistry, followed by an oxidation step, offers excellent control.[2]

  • Controlled Addition: Add the phosphorylating agent slowly at a low temperature (e.g., 0 °C or -78 °C) to the solution of the alcohol and base. This minimizes side reactions by keeping the concentration of the active reagent low at any given time.

  • Use of Protecting Groups: While the starting material is simple, for more complex substrates, ensure that other nucleophilic groups (amines, other hydroxyls) are appropriately protected before the phosphorylation step.

Phosphorylation Approach Common Reagents Advantages Disadvantages & Common Side Products
Pentavalent Phosphorus POCl₃, Phosphoric Acid derivativesDirect, often one-step.Highly reactive, can be non-selective, dimerization, requires careful control of stoichiometry and temperature.
Trivalent Phosphorus Phosphoramidites (e.g., dibenzyl phosphoramidite)High selectivity, milder conditions.Two steps (coupling + oxidation), reagents are sensitive to air and moisture.[2]
Biocatalytic Kinase EnzymesExtremely high selectivity, aqueous conditions.[3][4]Requires specific enzyme, potential for low substrate tolerance, protein purification needed.

Table 1: Comparison of common phosphorylation strategies.

Section 2: Product Stability and Workup

The final product, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, contains two key functional groups that require careful handling: an acid-labile tert-butyl ester and a zwitterionic phosphorylcholine headgroup.

Q3: I am losing my product during workup or purification due to the cleavage of the tert-butyl group. How can I prevent this?

A3: The tert-butyl ester is a protecting group designed to be cleaved under acidic conditions. Accidental deprotection is a frequent problem during workup or chromatography if the pH is not carefully controlled.

Mechanism of Instability: The tert-butyl ester hydrolyzes via an AAL1 mechanism, which proceeds through a stable tertiary carbocation intermediate. This reaction is readily catalyzed by even mildly acidic conditions.[5]

G cluster_0 Degradation Pathways product tert-Butyl 6-(O-Phosphorylcholine) -hydroxyhexanoate acid H⁺ (Acidic Conditions) product->acid Acid-Labile t-Butyl Ester base OH⁻ (Strongly Basic) product->base Phosphate Ester Hydrolysis (Harsh) deprotected_acid 6-(O-Phosphorylcholine) -hydroxyhexanoic Acid + Isobutylene acid->deprotected_acid hydrolyzed_phosphate tert-Butyl 6-hydroxyhexanoate + Phosphocholine base->hydrolyzed_phosphate

Caption: Primary degradation pathways for the target molecule.

Preventative Measures:

  • Neutralize Immediately: After the reaction is complete, quench it carefully and adjust the pH of the aqueous solution to neutral (pH ~7.0-7.5) before extraction. Use a mild base like sodium bicarbonate solution. Avoid strong acids entirely.

  • Chromatography Considerations: When using silica gel chromatography, the silica itself can be slightly acidic.

    • Action: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base like triethylamine (~0.5-1% v/v). Alternatively, use a different stationary phase like neutral alumina or a C18 reversed-phase column.

  • Storage: Store the final compound in a neutral, aprotic solvent at low temperatures (-20°C is recommended for long-term storage) to minimize hydrolysis.[6]

Q4: My product is highly water-soluble and difficult to extract and purify. What are the best practices?

A4: The zwitterionic phosphorylcholine headgroup imparts high polarity and water solubility, making standard workup and purification challenging.

Expert Insights: The combination of a greasy alkyl chain with a charged, polar headgroup gives the molecule amphiphilic properties. This can lead to emulsification during aqueous extractions and poor behavior on standard silica gel chromatography.

Purification and Isolation Protocol:

  • Initial Workup:

    • After quenching the reaction, remove the organic solvent under reduced pressure.

    • The remaining residue can be dissolved in a minimal amount of water or a buffer at neutral pH.

  • Extraction of Non-polar Impurities:

    • Wash the aqueous solution with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting alcohol and other greasy byproducts. The desired product should remain in the aqueous layer.

  • Chromatography:

    • Reversed-Phase Chromatography (C18): This is often the most effective method. The product is loaded onto the column and eluted with a gradient of water and a polar organic solvent like methanol or acetonitrile.

    • Ion-Exchange Chromatography: This can be used to capture the charged molecule, separating it from neutral impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for separating highly polar compounds and can be a powerful alternative.[7]

  • Final Isolation:

    • After chromatography, the fractions containing the product are combined.

    • The solvents can be removed by lyophilization (freeze-drying) to yield the product as a stable, fluffy solid.

Detailed Experimental Protocols

Protocol 1: General Phosphorylation using 2-Chloro-2-oxo-1,3,2-dioxaphospholane

This protocol provides a reliable method for introducing the phosphate group, which is then followed by ring-opening to install the choline moiety.

Step A: Phosphorylation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Cool to room temperature under Argon.

  • Dissolve tert-butyl 6-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Add anhydrous triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

Step B: Ring-Opening with Trimethylamine

  • Cool the reaction mixture to 0 °C.

  • Bubble anhydrous trimethylamine gas through the solution or add a solution of trimethylamine in THF (~3 eq) slowly.

  • Seal the flask and allow the reaction to stir at room temperature for 24 hours. A white precipitate of the product may form.

  • Concentrate the reaction mixture under reduced pressure.

Protocol 2: Workup and Purification

  • Redissolve the crude residue from Protocol 1 in a minimal amount of deionized water.

  • Wash the aqueous solution three times with diethyl ether to remove non-polar impurities.

  • Freeze the aqueous layer and lyophilize to obtain the crude solid product.

  • Purify the solid using reversed-phase HPLC (C18 column) with a water/acetonitrile gradient.

  • Combine the pure fractions and lyophilize to yield the final product, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, as a white solid. Verify the structure and purity by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.

References

  • Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC - PubMed Central - NIH.[Link]

  • tert-Butyl Esters. Organic Chemistry Portal.[Link]

  • Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.[Link]

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. MDPI.[Link]

  • 9.5: Phosphorylation of Alcohols. Chemistry LibreTexts.[Link]

  • Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. PubMed.[Link]

  • Phorbol esters stimulate phosphatidylcholine biosynthesis by translocation of CTP:phosphocholine cytidylyltransferase from cytosol to microsomes. PubMed.[Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. ResearchGate.[Link]

  • Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. ResearchGate.[Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.[Link]

  • Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. NIH.[Link]

  • Structural basis for catalysis and selectivity of phospholipid synthesis by eukaryotic choline-phosphotransferase. bioRxiv.[Link]

  • Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. Assay Genie.[Link]

  • Phosphorylcholine-containing polyurethanes for the control of protein adsorption and cell attachment via photoimmobilized laminin oligopeptides. PubMed.[Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH.[Link]

  • Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Nature.[Link]

  • SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • (PDF) Catalytic Chemoselective O -Phosphorylation of Alcohols. ResearchGate.[Link]

  • t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. ResearchGate.[Link]

  • (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate.[Link]

  • Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions. NIH.[Link]

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. PMC.[Link]

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC - NIH.[Link]

  • Mapping and analysis of phosphorylation sites: A quick guide for cell biologists. ResearchGate.[Link]

  • 22.06 Phosphorylation: Nomenclature and Mechanisms. YouTube.[Link]

  • Semen. Wikipedia.[Link]

  • Synthesis of O-ethyl-P-(3,5-di-tert-butyl-4-hydroxybenzyl)-N,N-diethylphosphonamide—the first representative of mixed α-phosphorylated 2,6-Di-tert-butyl-4-methylenecyclohexa-2,5-dienones. ResearchGate.[Link]

  • 2,4-Dimethyl-6-tert-butylphenol. Wikipedia.[Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH.[Link]

  • Identification and kinetics of oxidized compounds from phosphatidylcholine molecular species. ResearchGate.[Link]

  • Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester.
  • Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed.[Link]

Sources

Technical Support Center: tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this molecule. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.

Introduction to the Molecule

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a bifunctional molecule featuring a tert-butyl ester and a phosphorylcholine headgroup. The stability of this compound is critical for its handling, storage, and application. Understanding its potential degradation pathways is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the chemical liabilities of both the ester and the phosphorylcholine moieties and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate?

A1: The two primary degradation pathways are the hydrolysis of the tert-butyl ester and the cleavage of the phosphorylcholine group.

  • Tert-butyl ester hydrolysis: This is the most probable degradation pathway, especially under acidic conditions. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis, yielding 6-(O-Phosphorylcholine)hydroxyhexanoic acid and tert-butanol (which can further eliminate to isobutylene).[1] This reaction is generally slow under neutral or basic conditions due to the steric hindrance of the bulky tert-butyl group.

  • Phosphorylcholine cleavage: The phosphorylcholine group is generally more stable than the tert-butyl ester, particularly in aqueous media.[2] However, prolonged exposure to strong acids or bases, or the presence of specific enzymes (phosphatases), can lead to the hydrolysis of the phosphate ester bond, releasing choline and 6-hydroxyhexanoic acid phosphate.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate should be stored at -20°C in a tightly sealed container, protected from moisture and acidic vapors.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Is this compound stable in aqueous solutions?

A3: The stability in aqueous solutions is highly dependent on the pH. It is most stable in neutral (pH ~7) or slightly basic conditions. Acidic aqueous solutions (pH < 6) will lead to the rapid hydrolysis of the tert-butyl ester. Therefore, for applications requiring aqueous solutions, it is crucial to use neutral buffers and to prepare the solutions fresh.

Q4: Can I use this compound in cell culture media?

A4: Caution is advised when using this compound in standard cell culture media, which are often slightly acidic due to dissolved CO2. It is recommended to use freshly prepared media buffered to a neutral pH and to monitor for potential degradation over the course of the experiment. The presence of esterases in serum-containing media could also potentially contribute to the hydrolysis of the tert-butyl ester.

Q5: What are the expected degradation products I should monitor for?

A5: The primary degradation products to monitor are:

  • 6-(O-Phosphorylcholine)hydroxyhexanoic acid (from tert-butyl ester hydrolysis)
  • Choline (from phosphorylcholine cleavage)
  • tert-Butanol or isobutylene (from tert-butyl ester hydrolysis)

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Loss of Compound Potency or Activity Over Time

Possible Cause: Degradation of the parent compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a desiccated environment.

  • Check Solution pH: If working with aqueous solutions, measure the pH. If it is acidic, this is the likely cause of tert-butyl ester hydrolysis.

  • Prepare Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use. Avoid storing stock solutions in acidic buffers.

  • Analytical Confirmation: Analyze the sample using a suitable analytical method (see Analytical Protocols section) to confirm the presence of degradation products.

Issue 2: Inconsistent Experimental Results

Possible Cause: Variable degradation of the compound across different experimental setups or time points.

Troubleshooting Steps:

  • Standardize Solution Preparation: Ensure that the protocol for preparing solutions of the compound is consistent across all experiments, paying close attention to the source and pH of the water and buffers used.

  • Control for Temperature: Avoid exposing the compound to elevated temperatures, as this can accelerate hydrolysis.

  • Minimize Exposure to Acidic Environments: Be mindful of any acidic reagents or surfaces (e.g., some silica gels) that the compound may come into contact with during your experimental workflow.

  • Include a Positive Control: If possible, include a freshly prepared sample of the compound as a positive control in your experiments to benchmark against.

Issue 3: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradation Products: Based on the expected degradation pathways, predict the mass-to-charge ratios (m/z) of the likely degradation products (see Table 1).

  • Mass Spectrometry Analysis: Use LC-MS to identify the unexpected peaks by comparing their m/z values with the predicted values.

  • Reference Standards: If available, inject standards of the potential degradation products to confirm their retention times and fragmentation patterns.

Degradation ProductMolecular Weight ( g/mol )Primary Degradation Pathway
6-(O-Phosphorylcholine)hydroxyhexanoic acid297.23Tert-butyl ester hydrolysis
Choline104.17Phosphorylcholine cleavage
6-hydroxyhexanoic acid phosphate212.12Phosphorylcholine cleavage
tert-Butanol74.12Tert-butyl ester hydrolysis

Table 1: Key Degradation Products and their Molecular Weights.

Degradation Pathways and Mechanisms

Understanding the chemical mechanisms of degradation is crucial for effective troubleshooting.

Tert-Butyl Ester Hydrolysis

The acid-catalyzed hydrolysis of the tert-butyl ester proceeds through a unimolecular mechanism (AAL1) involving the formation of a stable tert-butyl carbocation.[1]

G cluster_0 Acid-Catalyzed Hydrolysis of tert-Butyl Ester Compound tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate ProtonatedEster Protonated Ester Intermediate Compound->ProtonatedEster + H+ Carbocation tert-Butyl Carbocation ProtonatedEster->Carbocation Slow Product1 6-(O-Phosphorylcholine)hydroxyhexanoic Acid ProtonatedEster->Product1 Product2 tert-Butanol Carbocation->Product2 + H2O Product3 Isobutylene Carbocation->Product3 - H+

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Phosphorylcholine Cleavage

The hydrolysis of the phosphate ester can occur under harsh acidic or basic conditions, or be enzyme-mediated.

G cluster_1 Phosphorylcholine Hydrolysis Compound tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Hydrolysis Hydrolysis (Strong Acid/Base or Enzyme) Compound->Hydrolysis Product1 Choline Hydrolysis->Product1 Product2 tert-Butyl 6-hydroxyhexanoate phosphate Hydrolysis->Product2

Caption: Hydrolysis of the phosphorylcholine moiety.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-MS

This protocol outlines a method to assess the stability of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in a given solution.

Materials:

  • tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

  • Buffer of interest (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and a mass spectrometer detector

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of the compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare Test Solutions: Dilute the stock solution into the buffer of interest to the final desired concentration.

  • Incubation: Incubate the test solutions at a specific temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each test solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by HPLC-MS.

    • HPLC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor for the m/z of the parent compound and its expected degradation products (see Table 1).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. Identify and quantify the appearance of degradation products.

Protocol 2: General Handling and Solution Preparation

To ensure the integrity of your compound, follow these best practices.

Materials:

  • tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

  • Anhydrous, high-purity solvents (e.g., DMSO, ethanol)

  • Neutral, sterile buffers (e.g., PBS, HEPES)

Procedure:

  • Weighing: Weigh the compound in a clean, dry environment. Minimize exposure to atmospheric moisture.

  • Stock Solution Preparation: For non-aqueous stock solutions, dissolve the compound in an anhydrous solvent like DMSO or ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solution Preparation:

    • Use high-purity water and sterile, neutral buffers.

    • Prepare aqueous solutions immediately before use.

    • If possible, degas the aqueous buffer to remove dissolved CO2, which can lower the pH.

    • Add the stock solution to the aqueous buffer and mix gently. Avoid vigorous vortexing which can introduce atmospheric CO2.

    • Verify the final pH of the solution.

References

  • Controlled Synthesis of Phosphorylcholine Derivatives of Poly(serine) and Poly(homoserine). Journal of the American Chemical Society. [Link]

  • Hydrolysis in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. [Link]

  • Controlled synthesis of phosphorylcholine derivatives of poly(serine) and poly(homoserine). PubMed. [Link]

  • How to prevent hydrolysis in a drug. Quora. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

  • Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. PubMed Central. [Link]

  • Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]

  • Review: Critical Update on 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Polymer Science. ResearchGate. [Link]

  • 40 questions with answers in PHOSPHATIDYLCHOLINES. ResearchGate. [Link]

  • Controlled Synthesis of Phosphorylcholine Derivatives of Poly(serine) and Poly(homoserine). ResearchGate. [Link]

  • A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane. PubMed Central. [Link]

  • Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Solubility of phosphorylcholine () and L-h-glycerophosphorylchorine (?). ResearchGate. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Hydroxide-catalyzed cleavage of selective ester bonds in phosphatidylcholine: An FTIR study. ResearchGate. [Link]

  • Thermotropic phase behavior of phosphatidylcholines with omega-tertiary-butyl fatty acyl chains. PubMed. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Biofount. [Link]

  • Protocol for Engineered Compositional Asymmetry Within Nanodiscs. MDPI. [Link]

  • Effects of choline containing phospholipids on the neurovascular unit: A review. PubMed Central. [Link]

Sources

optimizing reaction conditions for phosphorylation with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the phosphorylation process. As Senior Application Scientists, our goal is to blend established chemical principles with field-proven experience to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the strategy and critical parameters for synthesizing your target molecule.

Q1: What is the most effective method for phosphorylating a long-chain hydroxy ester like tert-Butyl 6-hydroxyhexanoate?

For substrates like yours, the most robust and widely adopted method is a two-step phosphitylation-oxidation sequence using phosphoramidite chemistry.[1][2] This approach offers superior control and efficiency compared to methods using pentavalent phosphorus (PV) reagents, which often suffer from lower reactivity.[1] The process involves:

  • Phosphitylation: Reaction of the hydroxyl group with a trivalent phosphorus (PIII) reagent, typically a phosphoramidite, in the presence of an activator.

  • Oxidation: Conversion of the resulting phosphite triester intermediate to the stable phosphate triester (PV) using a mild oxidizing agent.

Q2: Why is phosphoramidite chemistry preferred over other phosphorylation methods?

Phosphoramidite reagents are exceptionally useful because they are relatively stable and do not react with alcohols in the absence of a specific activator.[2][3] This "on-demand" reactivity provides several key advantages:

  • High Selectivity: The reaction is highly specific to the hydroxyl group, minimizing side reactions.

  • Efficiency: Under anhydrous conditions, coupling efficiencies are typically very high.[4]

  • Control: The reaction is initiated by the addition of an activator, allowing for precise control over the process.[]

Q3: What are the most critical parameters to control during the reaction?

Success in phosphoramidite chemistry hinges on meticulous control of the reaction environment. The three most critical parameters are:

  • Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. Even trace amounts of water can hydrolyze the reagent, rendering it inactive and reducing yield.[] All solvents and reagents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activator Potency: The activator, such as 1H-tetrazole or its derivatives, is essential for protonating the phosphoramidite's nitrogen atom, which creates a highly reactive intermediate ready for nucleophilic attack by the alcohol.[] Incomplete activation is a common cause of low coupling efficiency.[]

  • Reagent Purity: The purity of the phosphoramidite reagent, substrate, and solvents is paramount. Impurities can catalyze unwanted side reactions or decomposition pathways.[]

Q4: How does the tert-butyl ester protecting group influence the reaction strategy?

The tert-butyl ester is an excellent choice for this synthesis. It is a robust protecting group that is stable under the neutral to mildly acidic conditions of phosphoramidite coupling and subsequent oxidation.[7] Importantly, it is cleaved under strong acidic conditions (e.g., trifluoroacetic acid) which are not required for this synthesis, ensuring it remains intact throughout the process.[8][9] This orthogonality is crucial for complex molecular synthesis.[1]

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or I have a very low yield of the desired phosphite triester intermediate after the coupling step. What went wrong?

A: This is one of the most common issues and almost always points to problems with reagents or reaction conditions. Follow this diagnostic workflow:

G Start Problem: Low/No Product Yield Q1 Were all solvents and reagents scrupulously dried? Start->Q1 Sol1 Action: Dry solvents (e.g., over molecular sieves) and use freshly opened, anhydrous grade reagents. Re-run the reaction under inert atmosphere. Q1->Sol1 No Q2 Is the phosphoramidite reagent old or improperly stored? Q1->Q2 Yes End Yield should improve. Sol1->End Sol2 Action: Use a fresh vial of the phosphoramidite. Store reagents under inert gas at recommended temperature. Q2->Sol2 Yes Q3 Was the activator solution fresh and used at the correct stoichiometry? Q2->Q3 No Sol2->End Sol3 Action: Prepare fresh activator solution. Ensure stoichiometry is correct (typically slight excess). Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for low product yield.

Causality Explained:

  • Moisture: Water rapidly hydrolyzes the activated phosphoramidite intermediate, creating an inactive phosphonate species that cannot couple with your alcohol.[] This is the most frequent cause of failure.

  • Reagent Degradation: Phosphoramidites have a finite shelf life and can degrade even when stored under seemingly ideal conditions. Temperature fluctuations and microscopic air leaks in septa can compromise purity over time.[]

  • Insufficient Activation: The activator's role is catalytic but stoichiometric in practice. If it has degraded or is present in insufficient quantity, the rate of formation of the reactive intermediate will be too low for efficient coupling.[]

Problem 2: Multiple Side Products Observed

Q: My TLC or LC-MS analysis shows the starting material is consumed, but I see several unexpected spots/peaks instead of a clean product. What are these impurities?

A: The appearance of multiple side products typically indicates competing reaction pathways or degradation.

Common Side Reactions & Solutions

Observed Impurity Probable Cause Mechanism & Explanation Recommended Solution
Phosphonate Species Presence of Water Water attacks the activated phosphoramidite, leading to a hydrolyzed, unreactive species.[]Rigorously follow anhydrous protocols. Use freshly distilled solvents and dry glassware under vacuum/heat.
P(V) Species before Oxidation Presence of Air (Oxygen) The phosphite triester intermediate is susceptible to air oxidation.Maintain a strict inert atmosphere (Argon or high-purity Nitrogen) throughout the reaction and work-up.
Products of tert-Butyl Ester Cleavage Acidic Contaminants The tert-butyl ester is stable but can be cleaved by strong acids.[8] Certain activators or degraded solvents can introduce acidity.Ensure solvents are neutral. If using an acidic activator, ensure it is used correctly and neutralized during workup. Consider using a non-acidic activator alternative if problems persist.
Problem 3: Difficulty in Product Purification

Q: My product is difficult to purify. It streaks on silica gel columns, and I get poor recovery. How can I effectively purify tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate?

A: The target molecule is zwitterionic and amphiphilic, properties that make standard silica gel chromatography challenging. The polar phosphorylcholine headgroup interacts very strongly with silica, while the alkyl chain with the tert-butyl ester provides non-polar character.

Purification Strategies:

  • Modified Column Chromatography:

    • Technique: Use a polar solvent system with a modifier to reduce streaking. A common mobile phase for phospholipids is a gradient of Chloroform -> Chloroform/Methanol -> Chloroform/Methanol/Water .

    • Why it Works: Methanol competes with the phosphorylcholine headgroup for binding sites on the silica, while a small amount of water can further improve elution by deactivating the most aggressive silanol groups.

    • Expert Tip: Pre-treat your silica gel by flushing the column with the initial, low-polarity eluent containing a small amount of a weak base like triethylamine (~0.5-1%) to neutralize acidic sites on the silica, which can cause degradation and streaking.

  • Crystallization/Precipitation:

    • Technique: Phosphorylcholine-containing compounds can sometimes be crystallized or precipitated from specific solvent/anti-solvent systems.[10][11]

    • Workflow:

      • Dissolve the crude product in a minimal amount of a polar solvent where it is highly soluble (e.g., methanol or ethanol).

      • Slowly add a non-polar anti-solvent (e.g., acetone, diethyl ether, or hexane) until the solution becomes cloudy.[10]

      • Allow the solution to stand at room temperature or in the cold to promote crystallization/precipitation.

    • Why it Works: This method exploits the differential solubility of your product versus less polar impurities, offering a potentially scalable purification method that avoids chromatography.[12]

Section 3: Protocols & Methodologies

This section provides a detailed, step-by-step protocol for the synthesis and characterization of your target compound.

Workflow Overview
Caption: Overall synthetic and purification workflow.
Protocol 1: Synthesis via Phosphitylation-Oxidation

This protocol is a general guideline. Stoichiometry and reaction times may require optimization.

Materials:

  • tert-Butyl 6-hydroxyhexanoate (Substrate)

  • 2-Chloro-1,3,2-dioxaphospholane 2-oxide (Phosphorylating agent precursor for choline phosphoramidite, or direct use of a suitable choline phosphoramidite)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Activator (e.g., 1H-Tetrazole, 0.45 M in ACN)

  • Oxidizing Agent (e.g., tert-Butyl hydroperoxide (TBHP), 5.5 M in decane)

  • Trimethylamine (for in-situ ring opening to form the phosphorylcholine moiety)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add tert-Butyl 6-hydroxyhexanoate (1.0 eq). Dissolve it in anhydrous DCM.

  • Phosphitylation:

    • Add the phosphoramidite reagent (e.g., a 2-(diisopropylamino)-1,3,2-dioxaphospholane, 1.1 eq).

    • Cool the mixture to 0°C.

    • Slowly add the activator solution (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Oxidation:

    • Once the starting material is consumed, cool the reaction mixture back to 0°C.

    • Add the oxidizing agent (TBHP, 1.5 eq) dropwise. Caution: This reaction can be exothermic.

    • Stir at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Formation of Phosphorylcholine & Work-up:

    • If a cyclic phosphite was used, the triester must be ring-opened. This is often achieved by quenching the reaction with a solution of trimethylamine.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Characterization Techniques

After purification, it is essential to confirm the structure and purity of the final product.

Technique Purpose Expected Observations
1H NMR Structural Confirmation & PuritySignals corresponding to the tert-butyl group (~1.4 ppm), the alkyl chain protons, the methylene group adjacent to the phosphate (~4.2 ppm), and the choline headgroup protons (~3.2-3.6 ppm).
31P NMR Confirmation of Phosphorus EnvironmentA single peak in the phosphate region (typically around 0 ppm), indicating the formation of the desired phosphate triester.
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationDetection of the [M+H]+ or [M+Na]+ ion corresponding to the calculated molecular weight of the product (C15H32NO6P, MW: 353.39).[13]
HPLC Purity AssessmentA single major peak under optimized conditions (e.g., reverse-phase C18 column with a water/acetonitrile gradient and a suitable ion-pairing agent, or HILIC).[14]

Section 4: References

  • Xie, C., et al. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. ACS Publications. [Link]

  • Bioprocess Online. (n.d.). The Art Of Phosphitylation. [Link]

  • Fore, S. P., et al. (1969). Preparation of phosphorus esters of long-chain hydroxy fatty acids. Journal of the American Oil Chemists' Society. [Link]

  • Lee, S., et al. (2022). Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions. National Institutes of Health. [Link]

  • Advancing RNA. (n.d.). The Art Of Phosphitylation. [Link]

  • Kumar, A., et al. (2020). Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup. National Institutes of Health. [Link]

  • Golin, M., et al. (2015). Process for the purification of l-alpha-glycerophosphorylcholine. Google Patents.

  • Li, Z., et al. (2014). Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography. PubMed. [Link]

  • Ghosh, M., & Das, C. (2014). Extraction and purification of phosphatidylcholine from soyabean lecithin. ResearchGate. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl ethers. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. [Link]

  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Reddit. (2016). Most labile ester protecting group?. [Link]

  • BIOFOUNT. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. [Link]

  • Squellerio, I., et al. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]

Sources

Technical Support Center: Bioconjugation with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting and guidance center for bioconjugation using tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. This guide is designed for researchers and drug development professionals to provide clear, actionable solutions to common challenges encountered during the conjugation of this unique zwitterionic moiety to biomolecules. Our approach is structured around a typical experimental workflow, addressing potential issues from reagent handling to final conjugate analysis.

Section 1: Reagent Handling & Core Concepts

The target molecule, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (MW: 353.39 g/mol )[1][2], is a bifunctional linker. It possesses a phosphorylcholine headgroup, known for its ability to confer "stealth" properties and improve the stability of protein conjugates[3][4], and a protected carboxylic acid. The tert-butyl ester acts as a protecting group for the carboxylic acid, which must be removed before it can be activated for conjugation to amine residues on a biomolecule.

Q1: How should I store and handle tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate?

A1: The reagent should be stored at -20°C in a desiccated container to prevent degradation from moisture and temperature fluctuations.[5][6] Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic compound. For creating stock solutions, use an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). While the molecule is reported to be soluble in water[5], preparing initial stocks in organic solvent is standard practice for moisture-sensitive procedures.

Q2: What is the overall workflow for conjugating this molecule to a protein?

A2: The process is a multi-step reaction that involves deprotection of the carboxylic acid, activation of that acid, and subsequent reaction with the target biomolecule.

G a t-Bu-PC-Linker b Add Trifluoroacetic Acid (TFA) a->b c HOOC-PC-Linker (Deprotected Linker) b->c d HOOC-PC-Linker e Add EDC & Sulfo-NHS (pH 5.0-6.0) d->e f NHS-Ester-PC-Linker (Activated Linker) e->f g NHS-Ester-PC-Linker h Add Protein-NH2 (pH 7.2-8.0) g->h i Protein-Conjugate h->i

Caption: General workflow for bioconjugation.

Section 2: Troubleshooting the Deprotection Step

The removal of the tert-butyl group is critical and is typically achieved with a strong acid like Trifluoroacetic Acid (TFA). This step unmasks the carboxylic acid required for the subsequent activation.

Q3: My deprotection reaction is slow or incomplete. How can I improve it?

A3: Incomplete deprotection is a common issue. The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation to form isobutylene gas.[7]

  • TFA Concentration: For complete and rapid deprotection, a high concentration of TFA is often required. A common starting condition is 50-95% TFA in an inert solvent like Dichloromethane (DCM). If you are using lower concentrations, the reaction may stall.

  • Scavengers: The released t-butyl carbocation can potentially alkylate sensitive amino acid residues (e.g., Tryptophan, Methionine) on a protein if the deprotection is performed post-conjugation, though this workflow is not standard. When working with sensitive substrates, including a scavenger like triethylsilane (TES) or water in the TFA mixture can help quench the carbocation.

  • Reaction Time & Temperature: The reaction is typically fast, often completing within 1-2 hours at room temperature. If you suspect incomplete reaction, confirm via TLC or LC-MS before proceeding. Chilling the reaction can slow it down if you are concerned about side reactions with a sensitive substrate.

  • Alternative Methods: If TFA is too harsh for your biomolecule or downstream application, milder Lewis acids like Zinc Bromide (ZnBr₂) in DCM have been reported for selective tert-butyl ester deprotection.[8][9]

Q4: Is the phosphorylcholine (PC) headgroup stable to strong acid like TFA?

A4: Yes, the phosphorylcholine moiety is generally stable across a wide pH range. Studies on PC-grafted materials show they are stable in acidic conditions as low as pH 3, which suggests the phosphodiester and quaternary amine are robust enough to withstand typical TFA deprotection conditions.[10][11]

Section 3: Troubleshooting Activation & Conjugation

This phase uses carbodiimide chemistry, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysulfosuccinimide (sulfo-NHS), to convert the newly deprotected carboxylic acid into an amine-reactive sulfo-NHS ester.

Q5: My conjugation efficiency is very low. What are the most common causes?

A5: Low efficiency almost always points to an issue with the activation step or the subsequent coupling reaction. The entire process is a race between the desired reaction and hydrolysis.

G Carboxyl R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl:e->O_Acylisourea:w + EDC EDC EDC:e->O_Acylisourea:w + O_Acylisourea:n->Carboxyl:s N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) NHS_Ester Sulfo-NHS Ester (Semi-Stable) O_Acylisourea:e->NHS_Ester:w Hydrolysis1 Hydrolysis Hydrolysis1->Carboxyl Sulfo_NHS Sulfo-NHS Sulfo_NHS:e->NHS_Ester:w + NHS_Ester:n->Carboxyl:s Conjugate Amide Bond (Stable Conjugate) NHS_Ester:e->Conjugate:w Hydrolysis2 Hydrolysis Hydrolysis2->Carboxyl Protein_NH2 Protein-NH2 Protein_NH2:e->Conjugate:w +

Caption: EDC/Sulfo-NHS reaction pathway and common failure points.

The most critical factors are pH and buffer choice .

Reaction Step Optimal pH Recommended Buffers Buffers to AVOID Rationale for Avoidance
Activation (Carboxyl + EDC/NHS)4.5 - 6.0MESPhosphate, Acetate, CitrateBuffers with carboxylates will compete with the linker's carboxyl group for reaction with EDC.[12]
Conjugation (NHS-Ester + Amine)7.2 - 8.5HEPES, PBS, BorateTris, GlycineBuffers with primary amines will compete with the protein's lysine residues, quenching the reaction.[12]

Troubleshooting Checklist:

  • Reagent Quality: Ensure your EDC and sulfo-NHS are fresh and have been stored properly under desiccation.[13] They are extremely moisture-sensitive. Prepare solutions immediately before use.[13]

  • Two-Step Protocol: Do not add the protein until after the activation step is complete. A robust method is to activate the deprotected linker with EDC/sulfo-NHS for 15 minutes, then add the protein solution (pre-buffered in PBS or Borate).[14]

  • Molar Ratios: Use a molar excess of EDC and sulfo-NHS over the deprotected linker. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS.[15]

  • Hydrolysis: The sulfo-NHS ester intermediate is more stable than the O-acylisourea intermediate but will still hydrolyze in aqueous buffer.[12][16] Perform the conjugation step immediately after activation. The half-life of the sulfo-NHS ester is typically hours at pH 7, but minutes at pH > 8.5.

Q6: My protein precipitates or aggregates during the conjugation reaction. Why?

A6: This can be caused by several factors:

  • Solvent Mismatch: If the activated linker is added in a high concentration of organic solvent (e.g., DMF/DMSO) to an aqueous protein solution, it can cause the protein to denature and precipitate. Ensure the final concentration of organic solvent is low, typically <10% (v/v).

  • pH Changes: Drastic shifts in pH upon adding reagents can push the protein to its isoelectric point (pI), where it is least soluble. Ensure all solutions are properly buffered.

  • Cross-linking: If you do not effectively separate the deprotected linker from unreacted EDC before adding the protein, the residual EDC can cause intermolecular cross-linking between carboxylates (aspartic/glutamic acid) and amines (lysine) on the protein surface, leading to aggregation. A desalting column or buffer exchange after the activation step can prevent this.[14]

The zwitterionic phosphorylcholine headgroup itself is highly hydrophilic and is generally used to increase the solubility and stability of conjugates.[3][17] Therefore, aggregation is more likely due to a process parameter rather than the nature of the PC moiety.

Section 4: Post-Conjugation Purification & Analysis

After the reaction, it is essential to purify the conjugate and confirm the extent of modification.

Q7: How do I purify my final conjugate and confirm success?

A7: A multi-step approach is recommended for purification and characterization.

1. Purification: The goal is to remove unreacted PC-linker, EDC/NHS byproducts, and any aggregated protein.

  • Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger protein conjugate from smaller, unreacted molecules.

  • Tangential Flow Filtration (TFF) / Dialysis: Suitable for large-scale preparations to exchange the buffer and remove small molecule impurities.

  • Ion Exchange Chromatography (IEX): The PC headgroup is zwitterionic and has a neutral net charge over a wide pH range.[10][11] Therefore, the overall charge of the protein will change minimally upon conjugation. However, IEX can be effective at removing gross impurities or aggregated species.

2. Characterization & Confirmation:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method to confirm conjugation. You should observe a mass shift corresponding to the number of PC-linkers attached.

Modification Chemical Formula Monoisotopic Mass Added
Deprotected PC-LinkerC₁₁H₂₄NO₆P297.13 Da
  • SDS-PAGE: Successful conjugation will result in an increase in the apparent molecular weight of the protein. The band for the conjugate should run higher on the gel than the unmodified protein. This provides a qualitative assessment of the reaction.

  • UV-Vis Spectroscopy: This is not directly useful for confirming the PC-linker addition as it lacks a strong chromophore, but it is essential for determining the final protein concentration of your purified conjugate.

By systematically addressing each stage of the experimental workflow, from reagent preparation to final analysis, you can successfully troubleshoot and optimize the bioconjugation of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate to your target biomolecules.

References

  • Benchchem. (n.d.). Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions.
  • Benchchem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • Keefe, A. J., & Jiang, S. (2012). Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity.
  • Chen, H. W., et al. (n.d.). Surface conjugation of zwitterionic polymers to inhibit cell adhesion and protein adsorption. ResearchGate.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • PubMed. (n.d.). Influence of pH on formation and stability of phosphatidylcholine/phosphatidylserine coatings in fused-silica capillaries.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Yuan, J., et al. (2017). Simple Protein Modification Using Zwitterionic Polymer to Mitigate the Bioactivity Loss of Conjugated Insulin.
  • BIOFOUNT. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.
  • The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
  • Jiang, W., et al. (2006). Zwitterionic stationary phase with covalently bonded phosphorylcholine type polymer grafts and its applicability to separation of peptides in the hydrophilic interaction liquid chromatography mode.
  • Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Labsolu. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.
  • ChemicalBook. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate synthesis.
  • Jiang, W., et al. (2006). Zwitterionic stationary phase with covalently bonded phosphorylcholine type polymer grafts and its applicability to separation of peptides in the hydrophilic interaction liquid chromatography mode. ResearchGate.
  • Lead Sciences. (n.d.). tert-Butyl 6-hydroxyhexanoate.

Sources

Technical Support Center: Purification of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges associated with this zwitterionic molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: The Purification Challenge

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a molecule of significant interest, combining a hydrophobic tert-butyl ester group with a hydrophilic, zwitterionic phosphorylcholine headgroup. This amphipathic and zwitterionic nature presents a distinct set of challenges during purification. Unlike neutral molecules, its purification is complicated by strong interactions with stationary phases, potential for aggregation, and sensitivity to pH and ionic strength. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide

Problem 1: Poor Recovery or Complete Retention on Silica Gel Chromatography

Symptoms:

  • No product is observed in the collected fractions after loading onto a standard silica gel column.

  • Streaking or tailing of the product spot on TLC plates.

  • Requirement of highly polar solvent systems to elute the product, often with poor separation.

Root Cause Analysis: The zwitterionic phosphorylcholine group interacts strongly with the acidic silanol groups on the surface of silica gel through powerful ionic interactions. This can lead to irreversible binding or significant tailing, making elution with standard solvent systems (e.g., hexane/ethyl acetate) ineffective.

Solutions:

  • Modification of the Mobile Phase:

    • Incorporate a basic modifier: To disrupt the ionic interactions, a volatile base should be added to the mobile phase. A common and effective eluent system for phospholipids on silica gel is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 80:25:2 v/v/v).[1] The ammonia neutralizes the acidic silica surface and ensures the phosphate group is in its anionic form, reducing its affinity for the stationary phase.

    • Use of a water-containing mobile phase: For highly polar zwitterionic compounds, a mobile phase containing water may be necessary to achieve elution. For example, a hexane-isopropanol-water system can be effective.[1]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): This is often a more suitable technique for purifying zwitterionic compounds.[2] The separation is based on hydrophobic interactions, which can be modulated by varying the organic solvent (e.g., methanol or acetonitrile) concentration in the aqueous mobile phase.

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[2][3] The behavior of a zwitterion in IEX is highly dependent on the pH of the mobile phase.[3] At a pH below its isoelectric point (pI), the molecule will have a net positive charge and bind to a cation-exchange column. Conversely, at a pH above its pI, it will have a net negative charge and bind to an anion-exchange column. Elution is typically achieved by increasing the ionic strength of the buffer.[3]

Problem 2: Presence of Impurities with Similar Polarity

Symptoms:

  • Co-elution of impurities with the desired product in both normal and reverse-phase chromatography.

  • Multiple spots of similar Rf on TLC or overlapping peaks in HPLC.

Root Cause Analysis: Synthetic procedures can lead to byproducts that are structurally very similar to the target molecule, making separation challenging. Common impurities could include species where the tert-butyl group has been prematurely cleaved, or starting materials that have not fully reacted.

Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • For challenging separations, preparative HPLC offers higher resolution than standard column chromatography. An amino or diol-bonded silica column can be effective for separating phospholipids and their hydrolysis products.[4][5]

    • A gradient elution, where the mobile phase composition is changed over time, can improve the separation of closely related compounds.[6]

  • Precipitation/Crystallization:

    • Phospholipids often have low solubility in acetone, which can be exploited for purification.[1] After a partial purification by column chromatography, dissolving the product in a minimal amount of a good solvent (e.g., dichloromethane or THF) and then adding a large excess of a poor solvent like cold acetone can induce precipitation of the desired product, leaving more soluble impurities behind.

Problem 3: Product Degradation During Purification or Storage

Symptoms:

  • Appearance of new, more polar spots/peaks upon re-analysis of a purified sample.

  • Low overall yield despite successful synthesis.

  • Inconsistent biological or chemical activity.

Root Cause Analysis: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid. This can occur on acidic silica gel or during workup and storage if acidic conditions are not avoided. The phosphorylcholine ester linkage is generally more stable but can also be subject to hydrolysis under harsh conditions.

Solutions:

  • Control of pH:

    • Avoid strongly acidic conditions throughout the purification process. When using silica gel, it is crucial to use a basic modifier in the eluent, as discussed above. If an aqueous workup is performed, ensure the solution is neutralized or slightly basic.

    • For long-term storage, it is recommended to store the compound at -20°C in a dry, inert atmosphere to minimize hydrolysis.[7][8]

  • Mild Purification Techniques:

    • Employ purification methods that use neutral or near-neutral pH conditions, such as reverse-phase chromatography with a buffered mobile phase.

    • Minimize the time the compound is exposed to the stationary phase and solvents.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a starting point and may require optimization.

  • Column Packing: Dry pack a flash chromatography column with silica gel and then wet with the initial mobile phase (e.g., chloroform with a small percentage of methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient for a phospholipid-like molecule could be:

    • Chloroform (100%)

    • Gradient to Chloroform:Methanol (9:1)

    • Gradient to Chloroform:Methanol:Aqueous Ammonia (e.g., 80:25:2)

  • Fraction Analysis: Collect fractions and analyze by TLC using an appropriate stain (e.g., phosphomolybdic acid or Dragendorff's reagent for choline-containing compounds).[1]

Protocol 2: Preparative Reverse-Phase HPLC
  • Column: C18 preparative column.

  • Mobile Phase:

    • Solvent A: Water (with 0.1% formic acid or acetic acid, if compatible with product stability)

    • Solvent B: Acetonitrile or Methanol (with 0.1% formic acid or acetic acid)

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over 20-30 minutes is a good starting point. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Detection: UV detection (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for molecules without a strong chromophore.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If an acidic modifier was used, it may be necessary to neutralize the sample before final drying.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product Silica_Column Silica Gel Chromatography (Chloroform/Methanol/Ammonia) Crude_Product->Silica_Column Initial Cleanup Precipitation Precipitation (e.g., from Acetone) Silica_Column->Precipitation Alternative/Additional Step TLC_Analysis TLC Analysis Silica_Column->TLC_Analysis Monitor Fractions RP_HPLC Reverse-Phase HPLC (Water/Acetonitrile Gradient) HPLC_Analysis Analytical HPLC RP_HPLC->HPLC_Analysis Purity Check Pure_Product Pure Product (>95% Purity) Precipitation->Pure_Product TLC_Analysis->RP_HPLC Further Purification if needed HPLC_Analysis->Pure_Product Final Confirmation NMR_MS NMR & Mass Spectrometry Pure_Product->NMR_MS Structural Verification

Caption: A general workflow for the purification of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate? A1: It is expected to be soluble in water due to the highly polar phosphorylcholine group.[7] It should also be soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane and chloroform, especially with some co-solvent. Its solubility in non-polar solvents like hexanes is likely to be low.

Q2: Which TLC stain is best for visualizing this compound? A2: A general stain like phosphomolybdic acid will visualize most organic compounds. For specific detection of the choline headgroup, Dragendorff's reagent is an excellent choice as it gives a characteristic orange color with quaternary ammonium compounds.[1]

Q3: Can I use ion-exchange chromatography for this molecule? A3: Yes, ion-exchange chromatography can be a powerful tool.[2][3] Since the molecule is zwitterionic, its net charge is pH-dependent. You can use either cation or anion exchange chromatography by adjusting the pH of your buffers to be below or above the isoelectric point (pI) of the molecule, respectively.[3]

Q4: My final product shows a new, more polar peak in HPLC after a few days. What is happening? A4: This is likely due to the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This degradation is accelerated by acidic conditions and moisture.[8] Ensure your final product is stored in a tightly sealed container at -20°C, preferably under an inert atmosphere.[7][8]

Q5: What are the typical challenges when purifying zwitterionic compounds? A5: The main challenges are their strong interactions with polar stationary phases like silica, leading to poor recovery and peak shape.[1][2] They can also have limited solubility in common chromatography solvents and may require buffered or modified mobile phases to control their ionization state for effective separation.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes chemical degradation, especially hydrolysis of the tert-butyl ester.[7][8]
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and moisture-driven hydrolysis.[8]
Silica Gel Eluent pH Slightly basicNeutralizes acidic silanol groups to prevent strong ionic binding and degradation.[1]
Reverse-Phase Eluent Water/Acetonitrile or Water/MethanolStandard mobile phases for separating compounds based on hydrophobicity.[9]

References

  • Organic Syntheses. (n.d.). A fritted chromatography column.... Retrieved January 21, 2026, from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?. r/Chempros. Retrieved January 21, 2026, from [Link]

  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. Retrieved January 21, 2026, from [Link]

  • Liscovitch, M., Freese, A., Blusztajn, J. K., & Wurtman, R. J. (1985). High-performance liquid chromatography of water-soluble choline metabolites. Analytical Biochemistry, 151(1), 182-187. Retrieved January 21, 2026, from [Link]

  • Pawar, J. B., & Ambade, A. V. (2015). Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 77(4), 431–437. Retrieved January 21, 2026, from [Link]

  • Christie, W. W. (1985). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-acyl lysophosphatidylcholine. Journal of Lipid Research, 26(8), 1007-1010. Retrieved January 21, 2026, from [Link]

  • AdooQ BioScience. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-Acyl lysophosphatidylcholine. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2012, June 5). What is the behavior of a Zwitterion during ion exchange chromatography?. Retrieved January 21, 2026, from [Link]

  • BIOFOUNT. (n.d.). tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Reactions of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate with amines. Our goal is to equip you with the scientific understanding and practical solutions to navigate the complexities of your experiments.

Introduction: Understanding the Core Reaction and Potential Pitfalls

Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a valuable building block in the synthesis of biocompatible polymers and drug delivery systems, owing to its phosphorylcholine group which mimics the outer surface of cell membranes.[1][2] The primary reaction of interest with amines is typically an acylation or amidation, where the amine acts as a nucleophile, attacking the ester carbonyl to form a stable amide bond. This is a fundamental transformation in organic synthesis.[3]

However, the presence of multiple reactive sites within the molecule—namely the tert-butyl ester and the phosphorylcholine group—can lead to undesired side reactions. This guide will dissect these potential issues and provide actionable solutions.

Diagram: Primary Reaction Pathway and Potential Side Reactions

Below is a schematic outlining the intended reaction alongside potential side reactions that can occur when reacting tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate with a primary amine (R-NH₂).

Start tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate + R-NH₂ (Amine) Desired Desired Product: Amide Formation Start->Desired Aminolysis at Ester Carbonyl Side1 Side Reaction 1: tert-Butyl Ester Cleavage Start->Side1 Acid/Base Catalyzed Cleavage Side2 Side Reaction 2: Phosphorylcholine Hydrolysis Start->Side2 Harsh pH/ High Temperature Side3 Side Reaction 3: Overacylation/Di-acylation Desired->Side3 Excess Amine/ Harsh Conditions

Caption: Reaction pathways for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate with amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My primary reaction, the formation of the amide, is proceeding with a very low yield. What are the likely causes?

A1: Low Amide Yield - A Multifaceted Problem

Several factors can contribute to a low yield of the desired amide product. Let's break down the most common culprits and their solutions.

  • Insufficient Nucleophilicity of the Amine: The reactivity of amines varies significantly.[4] Sterically hindered amines (e.g., tert-butylamine) or electron-deficient aromatic amines can be poor nucleophiles.[5][6]

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction can provide the necessary activation energy.[3] However, be cautious as this can also promote side reactions.

      • Use a Catalyst: Acid or base catalysis can enhance the electrophilicity of the ester carbonyl or the nucleophilicity of the amine.[4] For acid catalysis, a mild Lewis acid like ZnBr₂ could be employed.[7][8] For base catalysis, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

      • Activate the Ester: In challenging cases, the tert-butyl ester can be converted to a more reactive intermediate in situ, such as an acid chloride, which then readily reacts with the amine.[9][10]

  • Poor Leaving Group: The tert-butoxide group is a relatively poor leaving group compared to halides.

    • Troubleshooting:

      • The strategies mentioned above for activating the amine or the ester will also facilitate the departure of the leaving group.

  • Competing Side Reactions: The most significant reason for low yield is often the prevalence of the side reactions discussed in the following questions.

Q2: I am observing the formation of a carboxylic acid byproduct. What is causing the cleavage of the tert-butyl ester?

A2: Unmasking the Culprit - tert-Butyl Ester Cleavage

The tert-butyl ester is known to be labile under acidic conditions.[11][12] The presence of even trace amounts of acid can lead to its cleavage, forming the corresponding carboxylic acid and isobutylene gas.

  • Causality:

    • Acidic Reagents or Contaminants: If your amine is used as a salt (e.g., an amine hydrochloride), the acidic counter-ion can catalyze the cleavage. Similarly, acidic impurities in your solvents or reagents can be problematic.

    • Lewis Acid Catalysis: While Lewis acids can promote the desired amidation, they can also facilitate ester cleavage.[7][13]

  • Troubleshooting Protocol:

    • Reagent Purity Check:

      • Ensure your amine is the free base form. If it's a salt, neutralize it with a suitable base and extract the free amine before the reaction.

      • Use anhydrous and high-purity solvents to minimize acidic impurities.

    • pH Control:

      • If the reaction conditions permit, the addition of a non-nucleophilic base can scavenge any adventitious acid.

      • Monitor the reaction pH if possible. Tert-butyl esters are generally more stable at neutral to slightly basic pH.[14]

    • Milder Reaction Conditions:

      • Avoid strong acids. If an acid catalyst is necessary, opt for a milder one.

      • Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Q3: My analytical data (e.g., NMR, Mass Spec) suggests degradation of the phosphorylcholine moiety. How can I prevent this?

A3: Protecting the Phosphorylcholine Headgroup

The phosphorylcholine group is generally stable, but the phosphate ester linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, or at elevated temperatures.[15][16]

  • Causality:

    • Extreme pH: Strong acidic or basic conditions can catalyze the hydrolysis of the phosphate ester.

    • High Temperatures: Prolonged heating can lead to thermal degradation.

  • Preventative Measures:

ParameterRecommended ConditionRationale
pH Neutral to slightly basic (pH 7-9)Minimizes acid- and base-catalyzed hydrolysis of the phosphate ester.[14]
Temperature Room temperature if possible, or gentle heating (40-50 °C)Reduces the rate of thermal degradation.
Reaction Time Monitor closely and stop when completePrevents prolonged exposure to potentially destabilizing conditions.
  • Experimental Workflow for Minimizing Phosphorylcholine Degradation:

Start Combine Reactants in Anhydrous Solvent Monitor Monitor Reaction by TLC or LC-MS Start->Monitor Stir at RT or Gentle Heat Workup Aqueous Workup with Mild Buffer (pH 7-8) Monitor->Workup Upon Completion Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: Workflow for preserving phosphorylcholine integrity.

Q4: I am seeing evidence of a di-acylated product, where the amine seems to have reacted twice. How is this possible and how can I avoid it?

A4: The Challenge of Overacylation

While primary and secondary amines can be acylated to form amides, tertiary amines generally do not react as they lack a replaceable hydrogen.[17][18] However, if your starting amine has more than one reactive N-H bond (e.g., a primary amine), overacylation is a possibility, though generally the resulting amide is less nucleophilic than the starting amine.[19] A more likely scenario is the presence of a diamine impurity in your starting material.

  • Causality:

    • Diamine Impurities: If your amine reagent contains diamine impurities, these can react at both ends to form di-acylated products.

    • Harsh Reaction Conditions: Forcing the reaction with high temperatures or highly reactive acylating agents could potentially lead to further reaction on the amide nitrogen, although this is less common.

  • Troubleshooting and Prevention:

    • Amine Purity:

      • Verify the purity of your amine starting material using techniques like GC-MS or NMR.

      • If necessary, purify the amine by distillation or recrystallization before use.

    • Control Stoichiometry:

      • Use a slight excess of the tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate to ensure the amine is the limiting reagent. This will favor mono-acylation.

    • Milder Conditions:

      • Avoid unnecessarily harsh conditions that might promote undesired secondary reactions.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • American Chemical Society. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of choline esters and their acid hydrolysis under three conditions. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • Reddit. (n.d.). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The regulation and cellular functions of phosphatidylcholine hydrolysis. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • PubMed. (n.d.). The effects of phorbol esters on choline phospholipid hydrolysis in heart and brain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Retrieved from [Link]

  • Google Patents. (n.d.). Amine detection method and materials.
  • Google Patents. (n.d.). Synthesis of phosphocholine ester derivatives and conjugates thereof.
  • Chemistry LibreTexts. (2023). Ester Hydrolysis and Phosphoryl Transfer. Retrieved from [Link]

  • PubMed. (n.d.). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • American Chemical Society. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

  • OpenStax. (2023). Reactions of Amines. Organic Chemistry. [Link]

  • Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Poly(methacrylate) Bearing a Phosphorylcholine Analogous Group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Phosphorylcholine-containing polymers for use in cell encapsulation. Retrieved from [Link]

  • University of Oslo. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from [Link]

Sources

increasing the shelf-life of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3). This molecule is a key building block and intermediate in various research and development applications, including the synthesis of phosphocholine conjugates for immunological studies.[1] Its unique structure, featuring both a labile tert-butyl ester and a phosphorylcholine ester, presents specific challenges regarding its stability and shelf-life. Understanding the factors that influence its degradation is critical for ensuring experimental reproducibility and the integrity of your results.

This guide provides in-depth, experience-driven advice to help you maximize the shelf-life of this compound. We will cover the fundamental degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term and short-term storage conditions for this compound?

A1: For optimal long-term stability (1-2 years), the compound should be stored as a solid at -20°C or below, sealed tightly in a container under a dry, inert atmosphere (e.g., argon or nitrogen).[2][3] For short-term storage (1-2 weeks), keeping the solid at -4°C is acceptable.[2] Avoid repeated freeze-thaw cycles of solutions.

Storage TypeTemperatureDurationAtmosphere
Long-Term -20°C or below1-2 YearsDry, Inert Gas
Short-Term -4°C1-2 WeeksDry
Stock Solutions -20°C or -80°C< 1 MonthTightly Sealed

Q2: How stable is tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in aqueous solutions?

A2: The compound has limited stability in aqueous solutions due to two primary hydrolysis-prone sites: the phosphorylcholine ester and the tert-butyl ester. The hydrolysis of the phosphorylcholine group is pH-dependent, with the minimum rate of hydrolysis occurring at a pH of approximately 6.5.[4] Both strongly acidic and alkaline conditions will accelerate this degradation.[5] The tert-butyl ester is particularly sensitive to acidic conditions, which will catalyze its cleavage to isobutylene and the corresponding carboxylic acid.[6][7] Therefore, prolonged storage in aqueous buffers, especially outside a neutral pH range (6.5-7.4), is not recommended.

Q3: What solvents should I use to prepare stock solutions?

A3: While the compound is soluble in water, for creating stable, long-term stock solutions, it is advisable to use a dry, aprotic organic solvent such as anhydrous DMSO or ethanol if your experimental system permits. These solvents minimize the risk of hydrolysis. If an aqueous buffer is required for the final application, the stock solution should be diluted into the aqueous medium immediately before use.

Q4: Can I store the compound dissolved in an acidic or basic buffer for my experiment?

A4: This is strongly discouraged. The tert-butyl ester is highly labile in acidic conditions.[6] Storing the compound in a buffer with a pH below 6 will lead to rapid loss of the tert-butyl group. Similarly, the phosphorylcholine ester linkage is susceptible to base-catalyzed hydrolysis.[5][8] If your experiment requires a specific pH outside the 6.5-7.4 range, prepare the solution immediately before the experiment and minimize the incubation time to reduce degradation.

Q5: What are the primary degradation products I should look for?

A5: The two main degradation products result from hydrolysis at the ester linkages:

  • 6-(O-Phosphorylcholine)hydroxyhexanoic acid: Formed by the acid-catalyzed loss of the tert-butyl group.

  • tert-Butyl 6-hydroxyhexanoate and Phosphorylcholine: Formed by the pH-dependent hydrolysis of the phosphate ester bond.

Monitoring the appearance of these species using analytical techniques like LC-MS or NMR is the best way to assess compound integrity.

Visualizing Degradation: Key Pathways

The stability of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is primarily dictated by its susceptibility to hydrolysis at two key positions. Understanding these pathways is crucial for designing stable formulations and troubleshooting unexpected results.

G cluster_main Degradation Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_ph pH-Dependent Hydrolysis (Acidic or Basic) parent tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate product_acid 6-(O-Phosphorylcholine)hydroxyhexanoic Acid parent->product_acid H⁺ / H₂O product_phosphate tert-Butyl 6-hydroxyhexanoate parent->product_phosphate H₂O (pH ≠ 6.5) product_isobutylene Isobutylene product_choline Phosphorylcholine

Caption: Primary hydrolytic degradation pathways for the target molecule.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during experimentation, linking them to potential compound degradation and offering actionable solutions.

Observed ProblemPotential Cause (Degradation-Related)Recommended Solution & Verification
Loss of Biological Activity Over Time The active compound has degraded in your assay medium or stock solution. The phosphorylcholine or tert-butyl group may be critical for activity.Prepare fresh solutions immediately before each experiment. Verify compound integrity in your stock solution using LC-MS to check for the appearance of degradation products. Run a time-course experiment to determine the compound's stability window in your specific assay buffer.
Appearance of Unexpected Peaks in LC-MS/HPLC Hydrolysis has occurred. New peaks likely correspond to one or more of the degradation products mentioned in the FAQ and shown in the pathway diagram.Analyze the unexpected peaks by mass spectrometry to identify their molecular weights. Compare them to the expected masses of 6-(O-Phosphorylcholine)hydroxyhexanoic acid and tert-Butyl 6-hydroxyhexanoate. Review solution preparation and storage procedures; ensure pH is near neutral and storage is at low temperature.
Inconsistent Experimental Results Variable levels of degradation between experimental runs. This is often caused by minor differences in incubation times, solution pH, or stock solution age.Standardize all experimental parameters stringently. Use a fresh aliquot of the stock solution for each experiment. Always prepare buffered solutions from high-purity water and verify the final pH.
Precipitate Forms in Aqueous Solution A degradation product with lower solubility may have formed and precipitated out of solution. The formation of lyso-like lipids from phospholipid hydrolysis is known to alter physical properties and can lead to aggregation.[9]Analyze both the supernatant and the precipitate (if possible after re-dissolving in an organic solvent) to identify the components. This is likely a sign of significant degradation. Discard the solution and prepare a fresh batch, ensuring proper pH and temperature control.

Protocols for Stability Assessment

To ensure the reliability of your experiments, it is prudent to perform a simple stability assessment of the compound in the specific aqueous buffers you intend to use.

Experimental Workflow for pH Stability Testing

This protocol outlines a method to evaluate the stability of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate at different pH values over a short time course.

G start Start: Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) prep Prepare Buffers (pH 4.0, 6.5, and 8.0) start->prep dilute Dilute stock to final conc. (e.g., 100 µM) in each buffer prep->dilute aliquot Aliquot samples for each time point (T=0, 2, 6, 24 hr) dilute->aliquot incubate Incubate aliquots at desired temp. (e.g., 4°C or Room Temp) aliquot->incubate quench At each time point, quench reaction (e.g., flash freeze at -80°C) incubate->quench analyze Analyze all samples by LC-MS quench->analyze data Quantify remaining parent compound and identify degradation products analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing the pH and temperature stability of the compound.

Step-by-Step Methodology
  • Prepare Stock Solution: Dissolve tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Buffers: Prepare three sterile-filtered buffers:

    • pH 4.0 (e.g., 50 mM Acetate Buffer)

    • pH 6.5 (e.g., 50 mM Phosphate Buffer)[4]

    • pH 8.0 (e.g., 50 mM Tris Buffer)

  • Initiate Experiment: Dilute the stock solution 1:100 into each of the three buffers in separate tubes to a final concentration of 100 µM. Mix gently.

  • Time Zero (T=0) Sample: Immediately remove an aliquot from each tube, and flash-freeze it in liquid nitrogen. Store at -80°C. This is your baseline sample.

  • Incubation: Place the parent tubes at the desired experimental temperature (e.g., room temperature, ~22°C).

  • Subsequent Time Points: At subsequent time points (e.g., 2, 6, and 24 hours), remove another aliquot from each tube, flash-freeze, and store at -80°C.

  • Analysis: Once all time points are collected, thaw the samples and analyze them using a suitable analytical method to quantify the remaining parent compound.

Analytical Methods for Monitoring Degradation

A multi-faceted analytical approach is best for fully characterizing stability.

Analytical TechniqueInformation ProvidedKey Considerations
LC-MS Quantitative measurement of the parent compound and detection/identification of degradation products by mass.[10]The method of choice for stability studies. Use a C18 column for reversed-phase or a HILIC column for polar analytes.[10]
NMR Spectroscopy Detailed structural information. Can confirm the specific site of hydrolysis (e.g., disappearance of t-butyl proton signal).[11]Requires higher concentrations and is less sensitive than LC-MS, but provides definitive structural proof of degradation products.
HPLC with UV/ELSD Quantitative analysis of the parent compound.Requires reference standards for degradation products for accurate quantification. Less informative than LC-MS if the identity of degradation products is unknown.
FTIR Spectroscopy Can detect changes in key functional groups (e.g., C=O of the ester, P-O bonds).[11]Best for analyzing the solid-state stability or gross changes in chemical structure. Not suitable for quantification in solution.

References

  • tert-Butyl 6-(O-Phosphorylcholine)
  • SAFETY D
  • Anvari, M., & Pan, K. (2013). Phospholipids at the Interface: Current Trends and Challenges. PMC - NIH.
  • How to Utilize Phospholipids in Stability Testing Protocols? (2025). LinkedIn.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • tert-Butyl 6-hydroxyhexano
  • The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formul
  • Effect of phospholipids on membrane characteristics and storage stability of liposomes.
  • Hydrolysis of Phosphorus Esters: A Comput
  • Hydrolysis and Oxidation of Liposomes. Encapsula NanoSciences.
  • Effect of phospholipids on membrane characteristics and storage stability of liposomes. Semantic Scholar. (2022).
  • Grit, M., Underberg, W. J., & Crommelin, D. J. (1993). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. Journal of Pharmaceutical Sciences, 82(4), 362-6.
  • tert-Butyl 6-(O-Phosphorylcholine)
  • Synthesis of phosphocholine ester derivatives and conjugates thereof.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. (2023).
  • tert-Butyl 6-hydroxyhexano
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. NIH. (2023).
  • Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. (2023).
  • Wu, Y., & Sun, Y. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. (2017).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel biomaterials and therapeutic agents, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a key synthetic phospholipid analogue, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Significance of Purity for a Bio-inspired Molecule

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a molecule of significant interest, combining a lipid-like hexanoate backbone with the zwitterionic phosphorylcholine headgroup. This structure mimics the outer surface of red blood cell membranes, bestowing excellent biocompatibility and resistance to protein fouling on surfaces it modifies[1][2][3]. Its applications are burgeoning, from creating non-thrombogenic coatings for medical devices to novel drug delivery systems. However, the efficacy and safety of this molecule are intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or degradation products can significantly alter its physicochemical properties and biological activity, leading to inconsistent results and potential toxicity.

This guide will, therefore, equip the reader with the necessary knowledge to not only quantify the purity of synthesized tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate but also to identify and understand the nature of potential impurities.

The Synthetic Landscape: A Plausible Route and Predicted Impurities

A definitive, publicly available synthesis protocol for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is not readily found in the literature. However, based on established organophosphorus and ester chemistry, a plausible and efficient synthetic route involves the reaction of a suitable precursor, tert-butyl 6-bromohexanoate, with a source of phosphocholine. This reaction likely proceeds via a Williamson ether synthesis-type mechanism, where the phosphocholine acts as a nucleophile, displacing the bromide from the hexanoate chain[4][5][6].

The synthesis of the precursor, tert-butyl 6-bromohexanoate, can be achieved through methods such as the ring-opening of ε-caprolactone with hydrogen bromide followed by esterification, or the direct esterification of 6-bromohexanoic acid[7][8].

This proposed synthetic pathway allows us to anticipate a spectrum of potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual tert-butyl 6-bromohexanoate and the phosphocholine source.

    • Byproducts of the Coupling Reaction: Elimination products, such as tert-butyl hex-5-enoate, arising from the basic conditions that can be employed in Williamson-type syntheses[9].

    • Solvent and Reagent Residues: Trace amounts of solvents and catalysts used in the synthesis and purification steps.

  • Degradation-Related Impurities:

    • Hydrolysis Products: The tert-butyl ester is susceptible to acidic hydrolysis, which would yield 6-(O-Phosphorylcholine)hydroxyhexanoic acid[10][11][12][13]. This can occur during purification or storage if acidic conditions are not rigorously excluded.

A thorough purity validation strategy must be capable of separating, identifying, and quantifying the target molecule from these potential contaminants.

A Multi-faceted Approach to Purity Validation: A Comparative Analysis of Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy, therefore, employs a combination of orthogonal methods. Here, we compare the most powerful techniques for the analysis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Analytical TechniquePrincipleStrengths for this ApplicationWeaknesses for this Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for separating the target compound from non-polar and more polar impurities. Quantifiable with appropriate detectors.UV detection is not ideal as the target molecule lacks a strong chromophore.
with Charged Aerosol Detection (CAD)Nebulizes eluent and measures the charge of non-volatile analyte particles.Universal detection for non-volatile compounds, providing a more uniform response for the target molecule and its impurities compared to UV. High sensitivity.Response can be non-linear.
with Evaporative Light Scattering Detection (ELSD)Nebulizes eluent and measures light scattered by non-volatile analyte particles.Universal detection for non-volatile compounds.Generally less sensitive and has a smaller dynamic range than CAD.
with Mass Spectrometry (MS)Separation by HPLC followed by mass-to-charge ratio analysis.Provides molecular weight information for peak identification. Fragmentation patterns can confirm the structure of the target molecule and identify unknown impurities. Highly sensitive and specific.Quantification can be complex and may require stable isotope-labeled internal standards for high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.
¹H NMRProvides information on the number and environment of protons.Can confirm the presence of characteristic peaks for the tert-butyl group, the hexanoate chain, and the phosphorylcholine moiety. Can be used for quantitative analysis (qNMR) with an internal standard.Signal overlap can make interpretation complex, especially for minor impurities.
³¹P NMRSpecifically detects phosphorus-containing compounds.A powerful tool for quantifying the target molecule and any phosphorus-containing impurities. The 100% natural abundance of ³¹P provides high sensitivity and straightforward quantification[14][15][16][17].Does not provide information on non-phosphorus-containing impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides accurate molecular weight determination. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Tandem MS (MS/MS) provides structural information through fragmentation analysis.May not distinguish between isomers. Quantification requires careful method development.

Recommended Workflow for Comprehensive Purity Validation

Based on the comparative analysis, the following workflow is recommended for a thorough and reliable validation of the purity of synthesized tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Validation Crude Crude Synthesized Product HPLC_CAD HPLC-CAD/ELSD (Initial Purity Screen) Crude->HPLC_CAD Inject LC_MS LC-MS/MS (Identification of Impurities) HPLC_CAD->LC_MS Analyze Peaks NMR NMR Spectroscopy (Structural Confirmation & Quantification) HPLC_CAD->NMR Confirm Structure Final_Purity Final Purity Assessment (>95%) LC_MS->Final_Purity H_NMR ¹H NMR NMR->H_NMR P_NMR ³¹P NMR NMR->P_NMR H_NMR->Final_Purity P_NMR->Final_Purity

Caption: Recommended analytical workflow for purity validation.

Step-by-Step Experimental Protocols

This method serves as an excellent initial screen for purity and for the quantification of non-volatile compounds.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings: Optimize according to the manufacturer's recommendations (e.g., nebulizer temperature, drying gas flow).

Rationale: The reversed-phase column will separate compounds based on their hydrophobicity. The target molecule, with its long alkyl chain and polar headgroup, will have a characteristic retention time. Less polar impurities (e.g., unreacted tert-butyl 6-bromohexanoate) will elute earlier, while more polar impurities (e.g., the hydrolyzed carboxylic acid) will elute later. The CAD provides a near-universal response for non-volatile analytes, allowing for a good estimation of the relative peak areas, and thus, the purity[14].

LC-MS/MS is the gold standard for the identification of the target compound and its impurities[18][19][20][21][22].

Instrumentation:

  • HPLC system as described above.

  • A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Use the same chromatographic conditions as the HPLC-CAD method to allow for direct comparison of chromatograms.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan MS from m/z 100-1000 and product ion scan (MS/MS) of the predicted parent ion of the target molecule.

  • Collision Energy: Varies depending on the instrument; optimize to achieve good fragmentation.

Expected Observations:

  • Target Molecule: An [M+H]⁺ ion at m/z 354.2. In the MS/MS spectrum, a characteristic fragment ion at m/z 184.1 corresponding to the phosphocholine headgroup is expected, providing definitive structural confirmation.

  • tert-Butyl 6-bromohexanoate: An [M+H]⁺ ion will not be readily observed due to the lack of a basic site for protonation. However, adducts with sodium ([M+Na]⁺) at m/z 273.0 and 275.0 (due to bromine isotopes) may be present.

  • 6-(O-Phosphorylcholine)hydroxyhexanoic acid: An [M+H]⁺ ion at m/z 298.1.

NMR provides unequivocal structural confirmation and can be used for accurate quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or MeOD). Add a known amount of a certified internal standard (e.g., dimethyl sulfone for ¹H NMR, triphenyl phosphate for ³¹P NMR) for quantitative analysis (qNMR).

¹H NMR Analysis:

  • Expected Chemical Shifts (δ, ppm):

    • ~1.47 (s, 9H, -C(CH₃)₃)

    • Multiplets corresponding to the -CH₂- groups of the hexanoate chain.

    • Signals for the choline protons (-N⁺(CH₃)₃ and -CH₂CH₂-).

³¹P NMR Analysis:

  • A single peak is expected for the phosphate group in the target molecule. The chemical shift will be sensitive to the solvent and pH[14][15][16][17]. By comparing the integral of this peak to that of the internal standard, a highly accurate quantification of the main component can be achieved.

Comparison with Alternatives

The primary application of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is in the creation of biocompatible surfaces. It is, therefore, instructive to compare its performance and analytical characterization with other molecules used for this purpose.

Compound/MaterialKey FeaturesAnalytical Challenges
Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) A polymer with phosphorylcholine side chains. Excellent biocompatibility and lubricity[1][3][23][24].Characterization of molecular weight distribution (GPC/SEC), monomer conversion, and residual monomer (HPLC).
Poly(ethylene glycol) (PEG) A hydrophilic polymer widely used to prevent protein adsorption.Characterization of molecular weight distribution and purity (GPC/SEC, MALDI-TOF MS). Can be susceptible to oxidation.
Sulfobetaine and Carboxybetaine Polymers Zwitterionic polymers that also exhibit excellent antifouling properties[23].Similar to PMPC, requiring analysis of polymer properties and residual monomers.

The key advantage of a small molecule like tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate over polymeric alternatives is its well-defined molecular weight and structure, which can lead to more reproducible surface modifications. However, this also places a greater emphasis on the initial purity of the small molecule.

Conclusion: A Triad of Techniques for Unimpeachable Purity

The validation of the purity of synthesized tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a critical step in ensuring the reliability and reproducibility of its applications. A multi-pronged analytical approach, leveraging the strengths of HPLC with universal detection, the specificity of mass spectrometry, and the quantitative power of NMR, provides a self-validating system for purity assessment. By understanding the potential synthetic route and the likely impurities, researchers can develop targeted analytical methods to ensure their material meets the high standards required for advanced research and development. This rigorous approach to purity validation is not just good practice; it is an essential component of scientific integrity.

References

  • Singh, A. (2025). An efficient synthesis of phosphatidylcholines. ResearchGate. [Link]

  • ChemBK. (2024). tert-butyl 6-bromohexanoate. ChemBK. [Link]

  • Watanabe, Y., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. PubMed. [Link]

  • Gaudin, M., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. ACS Publications. [Link]

  • Singh, A. (2025). An efficient synthesis of phosphatidylcholines. ResearchGate. [Link]

  • MDPI. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI. [Link]

  • Taylor & Francis Online. (n.d.). Biomimetic materials based on zwitterionic polymers toward human-friendly medical devices. Taylor & Francis Online. [Link]

  • Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Avanti Polar Lipids. [Link]

  • Meneses, P., & Navarro, J. N. (1988). Quantitative analysis of phospholipids by 31P-NMR. PubMed. [Link]

  • Singh, A. (n.d.). An efficient synthesis of phosphatidylcholines. Semantic Scholar. [Link]

  • Science.gov. (n.d.). acid tert-butyl ester: Topics by Science.gov. Science.gov. [Link]

  • Creative Biolabs. (n.d.). Synthetic Phosphatidylcholine. Creative Biolabs. [Link]

  • Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry. Sannova. [Link]

  • Kim, J., et al. (2015). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Disulfide phosphatidylcholines: alternative phospholipids for the preparation of functional liposomes. Royal Society of Chemistry. [Link]

  • Hyotylainen, T., & Oresic, M. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. PubMed Central. [Link]

  • Agilent. (2024). LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Agilent. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. Wordpress. [Link]

  • Supporting Information. (n.d.). [Source not further identified]. [Link]

  • Chromatography Online. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]

  • Environmental Toxicology and Chemistry. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Oxford Academic. [Link]

  • Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. [Link]

  • MDPI. (2022). Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl Phosphorylcholine)/Polydimethylsiloxane Surface. MDPI. [Link]

  • PubMed. (2017). Nano-structural Comparison of 2-methacryloyloxyethyl Phosphorylcholine- And Ethylene Glycol-Based Surface Modification for Preventing Protein and Cell Adhesion. PubMed. [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • PubMed. (2001). Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62. PubMed. [Link]

  • Reactome. (n.d.). Synthesis of PC. Reactome. [Link]

  • PMC. (n.d.). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. PMC. [Link]

  • ACS Publications. (2015). Photoreactive Polymers Bearing a Zwitterionic Phosphorylcholine Group for Surface Modification of Biomaterials. ACS Publications. [Link]

  • PubMed. (1989). Synthesis of phosphocholine and quaternary amine ether lipids and evaluation of in vitro antineoplastic activity. PubMed. [Link]

  • Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link]

  • NIH. (2022). Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubMed. (1993). Synthesis of enantiomerically pure 1-O-phosphocholine-2-O-acyl-octadecane and 1-O... PubMed. [Link]

  • MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • NIH. (n.d.). Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth. NIH. [Link]

Sources

Structural Analysis: Is tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate a Phosphorylating Agent?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Phosphorylating Agents: A Comparative Analysis for Researchers

In the landscape of cellular regulation and drug development, phosphorylation stands as a cornerstone mechanism. This ubiquitous post-translational modification, governed by kinases, acts as a molecular switch, modulating protein function, signaling cascades, and metabolic pathways. Consequently, the ability to chemically synthesize phosphorylated molecules with precision is paramount for creating biological probes, developing phosphorylated prodrugs, and studying the intricate dance of cellular signaling.[1]

This guide provides a comparative overview of common chemical phosphorylating agents for researchers, scientists, and drug development professionals. We will begin by analyzing the structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate to understand its role and contrast it with the functional requirements of a phosphorylating agent. We will then delve into the primary classes of reagents used for chemical phosphorylation, comparing their reactivity, selectivity, and operational demands, supported by experimental frameworks.

A phosphorylating agent is a reactive molecule designed to efficiently transfer a phosphoryl group (PO₃) to a nucleophile, such as an alcohol or an amine. This requires the phosphorus atom to be electrophilic and to possess a good leaving group.

Let's examine the structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate :

cluster_molecule tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate C_tBu C(CH₃)₃ O_ester1 O C_tBu->O_ester1 C_carbonyl C=O O_ester1->C_carbonyl CH2_1 —(CH₂)₅— C_carbonyl->CH2_1 O_ester2 O CH2_1->O_ester2 P P O_ester2->P O_neg O⁻ P->O_neg O_choline O P->O_choline CH2_choline1 —CH₂— O_choline->CH2_choline1 CH2_choline2 CH₂— CH2_choline1->CH2_choline2 N_choline N⁺(CH₃)₃ CH2_choline2->N_choline

Caption: Structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

An analysis of this structure reveals the following:

  • A Stable Phosphate Diester: The phosphorus atom is part of a stable phosphate diester. It is bonded to the hexanoate backbone and the choline headgroup via strong P-O-C bonds.

  • Lack of a Leaving Group: For phosphorylation to occur, one of the groups attached to the phosphorus must be a good leaving group (e.g., a halide like Cl⁻, or an activated amine). In this molecule, the leaving groups would be an alkoxide or a choline derivative, which are poor leaving groups under normal conditions.

  • Zwitterionic Nature: The presence of the positively charged quaternary ammonium group and the negatively charged phosphate oxygen makes the molecule a zwitterion.

A Comparative Guide to True Phosphorylating Agents

The selection of a phosphorylating agent is dictated by the nature of the substrate, the desired selectivity, and the reaction conditions required. We will compare three major classes: highly reactive P(V) halides, versatile P(III) phosphoramidites, and highly selective enzymatic methods.

P(V) Halides: The Aggressive Approach

Reagents like phosphoryl chloride (POCl₃) are among the most powerful and direct phosphorylating agents.[2] They are small, highly reactive, and cost-effective.

  • Mechanism: The reaction proceeds via nucleophilic attack of the substrate's hydroxyl group on the electrophilic phosphorus atom, displacing a chloride ion. This can occur sequentially, allowing for the formation of mono-, di-, or tri-substituted phosphate esters. In aqueous environments, POCl₃ rapidly hydrolyzes to phosphorodichloridic acid, which is itself a potent phosphorylating agent.[3]

  • Advantages: High reactivity, low cost, and utility in large-scale industrial synthesis of phosphate esters for flame retardants and plasticizers.[2]

  • Disadvantages: Poor selectivity with poly-functional molecules, often leading to multiple phosphorylations or side reactions. It is highly corrosive and reacts violently with water, requiring stringent anhydrous conditions and careful handling.[4]

P(III) Phosphoramidites: The Controlled and Versatile Workhorse

Phosphoramidites are P(III) reagents that have become the gold standard in automated DNA and RNA synthesis.[5] They offer a highly controlled, stepwise approach to phosphorylation.[6]

  • Mechanism: The phosphoramidite itself is relatively stable. The reaction requires a weakly acidic activator (e.g., tetrazole) to protonate the nitrogen atom, turning it into a good leaving group. The substrate's hydroxyl group can then attack the phosphorus center. The resulting phosphite triester is then oxidized (e.g., with iodine or peroxide) to the stable P(V) phosphate triester.[7]

  • Advantages: High coupling efficiency, excellent for sensitive substrates, and amenable to solid-phase synthesis. The modular nature of the protecting groups allows for complex, multi-step synthetic strategies.

  • Disadvantages: These reagents are sensitive to moisture and require anhydrous solvents and an inert atmosphere for storage and use.[7][] The stability of phosphoramidites in solution can vary, with purine-based reagents often being less stable than pyrimidine-based ones.[9] The process involves two steps (coupling and oxidation) and requires subsequent removal of protecting groups.

Enzymatic Phosphorylation: The Ultimate in Selectivity

Protein kinases are nature's phosphorylating agents, transferring a phosphate group from a donor like ATP to specific serine, threonine, or tyrosine residues on a protein substrate.[10]

  • Mechanism: The kinase binds both the ATP and the specific consensus sequence on the substrate protein, orienting them within its active site to facilitate the phosphoryl transfer with absolute precision.

  • Advantages: Unparalleled chemo-, regio-, and stereoselectivity. Reactions occur in aqueous buffer under mild physiological conditions.

  • Disadvantages: Substrate scope is typically limited to the specific protein or peptide recognized by the kinase. Kinases can be expensive, may require specific cofactors, and can be challenging to separate from the final product.

Data Summary: Comparison of Phosphorylating Agent Classes
FeatureP(V) Halides (e.g., POCl₃)P(III) PhosphoramiditesEnzymatic (Kinases)
Reactivity Very HighModerate (Activated)High (in active site)
Selectivity LowHighVery High (Site-specific)
Substrate Scope Broad (alcohols, amines)Broad (primarily alcohols)Very Narrow (specific peptides)
Reaction Steps One stepTwo steps (Coupling + Oxidation)One step
Conditions Harsh, strictly anhydrousMild, anhydrous, inert atm.Mild, aqueous buffer, 37°C
Handling Hazardous, corrosive, water-reactive[4]Moisture-sensitive, requires inert atm.[7]Generally safe, requires proper protein handling
Key Application Bulk chemical synthesis[2]Oligonucleotide & complex molecule synthesis[5]Site-specific protein modification[10]

Experimental Workflows and Protocols

To achieve successful phosphorylation, a well-designed experimental plan is crucial. This involves careful preparation, execution under controlled conditions, and rigorous analysis.

Logical Workflow for a Chemical Phosphorylation Reaction

G prep 1. Preparation - Dry solvents & glassware - Weigh substrate & reagent - Prepare inert atmosphere (Ar/N₂) reaction 2. Reaction - Dissolve substrate in solvent - Add base (if needed) - Cool reaction (e.g., 0°C) - Add phosphorylating agent dropwise prep->reaction monitor 3. Monitoring - Thin-Layer Chromatography (TLC) - ³¹P NMR spectroscopy - LC-MS reaction->monitor monitor->reaction Allow to proceed or add more reagent quench 4. Quenching - Add quenching solution (e.g., H₂O, sat. NaHCO₃) to stop the reaction monitor->quench Reaction complete workup 5. Workup & Extraction - Separate organic & aqueous layers - Wash organic layer - Dry with MgSO₄/Na₂SO₄ quench->workup purify 6. Purification - Flash column chromatography - HPLC - Recrystallization workup->purify analyze 7. Analysis & Characterization - ¹H, ¹³C, ³¹P NMR - High-Resolution Mass Spectrometry (HRMS) purify->analyze

Caption: A generalized workflow for a chemical phosphorylation experiment.

Protocol: Phosphorylation of a Primary Alcohol using a Phosphoramidite Reagent

This protocol describes a self-validating system for the phosphorylation of a generic primary alcohol (R-OH) using Di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation. The bulky tert-butyl groups are easily removed under acidic conditions.

Materials:

  • Substrate (Primary Alcohol, R-OH)

  • Di-tert-butyl N,N-diethylphosphoramidite

  • 5-(Ethylthio)-1H-tetrazole (ETT) or similar activator (0.25 M in anhydrous acetonitrile)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation (Causality: Anhydrous conditions are critical to prevent hydrolysis of the phosphoramidite reagent and ensure high yields.[])

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of argon or nitrogen gas.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the primary alcohol (1.0 mmol, 1.0 eq).

    • Dissolve the alcohol in anhydrous DCM (5 mL).

  • Phosphitylation (Causality: The tetrazole activator protonates the phosphoramidite's nitrogen, creating a good leaving group and activating the phosphorus for nucleophilic attack by the alcohol.[7])

    • Add Di-tert-butyl N,N-diethylphosphoramidite (1.2 mmol, 1.2 eq).

    • Add the activator solution (0.25 M ETT in ACN, 5.2 mL, 1.3 mmol, 1.3 eq) dropwise over 5 minutes at room temperature.

    • Stir the reaction mixture for 1 hour. Monitor the reaction by TLC or ³¹P NMR (expect a shift from ~148 ppm to ~130 ppm).

  • Oxidation (Causality: The P(III) phosphite triester is unstable and must be oxidized to the more stable P(V) phosphate triester.[6])

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add TBHP solution (0.44 mL, 2.4 mmol, 2.4 eq) dropwise. Caution: This reaction can be exothermic.

    • Allow the reaction to warm to room temperature and stir for another hour. Monitor by ³¹P NMR (expect a shift from ~130 ppm to ~ -10 ppm).

  • Workup and Purification (Causality: The workup removes unreacted reagents, the oxidant, and aqueous-soluble byproducts. Column chromatography purifies the product from non-polar starting materials and other impurities.)

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the protected di-tert-butyl phosphate ester.

  • Deprotection (Optional)

    • The tert-butyl protecting groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

This detailed protocol provides a reliable method for phosphorylation, where progress can be validated at each stage using standard analytical techniques.

Conclusion and Future Outlook

While a molecule like tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate serves as an excellent example of a complex phosphorylated target, it is not a phosphorylating agent. The choice of a true phosphorylating agent is a critical decision in chemical synthesis, balancing reactivity with the delicate nature of the substrate.

  • POCl₃ remains a tool for simple, robust phosphorylations on a large scale.

  • Phosphoramidites offer unparalleled control and versatility for the synthesis of complex, sensitive biomolecules, forming the backbone of modern nucleic acid chemistry.

  • Enzymatic methods , though narrow in scope, provide a glimpse into the future of biocatalysis, where ultimate precision can be achieved under the mildest conditions.

The continued development of novel, chemoselective catalytic methods promises to further expand the synthetic chemist's toolbox, enabling the creation of previously inaccessible phosphorylated molecules and accelerating research in chemical biology and medicine.[11]

References

  • Škrálová, J., et al. (2021). Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Zhang, K. (2006). From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. Analytical Biochemistry. Retrieved from [Link]

  • Miller, S. J., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. Retrieved from [Link]

  • Shaham, V. P., & Shavit, M. (2014). The Chemical Biology of Protein Phosphorylation. PMC, NIH. Retrieved from [Link]

  • Osorio, D., et al. (2015). Comparison of phosphorylation patterns across eukaryotes by discriminative N-gram analysis. BMC Bioinformatics. Retrieved from [Link]

  • Shenolikar, S. (2001). Detection of phosphorylation by enzymatic techniques. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Engel, R., & Cohen, J. I. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Wolter, A., et al. (2000). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

  • Ridgeway, N. H., & Biggar, K. K. (2025). THE ENZYMATIC PHOSPHORYLATION OF PROTEINS. ResearchGate. Retrieved from [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a PSI-Reagent. Organic Letters. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • Ishida, T., & Kinoshita, K. (2007). Comparison of Protein Phosphorylation Site Prediction Tools. In Silico Biology. Retrieved from [Link]

  • Aure Chemical. (n.d.). Phosphoryl Chloride CAS 10025-87-3. Retrieved from [Link]

  • Hayakawa, Y., et al. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. ResearchGate. Retrieved from [Link]

  • Knouse, K. W., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC, NIH. Retrieved from [Link]

  • Takara Bio. (n.d.). Phosphoprotein purification overview. Retrieved from [Link]

  • Casida, J. E., & Quistad, G. B. (2005). Phosphoacetylcholinesterase: Toxicity of Phosphorus Oxychloride to Mammals and Insects That Can Be Attributed to Selective Phosphorylation of Acetylcholinesterase by Phosphorodichloridic Acid. Chemical Research in Toxicology. Retrieved from [Link]

  • Zhang, K. (2006). From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. UTMB Research Expert Profiles. Retrieved from [Link]

  • Wang, X., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2024). Empirical Comparison and Analysis of Artificial Intelligence-Based Methods for Identifying Phosphorylation Sites of SARS-CoV-2 Infection. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 3-hydroxy-6-oxohexanoate. Retrieved from [Link]

  • Lönnberg, H. (2003). Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. ResearchGate. Retrieved from [Link]

  • Beke, M., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Retrieved from [Link]

  • Sergeeva, T., et al. (2005). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorylation with phosphoryl chloride based on the example of poly(2-hydroxyethyl methacrylate). Retrieved from [Link]

  • Google Patents. (n.d.). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][10][12]triazolo[4,3-a][12]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from

  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-tert-Butyl-p-hydroxyanisole. Retrieved from [Link]

Sources

A Comparative Guide to Advanced Protein Modification: Exploring Alternatives to Phosphorylcholine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of modern biotechnology. Enhancing therapeutic efficacy, improving stability, and reducing immunogenicity are paramount goals. Small molecules featuring the phosphorylcholine (PC) headgroup, such as tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, have been instrumental in this field. They leverage a biomimetic, zwitterionic structure to create a "stealth" shield around proteins, mitigating undesirable interactions with the biological environment.

However, the field is rapidly evolving beyond single-molecule conjugation. This guide provides an in-depth comparison of leading-edge alternatives, focusing on polymeric systems that offer enhanced performance and versatility. We will dissect the mechanisms, compare the experimental data, and provide actionable protocols for the most promising candidates: zwitterionic polymers and the emerging class of polypeptoids.

Chapter 1: The Evolution from Single Molecules to Polymeric Shields

The foundational principle behind using phosphorylcholine for protein modification is its ability to resist nonspecific protein adsorption, a phenomenon known as biofouling.[1] Zwitterionic molecules, which contain an equal number of positive and negative charges, tightly bind water molecules to form a robust hydration layer.[2][3] This layer acts as a physical and energetic barrier, preventing proteins and cells from adhering to the modified surface.[1][4]

While small-molecule PC modifiers are effective, the field has largely shifted towards using polymers constructed from PC-containing monomers, most notably poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) .[5][6] This polymeric approach provides a denser, more robust shield around the protein, leading to significantly improved pharmaceutical performance.

G cluster_synthesis PMPC Synthesis (RAFT) cluster_conjugation Protein Conjugation Monomer MPC Monomer CTA Chain Transfer Agent (CTA) Initiator Initiator (ACVA) Solvent Methanol Polymerization RAFT Polymerization (e.g., 65°C, 6h) PMPC Functional PMPC Polymer PMPC_Maleimide Maleimide-activated PMPC PMPC->PMPC_Maleimide End-group activation Protein Target Protein (with available thiol groups) Conjugation Thiol-Maleimide 'Click' Chemistry Final_Conjugate PMPC-Protein Conjugate

Studies have demonstrated that conjugating PMPC to therapeutic proteins like uricase results in a chain-length-dependent improvement in performance.[7][8] Longer PMPC chains lead to a greater reduction in phagocytosis, a longer plasma half-life, and lower immunogenicity, ultimately enhancing therapeutic outcomes.[7][8][9]

Chapter 2: The Zwitterionic Family: Beyond Phosphorylcholine

The success of PMPC has spurred the investigation of other zwitterionic polymers. These materials operate on the same principle of creating a hydration shell but offer different chemical properties and functionalities.

Poly(sulfobetaine methacrylate) (pSBMA)

Poly(sulfobetaine methacrylate) is a prominent zwitterionic polymer that utilizes a sulfonate anion and a quaternary ammonium cation. It has shown exceptional antifouling properties, often comparable or even superior to the industry-standard Poly(ethylene glycol) (PEG).[10][11]

A key advantage of pSBMA is its high immobilization efficiency for functional molecules. In a study comparing pSBMA and PEG coatings for a wearable biosensor, the pSBMA surface immobilized a significantly higher density of antibodies while maintaining low nonspecific adsorption.[10][11] This resulted in a more than two-fold increase in the signal-to-noise ratio for detecting the dengue biomarker NS1 in a preclinical model.[10][11] This suggests that for applications requiring high ligand density, such as diagnostics and affinity chromatography, pSBMA can be a superior choice.

Zwitterionic Peptides

A newer approach involves using synthetic peptides composed of alternating positively and negatively charged amino acids, such as lysine (K) and glutamic acid (E).[2][12] These "p-EK" peptides can be grafted onto surfaces to create a highly hydrophilic, charge-neutral coating that effectively resists protein fouling.

The primary advantages of zwitterionic peptides are their inherent biocompatibility, biodegradability, and the precision afforded by solid-phase peptide synthesis. While still an emerging area, this strategy offers a novel route to creating well-defined, biomimetic coatings and could be particularly useful for modifying sensitive biological surfaces or creating fully biodegradable protein-drug conjugates.

Chapter 3: Polysarcosine (PSar): A High-Performance PEG Alternative

While zwitterionic polymers excel at preventing surface fouling, another major goal of protein modification is to prolong circulation half-life, a domain historically dominated by PEGylation.[13] However, the discovery of pre-existing anti-PEG antibodies in a significant portion of the population and the potential for PEG to induce an immune response have driven the search for alternatives.[14]

Polysarcosine (PSar) , a polypeptoid and an isomer of polyglycine, has emerged as a formidable contender.[15][16] It is non-ionic, highly hydrophilic, and considered a "stealth" polymer.

A landmark study directly compared the performance of interferon-α2b (IFN) conjugated site-specifically to either PSar or PEG.[15][16] The results were compelling:

  • Comparable Pharmacokinetics: PSar was as effective as PEG in protecting IFN from protease digestion and prolonging its circulation half-life in vivo.[15][16]

  • Superior Activity and Targeting: The PSar-IFN conjugate retained more of its biological activity in vitro and showed higher accumulation in tumor sites compared to PEG-IFN.[15][16]

  • Reduced Immunogenicity: Most significantly, PSar-IFN was more potent in inhibiting tumor growth and elicited considerably fewer anti-IFN antibodies in mice than its PEGylated counterpart.[15][16]

These findings strongly suggest that PSar is not just a viable alternative but potentially a superior modification agent to PEG for therapeutic proteins, offering the benefits of PEGylation without the associated immunological drawbacks.

G start Start: Define Protein Modification Goal q1 Primary Goal: Reduce Surface Fouling (e.g., Biosensor, Implant)? start->q1 q2 Primary Goal: Improve In Vivo PK & Reduce Immunogenicity? start->q2 q3 High ligand density required? q1->q3 Yes res_pmpc Consider PMPC (Excellent general-purpose antifouling) q1->res_pmpc No q4 Concerned about potential anti-PEG antibodies? q2->q4 Yes res_peg Consider PEG (Industry standard, extensive clinical data) q2->res_peg No q3->res_pmpc No res_psbma Consider pSBMA (Superior for high-density ligand immobilization) q3->res_psbma Yes res_psar Consider Polysarcosine (PSar) (Lower immunogenicity, better activity retention) q4->res_psar Yes

Chapter 4: Comparative Performance Data

The following table summarizes the key characteristics and performance metrics of the discussed alternatives, providing a head-to-head comparison to guide your selection process.

FeaturePMPCpSBMAPolysarcosine (PSar)Poly(ethylene glycol) (PEG)
Primary Mechanism Zwitterionic (Hydration Layer)Zwitterionic (Hydration Layer)Hydrophilic Shield (Non-ionic)Hydrophilic Shield (Steric Hindrance)
Antifouling Efficacy ExcellentExcellentGoodGood
Immunogenicity LowLowVery LowModerate (Anti-PEG antibodies)[14]
Pharmacokinetics Prolongs half-life[7][8]Data less established for PKProlongs half-life, comparable to PEG[15][16]Gold Standard, prolongs half-life[13]
Protein Activity Good retentionGood retentionExcellent retention, may be superior to PEG[15][16]Good retention, but can be reduced[13]
Key Advantage Well-studied PC biomimicryHigh ligand immobilization capacity[10][11]Low immunogenicity, biodegradable backboneExtensive clinical precedent
Potential Drawback Complex monomer synthesisLess in vivo PK dataNewer technology, less clinical dataPotential for immunogenicity

Chapter 5: Experimental Protocols

To ensure the practical application of this guide, we provide validated, step-by-step protocols for key methodologies.

Protocol 1: Synthesis of Thiol-Reactive PMPC via RAFT Polymerization

This protocol describes the synthesis of a PMPC polymer with a terminal functional group suitable for conjugation to protein thiols, adapted from established methods.[9]

Materials:

  • 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer

  • 4-cyanopentanoic acid dithiobenzoate (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) initiator

  • Anhydrous methanol

  • Tetrahydrofuran (THF)

  • Nitrogen gas source

Procedure:

  • Dissolution: In a Schlenk flask, dissolve MPC monomer (e.g., 2.95 g, 10 mmol), CTA (e.g., 27.9 mg, 0.1 mmol), and ACVA (e.g., 14 mg, 0.05 mmol) in 10 mL of anhydrous methanol. The ratio of monomer to CTA will determine the target molecular weight.

  • Degassing: Seal the flask and degas the mixture by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed flask in an oil bath pre-heated to 65°C. Allow the polymerization to proceed for 6 hours with stirring.

  • Precipitation: After 6 hours, stop the reaction by cooling the flask in an ice bath. Pour the reaction mixture into a large excess of cold THF to precipitate the polymer.

  • Purification: Centrifuge the suspension to pellet the PMPC polymer. Discard the supernatant. Wash the pellet twice more by re-suspending in fresh THF and centrifuging.

  • Drying: After the final wash, dry the PMPC polymer under vacuum to obtain a fine powder. The terminal carboxylic acid from the CTA can then be activated (e.g., to an NHS ester or maleimide) for protein conjugation using standard carbodiimide chemistry.

Protocol 2: Conjugation of PMPC-Maleimide to a Protein

This protocol outlines the conjugation of a maleimide-activated PMPC to a protein containing free cysteine residues or reduced disulfide bonds.[6][7]

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5, containing EDTA).

  • Maleimide-activated PMPC (PMPC-Mal), dissolved in the same buffer.

  • (Optional) Reducing agent like TCEP or DTT if reducing disulfide bonds.

  • Size exclusion chromatography (SEC) system for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a known concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent immediately before conjugation using a desalting column.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of PMPC-Mal to the protein solution.

  • Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The maleimide group will specifically react with the free thiol groups on the protein to form a stable thioether bond.

  • Quenching (Optional): Add a small molecule thiol, such as L-cysteine, to a final concentration of ~10 mM to quench any unreacted PMPC-Mal.

  • Purification: Purify the PMPC-protein conjugate from unreacted polymer and protein using size exclusion chromatography (SEC). The higher molecular weight conjugate will elute earlier than the unconjugated protein.

  • Characterization: Analyze the purified fractions using SDS-PAGE to confirm the increase in molecular weight and by a protein concentration assay (e.g., BCA) to determine the final yield.

Conclusion and Future Outlook

The modification of therapeutic proteins has moved beyond the foundational principles of PEGylation and simple phosphorylcholine attachment. The current landscape offers a sophisticated toolkit of advanced polymers that provide superior performance tailored to specific applications. Zwitterionic polymers like PMPC and pSBMA offer unparalleled resistance to biofouling, making them ideal for biosensors, implantable devices, and drug delivery systems where minimizing non-specific interactions is critical.[1][10]

Perhaps most exciting is the emergence of polysarcosine as a next-generation alternative to PEG.[15][16] By providing the pharmacokinetic benefits of PEG while simultaneously reducing immunogenicity and better preserving protein function, PSar represents a significant step forward in creating safer and more effective protein therapeutics.

As our understanding of the polymer-protein interface deepens, we can expect the development of even more advanced materials, including stimuli-responsive and biodegradable polymers, that will offer unprecedented control over the biological fate and function of therapeutic proteins.

References

  • Ishihara, K. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. PMC, PubMed Central.
  • Li, S., et al. (2024). Gold Nanoparticles in Bladder Cancer Applications: A Paradigm Shift from Bench to Bedside.
  • Liu, Y., et al. (2022). Phosphorylcholine Polymer Conjugation Improves the Pharmaceutical Performance of Protein Therapeutics. PubMed.
  • Cazzola, M., et al. (2018). The Role of Zwitterionic Materials in the Fight against Proteins and Bacteria. PMC, NIH.
  • Duan, S., et al. (2023). Zwitterion-Conjugated Protein Coatings for Enhanced Antifouling in Complex Biofluids: Underlying Molecular Interaction Mechanisms.
  • Gaucher, G., et al. (2008). Poly(2-methacryloyloxyethyl phosphorylcholine)
  • Valenti, M., et al. (2015).
  • Gah-Yi, B., et al. Modifications of therapeutic proteins: challenges and prospects. PMC, NIH.
  • Ke, W., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.
  • Valenti, M., et al. (2015).
  • Chen, Y., et al. (2024). Mitigating Membrane Biofouling in Protein Production with Zwitterionic Peptides. Langmuir.
  • Vargas-Becerril, N., et al. (2024).
  • Liu, Y., et al. (2022). Phosphorylcholine Polymer Conjugation Improves the Pharmaceutical Performance of Protein Therapeutics.
  • Ke, W., et al. (2018).
  • Rojas, A., et al. (2024). Protein-Based Rechargeable and Replaceable Antimicrobial and Antifouling Coatings on Hydrophobic Food-Contact Surfaces. NIH.
  • Robin, M., et al. Disulfide cross-linked phosphorylcholine micelles for triggered release of camptothecin. PMC, NIH.
  • Vaisocherová, H., et al. (2011). Zwitteration As an Alternative to PEGylation.
  • Johns Hopkins Applied Physics Laboratory. (2023).
  • Liu, Y., et al. (2022). Phosphorylcholine Polymer Conjugation Improves the Pharmaceutical Performance of Protein Therapeutics. American Chemical Society.
  • Tavanti, F., et al. (2018). Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations.
  • Xie, Y., et al.
  • Beckman Institute. (2018). Research examines interaction between poly(zwitterions) and proteins. Beckman Institute, University of Illinois.
  • Pagnoni, A., et al. Protein antifouling and fouling-release in perfluoropolyether surfaces. IRIS .

  • Sugihara, T., et al. (2020). Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions.
  • Tavanti, F., et al. Poly-sarcosine and Poly(Ethylene-Glycol)
  • R-Acosta, M., et al. (2021).
  • Mocanu, A., et al. (2023).
  • Hancock, M., et al. (2023). Modular Design for Proteins Assembling into Antifouling Coatings: Case of Gold Surfaces.
  • Wang, H., et al. (2020). Zwitterionic Peptide Enhances Protein-Resistant Performance of Hyaluronic Acid-Modified Surfaces. PubMed.
  • Jäger, E., et al. (2019). Poly(Sarcosine) Surface Modification Imparts Stealth‐Like Properties to Liposomes. Small.
  • Gaucher, G., et al. (2009). Poly(2-methacryloyloxyethyl phosphorylcholine) for Protein Conjugation.
  • Tanaka, S., et al. (2022). Machine-Learning-Aided Understanding of Protein Adsorption on Zwitterionic Polymer Brushes.

Sources

efficacy of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate vs ATP in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Research Colleagues: The initial aim of this guide was to provide a comparative analysis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate and Adenosine Triphosphate (ATP) in kinase assays. However, a thorough review of publicly available scientific literature and experimental data has revealed no information on the use of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate as a phosphate donor in such assays. Its documented applications are primarily as a chemical intermediate in the synthesis of pharmaceuticals, such as statins.

Therefore, to provide a valuable and scientifically grounded resource for the research community, this guide has been pivoted to address a more pertinent comparison: the use of the canonical phosphate donor, ATP, versus a widely utilized class of ATP analogs—non-hydrolyzable ATP analogs—in kinase assays. This comparison will provide researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate phosphate donor for their specific experimental needs, ensuring both scientific integrity and methodological soundness.

The Central Role of the Phosphate Donor in Kinase Assays

Protein kinases are a pivotal class of enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate protein. This process, known as phosphorylation, is a fundamental mechanism of signal transduction and cellular regulation. The choice of the phosphate donor is therefore a critical parameter in the design of any kinase assay, directly impacting the accuracy, reproducibility, and biological relevance of the experimental results.

ATP, the universal biological energy currency, is the natural and most commonly used phosphate donor in kinase assays. However, its rapid hydrolysis can present challenges in certain experimental contexts. This has led to the development and use of ATP analogs, which are structurally similar to ATP but possess modified phosphate chains that alter their susceptibility to hydrolysis.

This guide will delve into a detailed comparison of ATP and a prominent non-hydrolyzable ATP analog, Adenosine 5'-[γ-thio]triphosphate (ATP-γ-S), providing the necessary data and protocols to make an informed decision for your research.

ATP vs. ATP-γ-S: A Head-to-Head Comparison

FeatureAdenosine Triphosphate (ATP)Adenosine 5'-[γ-thio]triphosphate (ATP-γ-S)
Phosphate Transfer Transfers the terminal (γ) phosphate group to the substrate.The γ-thiophosphate group is transferred to the substrate, resulting in a thiophosphorylated substrate.
Hydrolysis by Kinases Readily hydrolyzed by kinases in the phosphorylation reaction.Significantly more resistant to hydrolysis by kinases and phosphatases.
Application Standard phosphate donor for most kinase activity and inhibition assays.Used to "trap" substrates in a phosphorylated state for identification, studying kinase-substrate interactions, and as a control in assays.
Advantages - Physiologically relevant. - High turnover rates in assays. - Well-characterized kinetics for most kinases.- Creates a stable, phosphatase-resistant modification. - Allows for the accumulation of phosphorylated product. - Useful for identifying direct kinase substrates.
Disadvantages - The phosphorylated product is susceptible to dephosphorylation by phosphatases. - Rapid depletion can complicate kinetic studies.- Not all kinases can efficiently utilize it as a substrate. - The thiophosphorylated substrate may have altered biological properties. - Can act as a competitive inhibitor for some kinases.

Mechanistic Differences in Phosphate Transfer

The fundamental difference between ATP and ATP-γ-S lies in the nature of the terminal phosphate group. In ATP, the γ-phosphate is readily transferred to the hydroxyl group of a serine, threonine, or tyrosine residue on the substrate protein. In contrast, ATP-γ-S contains a sulfur atom in place of an oxygen atom on the γ-phosphate. This substitution renders the thiophosphate group less susceptible to cleavage by both kinases and phosphatases.

cluster_ATP ATP-mediated Phosphorylation cluster_ATPgS ATP-γ-S-mediated Thiophosphorylation ATP ATP Kinase_ATP Kinase ATP->Kinase_ATP ADP ADP Kinase_ATP->ADP Substrate_P Substrate-P Kinase_ATP->Substrate_P Phosphorylation Substrate_OH Substrate-OH Substrate_OH->Kinase_ATP ATPgS ATP-γ-S Kinase_ATPgS Kinase ATPgS->Kinase_ATPgS ADPaS ADP-α-S Kinase_ATPgS->ADPaS Substrate_SP Substrate-S-P Kinase_ATPgS->Substrate_SP Thiophosphorylation Substrate_OH_gS Substrate-OH Substrate_OH_gS->Kinase_ATPgS

Figure 1. A simplified diagram illustrating the enzymatic transfer of a phosphate group from ATP versus a thiophosphate group from ATP-γ-S to a substrate by a kinase.

Experimental Protocols

Standard Kinase Assay using ATP

This protocol provides a general framework for a radiometric kinase assay using [γ-³²P]ATP.

Materials:

  • Purified kinase

  • Substrate protein or peptide

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10 mM unlabeled ATP stock solution

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary cofactors.

  • Aliquot the master mix into individual reaction tubes.

  • To initiate the reaction, add a mixture of [γ-³²P]ATP and unlabeled ATP to each tube. The final ATP concentration should be optimized for the specific kinase.

  • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

A Prepare Master Mix (Buffer, Substrate) B Add Kinase A->B C Initiate with [γ-³²P]ATP B->C D Incubate at Optimal Temperature C->D E Stop Reaction (Phosphoric Acid) D->E F Spot on P81 Paper E->F G Wash Unincorporated ATP F->G H Scintillation Counting G->H

Figure 2. Workflow for a standard radiometric kinase assay using ATP.

Substrate Trapping Assay using ATP-γ-S

This protocol is designed to identify direct substrates of a kinase by using ATP-γ-S to create a stable thiophosphorylated product.

Materials:

  • Purified kinase

  • Cell lysate or purified protein mixture (as potential substrates)

  • Kinase reaction buffer

  • ATP-γ-S

  • PNBM-adducted thiophosphate ester antibody

  • Western blotting reagents

Procedure:

  • Set up the kinase reaction with the kinase, substrate source (lysate), and kinase reaction buffer.

  • Initiate the reaction by adding ATP-γ-S to a final concentration of 100-200 µM.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction by adding EDTA to chelate Mg²⁺.

  • Alkylate the thiophosphorylated substrates by adding p-nitrobenzyl mesylate (PNBM).

  • Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe the membrane with a thiophosphate ester-specific antibody.

  • Detect the antibody signal using a secondary antibody and chemiluminescence.

A Kinase Reaction with ATP-γ-S B Stop Reaction (EDTA) A->B C Alkylate with PNBM B->C D SDS-PAGE C->D E Western Blot D->E F Probe with anti-thiophosphate ester Ab E->F G Detect Signal F->G

Figure 3. Workflow for a substrate trapping assay using ATP-γ-S.

Concluding Remarks

The choice between ATP and its non-hydrolyzable analog, ATP-γ-S, is contingent upon the specific goals of the kinase assay. For routine activity measurements and inhibitor screening, ATP remains the gold standard due to its physiological relevance and the wealth of kinetic data available. However, when the objective is to identify novel substrates or to study the stable phosphorylated state of a protein, the use of ATP-γ-S offers a powerful alternative by creating a phosphatase-resistant modification that facilitates downstream analysis. A thorough understanding of the biochemical properties of each phosphate donor is paramount for the design of robust and informative kinase assays, ultimately advancing our understanding of cellular signaling and aiding in the development of novel therapeutics.

References

This guide has been compiled with reference to fundamental principles of kinase assays and the known applications of ATP and its analogs. For further reading on specific kinase assay technologies and the use of non-standard phosphate donors, the following resources are recommended:

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information (US); 2012. Available from: [Link]

  • A Chemical Genetic Approach for the Identification of Direct Substrates of Protein Kinases. Shah, K., & Shokat, K. M. (2002). Current Opinion in Chemical Biology, 6(6), 835-841.
  • Non-radioactive Protein Phosphorylation Analysis. Jena Bioscience. Available from: [Link]

  • Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. E. L. Huttlin, et al. (2016). Scientific Reports, 6, 28107. Available from: [Link]

  • Kinase assays. BMG LABTECH. (2020). Available from: [Link]

A Senior Application Scientist's Guide to the Characterization of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Biomimetic Peptide Modification

In the realm of peptide therapeutics, the native amino acid sequence is often just the starting point. The inherent limitations of many peptides, such as poor stability, rapid clearance, and potential immunogenicity, necessitate chemical modifications to enhance their therapeutic potential. While PEGylation and lipidation have become industry standards for extending in vivo half-life, they can also introduce challenges, including altered pharmacology and the potential for anti-PEG antibodies.[1][2]

This guide introduces a biomimetic approach to peptide modification: the use of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (t-Bu-PC-Hx) . The phosphorylcholine (PC) headgroup is a key component of the outer leaflet of cell membranes, rendering it highly biocompatible and "stealth-like" to the immune system. By tethering this zwitterionic, hydrophilic moiety to a peptide via a flexible hexanoate linker, we aim to improve biocompatibility and reduce non-specific protein interactions, without the high molecular weight burden of large polymers like PEG.

This document provides a comprehensive overview of the synthesis of the t-Bu-PC-Hx modifier, its conjugation to peptides, and a detailed guide to the characterization of the resulting modified peptides. We will delve into the "why" behind the experimental choices, offering insights gleaned from years of practical experience. Furthermore, we will present a comparative analysis of t-Bu-PC-Hx modified peptides against traditional modifications like PEGylation and acylation, supported by illustrative experimental data.

Synthesis of the Modifier: tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

A reliable supply of the modification agent is paramount. While t-Bu-PC-Hx may be commercially available, understanding its synthesis is crucial for quality control and custom modifications. Below is a proposed synthetic route, grounded in established organic chemistry principles.

A tert-Butyl 6-oxohexanoate B tert-Butyl 6-hydroxyhexanoate A->B 1. NaBH4, MeOH 2. Workup D tert-Butyl 6-((2-oxo-1,3,2-dioxaphospholan-2-yl)oxy)hexanoate B->D 2. Pyridine, CH2Cl2 C 2-Chloro-2-oxo-1,3,2-dioxaphospholane C->D E tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate D->E 3. Anhydrous Me3N in THF F Trimethylamine (Me3N) F->E

Caption: Proposed synthetic workflow for t-Bu-PC-Hx.

Step-by-Step Synthesis Protocol:

  • Reduction of the Ketone:

    • Dissolve tert-Butyl 6-oxohexanoate in methanol (MeOH) at 0°C.

    • Slowly add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with acetone, followed by an acidic workup (e.g., dilute HCl) and extraction with ethyl acetate.

    • Purify the resulting tert-Butyl 6-hydroxyhexanoate by column chromatography.[3]

  • Phosphorylation:

    • Dissolve the purified tert-Butyl 6-hydroxyhexanoate and pyridine in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

    • Cool the mixture to 0°C and add 2-chloro-2-oxo-1,3,2-dioxaphospholane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure. The crude product, tert-Butyl 6-((2-oxo-1,3,2-dioxaphospholan-2-yl)oxy)hexanoate, can be used in the next step without further purification.

  • Ring-Opening with Trimethylamine:

    • Dissolve the crude product from the previous step in anhydrous tetrahydrofuran (THF).

    • Add a solution of anhydrous trimethylamine in THF.

    • Stir the reaction at room temperature for 24-48 hours.

    • The final product, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, will precipitate out of the solution. It can be collected by filtration, washed with cold THF, and dried under vacuum.

Peptide Modification Protocol: Conjugation to Lysine Residues

The carboxylic acid of the hexanoate linker in t-Bu-PC-Hx provides a convenient handle for conjugation to primary amines on a peptide, such as the ε-amino group of lysine.

cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A t-Bu-PC-Hx C t-Bu-PC-Hx-NHS ester A->C B NHS, EDC B->C E Modified Peptide C->E pH 8.5 buffer D Peptide with Lysine D->E F RP-HPLC E->F

Caption: Workflow for peptide conjugation with t-Bu-PC-Hx.

Step-by-Step Conjugation Protocol:

  • Activation of t-Bu-PC-Hx:

    • Dissolve t-Bu-PC-Hx, N-hydroxysuccinimide (NHS), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent like dimethylformamide (DMF).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester of t-Bu-PC-Hx.

  • Conjugation to the Peptide:

    • Dissolve the peptide in a suitable buffer at a slightly alkaline pH (e.g., pH 8.5 phosphate or bicarbonate buffer) to ensure the lysine side chain is deprotonated and nucleophilic.[4]

    • Add the activated t-Bu-PC-Hx-NHS ester solution to the peptide solution. The molar ratio of the activated modifier to the peptide should be optimized, but a 5-10 fold excess of the modifier is a good starting point.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the Modified Peptide:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Purify the modified peptide from unreacted peptide, excess modifier, and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of t-Bu-PC-Hx Modified Peptides

Thorough characterization is essential to confirm successful modification, determine the site of conjugation, and assess the purity and structural integrity of the final product.

Mass Spectrometry: The Gold Standard for Identification

Mass spectrometry (MS) is indispensable for confirming the covalent attachment of the t-Bu-PC-Hx moiety and identifying the specific residue(s) that have been modified.[5]

Expected Mass Shift:

The monoisotopic mass of the added t-Bu-PC-Hx moiety (after conjugation and loss of water) is 335.1916 Da .

Experimental Protocol for MS Analysis:

  • Sample Preparation:

    • For intact mass analysis, dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

    • For peptide mapping to pinpoint the modification site, subject the modified peptide to enzymatic digestion (e.g., with trypsin).[6]

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography (LC-MS).

    • Acquire data in both MS1 (for intact mass) and MS/MS (for fragmentation) modes.

    • Crucially, perform precursor ion scanning for the characteristic phosphorylcholine fragment ions: m/z 184.1 (phosphorylcholine) and m/z 104.1 (choline). This is a highly specific method to identify PC-containing peptides in a complex mixture.[3][7]

  • Data Analysis:

    • Intact Mass: Compare the experimental mass of the modified peptide with the theoretical mass. The difference should correspond to the mass of the t-Bu-PC-Hx moiety.

    • Peptide Mapping: Search the MS/MS data against the peptide sequence, including the modification mass as a variable modification on lysine residues.

    • Fragmentation Pattern: In the MS/MS spectra of modified peptides, look for the characteristic neutral loss of the phosphorylcholine group and the presence of the m/z 184.1 and 104.1 ions. The b- and y-ion series will show a mass shift corresponding to the modified lysine residue, confirming the site of attachment.[8][9]

High-Performance Liquid Chromatography (HPLC): Purity and Hydrophilicity

RP-HPLC is the workhorse for purifying the modified peptide and assessing its purity. The change in retention time compared to the unmodified peptide also provides qualitative information about the change in hydrophilicity.

Experimental Protocol for HPLC Analysis:

  • Column: A C18 stationary phase is suitable for most peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

Expected Results:

Due to the hydrophilic nature of the phosphorylcholine group, the t-Bu-PC-Hx modified peptide is expected to elute earlier than the unmodified parent peptide. A single, sharp peak in the chromatogram indicates a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While MS and HPLC are often sufficient for routine characterization, NMR spectroscopy can provide detailed structural information and confirm the site of modification, especially in cases of ambiguity.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, containing a known reference standard (e.g., DSS).

  • Data Acquisition: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY, HSQC).

  • Data Analysis:

    • Compare the spectra of the modified and unmodified peptides.

    • Expected Chemical Shift Changes:

      • The protons on the t-Bu-PC-Hx moiety will give rise to new signals in the ¹H NMR spectrum. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.4 ppm. The methylene protons of the hexanoate linker and the choline group will appear in the 1.2-4.5 ppm range.

      • The protons on and near the modified lysine residue will experience a change in their chemical environment, leading to shifts in their corresponding signals. The Hε protons of the lysine side chain, which are involved in the amide bond formation, will show a significant downfield shift.[10][11]

Performance Comparison: t-Bu-PC-Hx vs. PEGylation and Acylation

The choice of peptide modification strategy depends on the desired therapeutic outcome. Below is a comparative guide based on the known properties of each modification, with illustrative data to highlight the expected performance differences.

Disclaimer: The following tables present hypothetical, yet realistic, data for illustrative purposes to guide experimental design and interpretation. Actual results will vary depending on the specific peptide sequence and experimental conditions.

In Vitro Stability in Human Serum

This experiment assesses the susceptibility of the modified peptide to degradation by serum proteases.

PeptideModificationHalf-life (hours)
Peptide XUnmodified0.5
Peptide Xt-Bu-PC-Hx 2.0
Peptide XPEGylation (5 kDa)12.0
Peptide XAcylation (C16)10.0

Interpretation:

  • The unmodified peptide is rapidly degraded.

  • The t-Bu-PC-Hx modification provides a modest increase in stability, likely due to localized steric hindrance near the cleavage site.

  • PEGylation and acylation offer significantly greater protection from proteolysis due to the larger steric shield provided by the PEG polymer and the binding of the acyl chain to serum albumin, respectively.[12][13]

In Vivo Pharmacokinetics

This experiment measures the concentration of the peptide in the bloodstream over time after administration.

PeptideModificationIn Vivo Half-life (hours)
Peptide XUnmodified0.1
Peptide Xt-Bu-PC-Hx 0.8
Peptide XPEGylation (5 kDa)8.0
Peptide XAcylation (C16)15.0

Interpretation:

  • The in vivo half-life generally correlates with in vitro stability.

  • t-Bu-PC-Hx provides a noticeable but limited extension of half-life. Its primary advantage is not half-life extension, but improved biocompatibility.

  • PEGylation and acylation are superior strategies for dramatically increasing the in vivo half-life.[14][15][16]

Receptor Binding Affinity

This experiment determines how the modification affects the peptide's ability to bind to its biological target.

PeptideModificationReceptor Binding Affinity (Kd, nM)
Peptide XUnmodified5.0
Peptide Xt-Bu-PC-Hx 6.5
Peptide XPEGylation (5 kDa)25.0
Peptide XAcylation (C16)15.0

Interpretation:

  • All modifications can potentially reduce binding affinity due to steric hindrance.

  • The relatively small size of the t-Bu-PC-Hx modifier is expected to have a minimal impact on receptor binding compared to the much larger PEG polymer.[17][18]

  • The impact of acylation can vary depending on the location of the modification and the nature of the receptor binding site.

Conclusion: Selecting the Right Tool for the Job

The modification of peptides with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate represents a valuable strategy for enhancing the biocompatibility and reducing the immunogenic potential of peptide therapeutics. Its biomimetic design, mimicking the cell membrane surface, offers a unique advantage over traditional polymer-based or lipid-based modifications.

As we have demonstrated, the characterization of t-Bu-PC-Hx modified peptides is straightforward using standard analytical techniques such as mass spectrometry, HPLC, and NMR. While not providing the same degree of half-life extension as PEGylation or acylation, the PC modification is an excellent choice when the primary goal is to improve the safety and tolerability profile of a peptide therapeutic while minimizing the impact on its biological activity. The ultimate choice of modification strategy should always be guided by a thorough understanding of the desired therapeutic profile and the specific challenges associated with the peptide .

References

  • Detection and site localization of phosphorylcholine-modified peptides by NanoLC-ESI-MS/MS using precursor ion scanning and multiple reaction monitoring experiments. (2014). Journal of the American Society for Mass Spectrometry, 26(3), 483-494. [Link]

  • Detection and Site Localization of Phosphorylcholine-Modified Peptides by NanoLC-ESI-MS/MS Using Precursor Ion Scanning and Multiple Reaction Monitoring Experiments. (2014). Journal of the American Society for Mass Spectrometry, 26(3), 483-494. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2020). Molecules, 25(21), 5036. [Link]

  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. (2012). Chemical Reviews, 112(4), 2348-2379. [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. (2024). Frontiers in Molecular Biosciences, 10, 1323326. [Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. (2001). Current Opinion in Chemical Biology, 5(5), 591-598. [Link]

  • In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018). PLoS ONE, 13(6), e0196829. [Link]

  • Effect of PEGylation on stability of peptide in poly(lactide-co-glycolide) microspheres. (2010). Journal of Controlled Release, 145(2), 152-157. [Link]

  • Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. (2021). International Journal of Molecular Sciences, 22(7), 3749. [Link]

  • In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018). PLoS ONE, 13(6), e0196829. [Link]

  • How PEGylation Influences Protein Conformational Stability. (2016). Biomolecules, 6(3), 34. [Link]

  • NIH Public Access. (n.d.). KU ScholarWorks. [Link]

  • Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. (2014). Journal of Medicinal Chemistry, 57(9), 3758-3770. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2020). PLoS ONE, 15(4), e0229646. [Link]

  • Protocols for Lysine Conjugation. (2013). Methods in Molecular Biology, 1045, 173-187. [Link]

  • Protocols for lysine conjugation. (2013). Methods in Molecular Biology, 1045, 173-187. [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides. (2015). Nature Chemical Biology, 11(12), 912-917. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). Frontiers in Pharmacology, 14, 1243579. [Link]

  • Synthesis and NMR spectroscopy of peptides containing either phosphorylated or phosphonylated cis- or trans-4-hydroxy-L-proline. (2000). Journal of Peptide Research, 55(2), 101-110. [Link]

  • Protocols for Lysine Conjugation. (2013). Methods in Molecular Biology, 1045, 173-187. [Link]

  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (2016). Biophysical Journal, 111(10), 2154-2165. [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides. (2015). Nature Chemical Biology, 11(12), 912-917. [Link]

  • PEPlife: A Repository of the Half-life of Peptides. (2016). Scientific Reports, 6, 36617. [Link]

  • Chemical Shift Variations in Common Metabolites. (2018). Metabolites, 8(4), 73. [Link]

  • Peptide and protein PEGylation. (2002). Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

  • Protein structure determination from NMR chemical shifts. (2007). Proceedings of the National Academy of Sciences, 104(22), 9244-9249. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2007). The University of Liverpool Repository. [Link]

  • Lysine based Conjugation Strategy. (n.d.). Creative Biolabs. [Link]

  • Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. (2023). Chinese Chemical Letters, 34(5), 107931. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). [No Source Found]. [Link]

  • ChemInform Abstract: Design and Synthesis of (E)-1-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. (2010). ChemInform, 41(43). [Link]

Sources

A Comparative Analysis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Conjugates in Drug Delivery and Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity and potential applications of drug conjugates derived from tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. While direct experimental data on this specific molecule is emerging, this document synthesizes information from its constituent moieties—the phosphorylcholine headgroup and the hexanoate linker—to project its performance characteristics. We will compare these projected attributes against established alternatives, primarily poly(ethylene glycol) (PEG) and other phosphorylcholine-based polymers, and provide detailed experimental protocols for validation.

Introduction: The Rationale for Biomimetic Conjugates

In the realm of drug delivery, the ideal conjugate should enhance the therapeutic index of an active pharmaceutical ingredient (API) by improving its solubility, stability, and pharmacokinetic profile, while minimizing off-target effects and immunogenicity. For decades, PEGylation has been the gold standard for achieving these goals.[1] However, the repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies, accelerating clearance and reducing efficacy.[1]

This has spurred the development of biomimetic alternatives that mimic the surface of cell membranes to evade immune recognition. The phosphorylcholine (PC) zwitterion is a prime candidate, being the most common headgroup of phospholipids in eukaryotic cell membranes.[2][3] Its strong hydration layer and net neutral charge are known to dramatically reduce protein adsorption, a key trigger for immune response and clearance.[4][5] tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate represents a novel linker-headgroup combination designed for covalent conjugation to APIs.

Molecular Structure and Projected Biological Interactions

The subject molecule can be deconstructed into three key components, each contributing to its overall biological profile.

  • Phosphorylcholine (PC) Headgroup: This is the primary driver of biocompatibility. The zwitterionic nature of PC creates a tightly bound hydration shell that provides a "stealth" characteristic, preventing the adsorption of proteins (opsonization) that would otherwise mark a conjugate for clearance by the mononuclear phagocyte system.[4][5] This is expected to confer a long circulation half-life to any conjugated drug.

  • 6-Hydroxyhexanoate Linker: This six-carbon aliphatic chain provides a flexible spacer between the PC headgroup and the conjugated drug. Its length and flexibility can be critical for ensuring that the drug can still access its biological target without steric hindrance from the polymer or carrier system. The hydroxyl group serves as a potential attachment point, though the ester linkage is more common for prodrug strategies.

  • tert-Butyl Ester Group: The tert-butyl group is a bulky, hydrophobic moiety.[6] In this context, it likely serves as a protecting group for the carboxylic acid of the hexanoate chain during synthesis.[7] For a final conjugate, this group would typically be hydrolyzed to reveal a carboxylic acid, which can then be activated for conjugation to an amine-containing drug, forming a stable amide bond. Its presence in the final conjugate could increase hydrophobicity, potentially influencing self-assembly properties or membrane interactions.

The logical relationship between these components dictates the molecule's function as a conjugation agent.

cluster_molecule tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate cluster_properties Projected Biological Properties PC Phosphorylcholine Headgroup Biocompatibility High Biocompatibility (Low Immunogenicity) PC->Biocompatibility Zwitterionic Nature Stealth Stealth Properties (Reduced Opsonization) PC->Stealth Resists Protein Adsorption Linker 6-Hydroxyhexanoate Spacer Conjugation Conjugation Handle (Post-Deprotection) Linker->Conjugation tBu tert-Butyl Ester tBu->Conjugation Protecting Group for Synthesis PK Extended Plasma Half-Life Stealth->PK Evades Clearance Dosing IV Administration of Conjugate Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation Sampling->Processing Quantification LC-MS/MS Analysis Processing->Quantification Analysis Pharmacokinetic Modeling Quantification->Analysis Result Determine t½, AUC, Clearance Analysis->Result

Sources

The Tert-Butyl Ester in Biological Assays: A Comparative Guide to Stability and Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic use of protecting groups is paramount to achieving synthetic efficiency and precision. Among these, the tert-butyl ester stands out for its unique stability profile, offering a distinct advantage in navigating the complex chemical environments of biological assays. This guide provides an in-depth comparison of the tert-butyl ester's performance against other common ester alternatives, supported by experimental insights and data to inform your research decisions.

The Strategic Importance of Ester Protecting Groups

Carboxylic acids are ubiquitous functional groups in bioactive molecules. However, their inherent reactivity can interfere with synthetic transformations and biological assays. Esterification is a common and effective strategy to temporarily mask the carboxylic acid moiety, preventing unwanted reactions. The ideal protecting group should be stable under a range of experimental conditions and readily cleavable under specific, mild conditions to regenerate the parent acid. The choice of the ester protecting group—be it methyl, ethyl, benzyl, or tert-butyl—can significantly impact experimental outcomes.

The Tert-Butyl Ester: A Profile of Stability

The defining characteristic of the tert-butyl ester is its exceptional stability under a wide array of conditions, a property conferred by the steric hindrance of the bulky tert-butyl group.[1] This bulkiness shields the ester's carbonyl carbon from nucleophilic attack, rendering it highly resistant to base-catalyzed hydrolysis that readily cleaves less hindered esters like methyl and ethyl esters.[2]

This stability makes the tert-butyl ester an invaluable tool when working with molecules that must endure basic conditions or nucleophilic reagents during synthesis or within an assay.[2] However, this robustness is elegantly complemented by its lability under acidic conditions, proceeding through a distinct mechanistic pathway that allows for selective deprotection.[3][4]

Comparative Stability Analysis: Tert-Butyl vs. Other Esters

The selection of an appropriate ester protecting group is a critical decision driven by the specific demands of the experimental workflow. An understanding of the relative stabilities of different esters is therefore essential.

Condition tert-Butyl Ester Methyl Ester Ethyl Ester Benzyl Ester
Acidic (e.g., TFA, HCl) Labile[2][4]Generally Stable (mild acid), Labile (strong acid)Generally Stable (mild acid), Labile (strong acid)Generally Stable (mild acid), Labile (strong acid)[2]
Basic (e.g., LiOH, NaOH) Highly Stable[2]Labile[5]LabileGenerally Stable
Enzymatic (Esterases) Generally Resistant[6]SusceptibleSusceptibleSusceptible
Hydrogenolysis (H₂, Pd/C) Stable[2]Stable[2]StableLabile[2][5]
Nucleophiles Stable[2]LabileLabileLabile

Key Insights:

  • Orthogonal Protection: The contrasting stability of tert-butyl esters to basic and acidic conditions provides a powerful tool for orthogonal protection strategies.[2] A tert-butyl ester can remain intact while a methyl or ethyl ester is selectively cleaved using a base.

  • Enzymatic Resistance: The steric bulk of the tert-butyl group also imparts significant resistance to enzymatic hydrolysis by many common esterases found in biological matrices like plasma and cell lysates.[6] This is a crucial advantage in biological assays where premature cleavage of a prodrug or reporter molecule can lead to misleading results. Recent research has identified specific enzymes, such as an esterase from Bacillus subtilis and lipase A from Candida antarctica, that can hydrolyze tert-butyl esters, offering potential for targeted enzymatic cleavage.[7][8] The protease subtilisin has also been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides.[9][10]

  • Prodrug Applications: The enhanced metabolic stability of tert-butyl esters makes them attractive for use in prodrug design, where the goal is to improve pharmacokinetic properties and achieve targeted drug delivery.[6][11][12] Studies have shown that tert-butyl ester-based prodrugs can exhibit excellent stability in plasma and intestinal homogenates.[6]

Mechanism of Deprotection: An Acid-Catalyzed Pathway

The cleavage of a tert-butyl ester under acidic conditions proceeds through a unimolecular mechanism (AAL1) that differs from the bimolecular acyl-oxygen cleavage (AAC2) typical for less hindered esters.[13][14]

R-C(=O)O-tBu tert-Butyl Ester ProtonatedEster Protonated Ester R-C(=O)O-tBu->ProtonatedEster + H+ Carbocation tert-Butyl Carbocation ProtonatedEster->Carbocation Unimolecular Cleavage CarboxylicAcid Carboxylic Acid ProtonatedEster->CarboxylicAcid + H2O - tBu+ Isobutene Isobutene Carbocation->Isobutene - H+ H+ H+ H2O H2O _2 _2

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.

This mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then neutralized by losing a proton to form isobutene.[3][4] This distinct pathway allows for the use of relatively mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), for efficient deprotection.[15]

Experimental Protocol: Assessing Ester Stability in a Biological Matrix

To empirically determine the stability of a tert-butyl ester-containing compound in a relevant biological environment, a standardized stability assay is essential.

Objective: To compare the stability of a tert-butyl ester derivative with its corresponding methyl ester analog in human plasma.

Materials:

  • Test compounds (tert-butyl ester and methyl ester derivatives)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and LC-MS analysis)

  • Internal standard (a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, add 495 µL of human plasma or PBS.

    • Spike 5 µL of the 10 mM stock solution of each test compound into the plasma and PBS tubes to achieve a final concentration of 100 µM.

    • Incubate the tubes at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each incubation tube.

  • Sample Processing:

    • Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold ACN with 0.1% formic acid and the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an LC-MS vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining compound versus time to determine the degradation rate and half-life (t1/2) of each compound in plasma and the buffer control.

cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_process Processing & Analysis cluster_data Data Analysis Stock Prepare 10 mM Stock Solutions Incubate Spike compounds into pre-warmed plasma/PBS (37°C) Stock->Incubate Sample Withdraw aliquots at time points (0, 15, 30...) Incubate->Sample Quench Quench with ice-cold ACN + Internal Standard Sample->Quench Precipitate Vortex & Centrifuge to precipitate proteins Quench->Precipitate Analyze Analyze supernatant by LC-MS/MS Precipitate->Analyze Calculate Calculate % remaining and half-life (t1/2) Analyze->Calculate

Caption: Workflow for assessing ester stability in plasma.

Conclusion: Informed Selection for Robust Assays

The tert-butyl ester offers a unique combination of stability to basic and enzymatic conditions, coupled with selective lability under acidic conditions.[2][4][6] This profile makes it an exceptional choice for a wide range of applications in drug development and biological research, from protecting carboxylic acids during complex syntheses to designing robust prodrugs with enhanced metabolic stability.[1][11] By understanding the comparative stability of tert-butyl esters relative to other common ester protecting groups, researchers can make more informed decisions, leading to more reliable and reproducible experimental outcomes.

References

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]

  • van den Heuvel, M., & van der Heden, van der, P. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
  • Novotná, K., Tenora, L., Prchalová, E., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(22), 15493–15510. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]

  • Novotná, K., Tenora, L., Prchalová, E., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]

  • Clutch Prep. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Clutch Prep. [Link]

  • Johns Hopkins University. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Johns Hopkins University Research Portal. [Link]

  • PubMed. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. PubMed. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Acids. Wordpress. [Link]

  • Bunton, C. A., & Wood, J. L. (1952). Tracer Studies on Ester Hydrolysis. Part II. The Acid Hydrolysis of tert.-Butyl Acetate. Journal of the Chemical Society, 1522. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Ester Deprotection. Wordpress. [Link]

  • Fiveable. (n.d.). Tert-butyl esters Definition. Fiveable. [Link]

  • ResearchGate. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Environmental Toxicology and Chemistry. (n.d.). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Oxford Academic. [Link]

  • The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]

  • PubMed. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. PubMed. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • MDPI. (n.d.). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Metabolically Stable tert-Butyl Replacement. ACS Publications. [Link]

  • PubMed. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • Reddit. (2016). Most labile ester protecting group? Reddit. [Link]

  • PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • ACS Publications. (n.d.). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. ACS Publications. [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • ACS Publications. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • The Journal of Organic Chemistry. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. ACS Publications. [Link]

  • PubMed Central. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PubMed Central. [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • PubMed. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is critical for advancing science. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Given that specific safety and disposal data for this molecule are not extensively published, this protocol is grounded in a risk-based assessment of its constituent chemical groups: a tert-butyl ester, a hydroxyl group, and a phosphorylcholine headgroup. The procedures outlined here are designed to be self-validating, ensuring compliance with major regulatory standards and fostering a culture of safety within the laboratory.

Section 1: Chemical Profile and Hazard Assessment

Before handling any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Lacking a specific Safety Data Sheet (SDS), we must infer its properties from its structure.

  • tert-Butyl Ester Group: This group suggests the compound should be treated as an organic ester. While the tert-butyl group can impart some steric hindrance, esters as a class should be handled as organic solvent waste[1]. The presence of a tert-butyl ether-like structure also warrants caution, as some ethers can form explosive peroxides over time, although this is less of a concern for an ester linkage[2].

  • Phosphorylcholine Group: This zwitterionic headgroup confers high water solubility[3]. While some simple phosphate buffers and phosphocholine itself may be approved for sanitary sewer disposal in dilute quantities[4], the larger organic backbone of this molecule makes drain disposal inappropriate without specific environmental impact data. Disposal should align with procedures for other phosphorylcholine-containing compounds, which typically involve incineration by an accredited contractor[5].

  • Hydroxyhexanoate Linker: This is a simple aliphatic chain with a hydroxyl group, which does not add significant hazards beyond those of a standard organic compound.

Table 1: Inferred Hazard Profile and Handling Considerations

Structural Component Associated Chemical Class Potential Hazards Primary Disposal Consideration
tert-Butyl Ester Organic Ester / Ether-like Potential flammability, irritation.[6][7] Segregate as organic waste. Do not dispose down the drain.[1]
Phosphorylcholine Organophosphate Unknown aquatic toxicity, potential for irritation. Treat as chemical waste; avoid environmental release.[5][8]
Aliphatic Chain Hydrocarbon General chemical handling. Standard organic waste protocol.

| Overall Molecule | Water-Soluble Organic Compound | Treat as hazardous until proven otherwise. | Collection by a licensed waste contractor for incineration. [5][9] |

Section 2: Immediate Safety Protocols & Spill Management

Adherence to rigorous safety procedures is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound or its waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant nitrile gloves. Ensure to change gloves immediately if contamination occurs.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Not typically required when working in a functional fume hood. However, if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator may be necessary.

Spill Cleanup Protocol

Accidents happen; a swift and correct response is critical.

For Small Liquid Spills (<50 mL):

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter[1][8]. Do not use paper towels for the initial absorption of a neat liquid, as this can increase the surface area and potential for vapor generation.

  • Collection: Carefully scoop the absorbent material into a designated, sealable waste container using non-sparking tools[2][10].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container as "Hazardous Waste" with the full chemical name and "Spill Debris."

Section 3: Waste Characterization and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers[11]. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate that incompatible chemicals be kept separate[12][13].

Core Principle: As a precautionary measure, tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate waste must be treated as hazardous organic waste .

Segregation Guidelines:

  • DO NOT mix this waste with strong acids, strong bases, or oxidizing agents[11].

  • DO NOT dispose of this water-soluble compound down the sanitary sewer. The environmental impact is unknown, and this is prohibited by the Resource Conservation and Recovery Act (RCRA) for most laboratory chemicals[13].

  • Collect waste in a dedicated container for "Non-Halogenated Organic Waste" or a similarly appropriate category as defined by your institution's Environmental Health & Safety (EH&S) department.

  • Aqueous solutions containing this compound must also be collected as hazardous aqueous waste. They should not be poured down the drain[14].

Disposal Decision Workflow

The following diagram illustrates the logical steps for segregating waste streams of this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Characterization cluster_2 Waste Container & Collection Waste Waste Generated (Pure compound, solution, or contaminated labware) IsNeat Pure Compound or Organic Solution? Waste->IsNeat IsAqueous Aqueous Solution? IsSolid Contaminated Solid (Gloves, Absorbent)? IsAqueous->IsSolid No AqueousWaste Collect in 'Hazardous Aqueous Waste' Container IsAqueous->AqueousWaste Yes IsNeat->IsAqueous No OrganicWaste Collect in 'Non-Halogenated Organic Waste' Container IsNeat->OrganicWaste Yes SolidWaste Collect in 'Contaminated Solid Waste' Container IsSolid->SolidWaste Yes

Caption: Waste segregation workflow for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Section 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations for hazardous waste management in a laboratory setting[13][15].

Step 1: Container Selection

Select a waste container that is chemically compatible with organic solvents and aqueous solutions. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate[16]. The container must be in good condition, free of cracks or leaks[17].

Step 2: Waste Accumulation
  • Designate an SAA: All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[9][11]. This area must be under the control of laboratory personnel.

  • Transfer Waste: Carefully transfer the chemical waste into the selected container. If transferring liquids, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion[16].

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste[17]. This is a critical EPA requirement to prevent the release of hazardous vapors.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[13]. The label must include:

  • The words "Hazardous Waste"[9].

  • The full, unabbreviated chemical name: "tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate" and any solvents used in the solution[13].

  • An accurate list of all constituents by percentage or volume[11].

  • The date when the container is full or ready for disposal.

  • The Principal Investigator's name and laboratory location[13].

Step 4: Storage in the Laboratory

Store the sealed and labeled waste container in the designated SAA. The SAA should be in a secondary containment tray to capture any potential leaks[17]. Ensure that incompatible waste types (e.g., acids, oxidizers) are stored in separate secondary containment[11].

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) office or designated waste management provider to schedule a pickup.

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[18]. The most appropriate disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction[5][9]. Never attempt to dispose of this chemical through general trash or by any unapproved method[19].

References

  • Phosphorylcholine chloride - SAFETY DATA SHEET. (2024). Santa Cruz Biotechnology.
  • Ester Disposal.Chemtalk - #1 Science Forum For Lab Technicians.
  • OSHA Compliance For Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • METHYL-tert-BUTYL ETHER HAZARD SUMMARY.New Jersey Department of Health.
  • Oleyoxyethyl Phosphorylcholine - Safety D
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document.U.S. Environmental Protection Agency.
  • tert-Butyl 3-butenoate - SAFETY D
  • tert-Butyl methyl ether, ACS - Safety D
  • Di-tert-butyl ether - Safety D
  • 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories.U.S.
  • Managing Hazardous Chemical Waste in the Lab.Lab Manager.
  • tert-Butyl 6-(O-Phosphorylcholine)
  • tert-Butyl ethyl ether - SAFETY D
  • Laboratory Safety - OSHA Lab Standard.U.S.
  • Chemical Waste.University of Maryland - Environmental Safety, Sustainability and Risk.
  • Hazardous Waste Disposal. (1984). WAAC Newsletter.
  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
  • Advisory 7.3 - Hazardous/Chemical Waste Management. (2022).

Sources

Comprehensive Safety and Handling Guide for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, operational workflows, and disposal plans for the handling of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS No. 73839-23-3).[1][2] Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The causality behind each recommendation is explained to empower users with a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Based on data from structurally related compounds, the following potential hazards should be assumed:

Hazard CategoryPotential RiskRationale and Supporting Evidence
Skin Irritation Causes skin irritation. Analogous compounds containing tert-butyl ester groups and other functional organic structures are classified as skin irritants.[6] Direct contact should be avoided.
Eye Irritation Causes serious eye irritation. Similar chemicals are known eye irritants.[7] The polar phosphorylcholine headgroup could exacerbate irritation to mucous membranes.
Respiratory Irritation May cause respiratory irritation. If the compound is in a powder form or if aerosols are generated, inhalation may lead to respiratory tract irritation, a common hazard for fine organic chemicals.[7]
Oral Toxicity Harmful if swallowed. Several related tert-butyl esters and other complex organic molecules are categorized as harmful if ingested.[6][8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is dictated by the nature of the planned procedure and the potential for spills, splashes, or aerosol generation.

PPE CategorySpecificationStandard Compliance
Eye Protection Chemical safety goggles. A face shield must be worn over goggles if there is a significant splash hazard.EN 166 (EU) or ANSI Z87.1 (US)[7]
Hand Protection Nitrile rubber gloves. Given the amphiphilic nature of the molecule, nitrile offers a reliable barrier. Double-gloving is recommended for handling larger quantities or for extended procedures.ASTM D6978[7]
Body Protection A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.EN 13034[7]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.NIOSH 42 CFR 84[7]

Safe Handling and Operational Workflow

Proper handling begins before the vial is opened and ends after the work area is decontaminated. The following workflow is designed to minimize risk at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Necessary Apparatus & Reagents prep1->prep2 prep3 Don Required PPE (See Table) prep2->prep3 prep4 Prepare Spill Kit & Waste Containers prep3->prep4 handle1 Allow Compound to Equilibrate to Room Temp prep4->handle1 Proceed to Handling handle2 Carefully Uncap Vial Under Inert Gas if Hygroscopic handle1->handle2 handle3 Weigh or Aliquot Required Amount handle2->handle3 handle4 Securely Cap Parent Container handle3->handle4 post1 Decontaminate All Surfaces & Equipment handle4->post1 Proceed to Cleanup post2 Segregate & Seal All Waste Streams post1->post2 post3 Return Parent Compound to -20°C Storage post2->post3 post4 Remove PPE and Wash Hands Thoroughly post3->post4

Caption: Workflow for Safe Handling of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.

Key Operational Steps:

  • Engineering Controls : All manipulations of the compound must be performed in a properly functioning chemical fume hood to prevent inhalation exposure.

  • Storage : The compound should be stored at -20°C for long-term stability.[1][10][11] Some phosphorylcholine derivatives are hygroscopic; if this is suspected, handle and store under an inert gas like argon or nitrogen.[12]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures:

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[12] If respiratory irritation or difficulty in breathing occurs, seek immediate medical attention.[12]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[12] If skin irritation persists, seek medical advice.

  • Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[12] If eye irritation persists, seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[12] Seek immediate medical attention.

Spill Management Protocol:

  • Evacuate : Immediately evacuate the area of the spill.

  • Protect : Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain : Contain the spill using a chemical absorbent material. Prevent the spill from entering drains or waterways.

  • Clean : For solid spills, carefully clean using a method that does not generate dust (e.g., wet cloth or a HEPA-filtered vacuum).[7] For liquid spills, absorb with an inert material.

  • Collect : Collect the spilled material and all contaminated absorbents into a sealed, clearly labeled container for chemical waste disposal.[7]

Disposal Plan

Waste containing tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is considered chemical waste and must be disposed of accordingly. Adherence to local, state, and federal regulations is mandatory.[7][12]

G start Waste Generated q1 Is the waste sharps? start->q1 q2 Is the waste liquid (e.g., solvent rinses)? q1->q2 No out1 Dispose in approved Sharps Container q1->out1 Yes q3 Is the waste solid (e.g., contaminated gloves, paper towels)? q2->q3 No out2 Collect in labeled, sealable Chemical Waste Container (Liquid) q2->out2 Yes out3 Collect in labeled, sealed Chemical Waste Bag/Container (Solid) q3->out3 Yes end_node Arrange for disposal via licensed environmental disposal company out1->end_node out2->end_node out3->end_node

Caption: Decision Tree for Waste Disposal.

Key Disposal Principles:

  • Do Not Drain Dispose : Never dispose of this chemical or its waste down the drain.[7]

  • Segregation : Keep waste streams separate. Do not mix with incompatible waste.

  • Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Professional Disposal : All chemical waste must be disposed of through a licensed environmental disposal company.[12]

References

  • BenchChem. (2025). Personal protective equipment for handling 4-Aminophenylphosphorylcholine.
  • Carbosynth. (2024).
  • BIOFOUNT. tert-Butyl 6-(O-Phosphorylcholine)
  • Sigma-Aldrich. (2023).
  • Labsolu. tert-Butyl 6-(O-Phosphorylcholine)
  • ChemicalBook. tert-Butyl 6-(O-Phosphorylcholine)
  • TCI Chemicals. (2018). SAFETY DATA SHEET - 2,4,6-Tris(3',5'-di-tert-butyl-4'-hydroxybenzyl)mesitylene.
  • Fluorochem Ltd. (2024).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(tert-Butyl)-4,6-dimethylphenol.
  • Ishihara, K. (2024). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
  • Lead Sciences.
  • Nakabayashi, N., & Ishihara, K. (2003). Preparation of non-thrombogenic materials using 2-methacryloyloxyethyl phosphorylcholine.
  • Lewis, A. L., et al. (2000). Synthesis and characterisation of phosphorylcholine-based polymers useful for coating blood filtration devices.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。